DBCO-PEG3-oxyamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C29H36N4O7 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C29H36N4O7/c30-40-22-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22,30H2,(H,31,34)(H,32,35) |
InChI Key |
JRBITMATWRXIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CON |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Reactivity of DBCO-PEG3-oxyamine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, reactivity, and application of DBCO-PEG3-oxyamine, a heterobifunctional linker integral to the advancement of bioconjugation and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a versatile chemical tool that features two distinct reactive functionalities at either end of a triethylene glycol (PEG3) spacer.[1][2] Its structure comprises a dibenzocyclooctyne (DBCO) group, an oxyamine moiety, and a hydrophilic PEG3 linker. This unique combination of components makes it an invaluable reagent in the field of bioconjugation.[3][]
The DBCO group facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling covalent bond formation with azide-containing molecules.[5] This reaction is bioorthogonal, meaning it can proceed within a complex biological environment without interfering with native biochemical processes.
The oxyamine group readily reacts with aldehydes and ketones to form a stable oxime linkage. This chemoselective ligation is another powerful tool for conjugating biomolecules.
The PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance between the conjugated molecules, and can improve the pharmacokinetic properties of the final product.
Core Reactivity and Kinetics
This compound's utility stems from the independent and highly selective reactivity of its two terminal functional groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of the DBCO Moiety
The DBCO group's high ring strain is the driving force for its rapid reaction with azides, forming a stable triazole ring without the need for a cytotoxic copper catalyst. This makes it ideal for applications in living systems. The reaction is highly efficient and proceeds under mild, physiological conditions.
Quantitative Data: SPAAC Reaction Kinetics
The reactivity of DBCO and its derivatives is typically quantified by the second-order rate constant (k). Below is a summary of representative kinetic data for the reaction of DBCO derivatives with azides.
| Cyclooctyne Derivative | Reactant Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| DBCO | Benzyl Azide | ~0.1 - 0.24 | |
| DBCO Derivatives | Phenyl Azide | 0.033 | |
| DIBO (a DBCO derivative) | Benzyl Azide | 0.17 |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.
Oxime Ligation of the Oxyamine Moiety
The oxyamine group (-ONH2) of this compound undergoes a condensation reaction with aldehydes or ketones to form a stable oxime bond. This reaction is also highly chemoselective.
The rate of oxime ligation is significantly influenced by pH. The reaction is generally fastest in a mildly acidic environment (pH 4-5). However, for many biological applications, performing the reaction at a neutral pH is necessary. In such cases, nucleophilic catalysts, such as aniline and its derivatives (e.g., p-phenylenediamine), can be employed to significantly accelerate the reaction rate.
Quantitative Data: Oxime Ligation Kinetics
The following table summarizes the effect of pH and catalysts on the kinetics of oxime ligation.
| Carbonyl Substrate | Catalyst | pH | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Aldehyde (Citral) | None | 7.0 | - | |
| Aldehyde (Citral) | 100 mM Aniline | 7.0 | 10.3 | |
| Aldehyde (Citral) | 100 mM m-Phenylenediamine | 7.0 | 27.0 | |
| Aldehyde-functionalized GFP | 100 mM Aniline | 7.0 | Minimal conversion | |
| Aldehyde-functionalized GFP | 750 mM m-Phenylenediamine | 7.0 | Reaction complete in 90s | |
| Ketone (2-pentanone) | 100 mM Aniline | 7.5 | 0.082 |
Note: Ketones generally react slower than aldehydes in oxime ligation reactions.
Stability and Storage
Proper handling and storage of this compound are crucial for maintaining its reactivity.
Storage Recommendations
| Condition | Form | Temperature | Duration | Notes |
| Long-term | Solid | -20°C | Months | Protect from light and moisture. |
| Short-term | Solid | 0-4°C | Days to weeks | |
| Stock Solution | In anhydrous DMSO or DMF | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Stability in Aqueous Solutions
The DBCO group can exhibit moderate stability in aqueous buffers, with some degradation observed over extended periods. One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C. It is generally recommended to use DBCO-containing reagents in aqueous solutions promptly after preparation. The oxyamine group is generally stable under neutral and acidic conditions but can be less stable at high pH.
Experimental Protocols
The following are generalized protocols for utilizing this compound in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of an azide-modified drug to an aldehyde-functionalized antibody using this compound as a linker.
Materials:
-
Aldehyde-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Azide-modified drug
-
Anhydrous DMSO or DMF
-
Aniline or p-phenylenediamine (optional, for oxime ligation at neutral pH)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
Step 1: Oxime Ligation
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the aldehyde-functionalized antibody solution. A molar excess of the linker is typically used.
-
If performing the reaction at neutral pH, a catalyst such as aniline can be added to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C.
-
Purify the DBCO-functionalized antibody to remove excess linker and catalyst using a suitable method like size-exclusion chromatography.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare a stock solution of the azide-modified drug in a compatible solvent.
-
Add the azide-modified drug to the purified DBCO-functionalized antibody. A 2-4 fold molar excess of the drug is often used.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the final antibody-drug conjugate to remove any unreacted drug.
Protocol 2: Monitoring SPAAC Reaction Progress
The progress of the SPAAC reaction can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance at approximately 309-310 nm which disappears upon reaction with an azide.
Procedure:
-
Record the initial UV-Vis spectrum of the DBCO-containing molecule.
-
Initiate the SPAAC reaction.
-
At various time points, record the UV-Vis spectrum of the reaction mixture.
-
Monitor the decrease in absorbance at ~310 nm to follow the consumption of the DBCO reagent.
Visualizing Workflows and Mechanisms
Graphviz diagrams are provided to illustrate the chemical reactions and a typical experimental workflow.
Caption: Reaction pathways of this compound.
Caption: Workflow for ADC synthesis.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the efficient and specific conjugation of biomolecules through two distinct and bioorthogonal chemical reactions. Its favorable properties, including high reactivity, the formation of stable products, and enhanced solubility, make it an indispensable tool for researchers in drug development, diagnostics, and fundamental life sciences. A thorough understanding of its reactivity, kinetics, and stability is paramount for its successful application in the creation of sophisticated bioconjugates.
References
The Strategic Application of DBCO-PEG3-Oxyamine in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the demand for highly efficient, specific, and biocompatible ligation strategies is paramount. DBCO-PEG3-Oxyamine has emerged as a powerful heterobifunctional linker, uniquely equipped to address the sophisticated requirements of creating complex biomolecular conjugates. This linker incorporates two distinct reactive functionalities: a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," and an oxyamine group for the formation of a stable oxime bond with carbonyls (aldehydes or ketones).
The integrated short-chain polyethylene glycol (PEG3) spacer is a critical design feature, enhancing aqueous solubility, reducing aggregation of conjugates, and minimizing steric hindrance between the conjugated molecules.[][2] This technical guide provides an in-depth exploration of the core functionalities of this compound, including its mechanisms of action, quantitative performance data, detailed experimental protocols, and key applications in drug development and biomedical research.
Mechanism of Action: A Dual-Mode Approach
This compound enables a highly controlled, two-step conjugation strategy. This allows for the sequential and specific attachment of two different molecular entities.
Oxime Ligation: Covalent Capture of Carbonyls
The oxyamine moiety (-O-NH2) reacts chemoselectively with an aldehyde or ketone to form a stable oxime bond (C=N-O). This reaction is highly specific and can be performed under mild acidic to neutral pH conditions. While the reaction can proceed uncatalyzed, the rate can be significantly enhanced by nucleophilic catalysts such as aniline and its derivatives.[][3] The stability of the resulting oxime linkage is a key advantage, particularly when compared to hydrazone bonds, especially at physiological pH.[]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Copper-Free Click Chemistry
The DBCO group is a strained cyclooctyne that reacts with an azide-functionalized molecule via a [3+2] cycloaddition to form a stable triazole ring. A major advantage of this "copper-free" click chemistry is its bioorthogonality; the reaction proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
Quantitative Data Presentation
The efficiency and stability of the linkages formed by this compound are critical for the performance of the final bioconjugate. The following tables summarize key quantitative data for both the SPAAC and oxime ligation reactions.
Table 1: Reaction Kinetics of DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| DBCO Derivative | Reactant Azide | Buffer Conditions (pH) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | Model Azides | PBS (7.0) | 0.32 - 0.85 |
| Sulfo DBCO-amine | Model Azides | HEPES (7.0) | 0.55 - 1.22 |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |
| General DBCO Derivatives | Various Azides | Physiological | ~0.1 - 2.0 |
Data illustrates the impact of the specific DBCO construct and buffer conditions on reaction speed. The PEG spacer can help to overcome steric hindrance, leading to faster kinetics compared to non-PEGylated antibody-DBCO conjugates.
Table 2: Stability of Oxime vs. Hydrazone Linkages
| Linkage Type | Condition | Relative Hydrolysis Rate | Half-life (t₁/₂) |
| Oxime | Acidic (pD > 7.0) | Very Slow | Not readily measured |
| Methylhydrazone | pD 7.0 | ~600x faster than oxime | - |
| Acetylhydrazone | pD 7.0 | ~300x faster than oxime | - |
| Semicarbazone | pD 7.0 | ~160x faster than oxime | - |
| Hydrazone | pH 7.2 | - | 183 hours |
| Hydrazone | Acidic pH | Significantly faster | - |
Data highlights the superior hydrolytic stability of the oxime bond compared to various hydrazone linkages under physiological and acidic conditions, making it a preferred choice for creating stable bioconjugates.
Experimental Protocols & Workflows
The following sections provide detailed methodologies for utilizing this compound in a typical two-step bioconjugation workflow.
Mandatory Visualization: Experimental Workflows
Detailed Protocol: Two-Step Conjugation
This protocol outlines the general steps for conjugating a carbonyl-containing molecule (Molecule A) to an azide-containing molecule (Molecule B) using this compound.
Materials:
-
This compound
-
Molecule A (containing an aldehyde or ketone)
-
Molecule B (containing an azide)
-
Anhydrous DMSO or DMF
-
Reaction Buffer A (e.g., 100 mM MES or acetate buffer, pH 4.5-5.5)
-
Reaction Buffer B (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Aniline or p-phenylenediamine catalyst (optional, for oxime ligation)
-
Desalting columns or dialysis equipment
-
Analytical instruments (e.g., HPLC, Mass Spectrometer, UV-Vis Spectrophotometer)
Step 1: Oxime Ligation of Molecule A with this compound
-
Reagent Preparation:
-
Dissolve Molecule A in Reaction Buffer A to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
If using a catalyst, prepare a stock solution (e.g., 100 mM) in the appropriate solvent.
-
-
Ligation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of Molecule A.
-
If using a catalyst, add it to the reaction mixture to a final concentration of 10-100 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 2-12 hours at room temperature or 4°C with gentle mixing. Reaction progress can be monitored by HPLC or LC-MS.
-
-
Purification of the Intermediate:
-
Remove excess unreacted this compound and catalyst using a desalting column or dialysis against Reaction Buffer B (PBS, pH 7.4).
-
Characterize the purified DBCO-PEG3-Molecule A intermediate to confirm successful conjugation and purity.
-
Step 2: SPAAC Reaction of the Intermediate with Molecule B
-
Reagent Preparation:
-
Dissolve azide-containing Molecule B in Reaction Buffer B (PBS, pH 7.4) to a desired concentration.
-
-
SPAAC ("Click") Reaction:
-
Add the purified DBCO-PEG3-Molecule A intermediate to the solution of Molecule B. A 1.5- to 3-fold molar excess of the DBCO-containing intermediate over the azide-containing molecule is recommended as a starting point.
-
Incubate the reaction for 2-12 hours at room temperature or up to 24 hours at 4°C. The reaction can be performed at 37°C to increase the rate.
-
-
Final Purification and Characterization:
-
Purify the final bioconjugate (Molecule A-Linker-Molecule B) using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted components.
-
Characterize the final conjugate for identity, purity, and degree of labeling using methods such as SDS-PAGE, HPLC, Mass Spectrometry, and UV-Vis spectroscopy.
-
Characterization and Troubleshooting
Table 3: Methods for Characterization of Bioconjugates
| Technique | Information Provided |
| UV-Vis Spectroscopy | Determination of the degree of labeling (DOL) by measuring the absorbance of the biomolecule (e.g., protein at 280 nm) and the DBCO group (~309 nm). |
| HPLC (RP-HPLC, SEC, HIC) | Confirmation of conjugation through retention time shifts. Assessment of purity and detection of unreacted starting materials and byproducts. |
| Mass Spectrometry (LC-MS) | Precise mass determination to confirm covalent bond formation. Provides detailed information on the degree of labeling and can help identify conjugation sites. |
| SDS-PAGE | Visualization of a shift in the molecular weight of a protein after conjugation, providing a qualitative assessment of the reaction. |
Table 4: Troubleshooting Guide for Bioconjugation Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Oxime Ligation Yield | Suboptimal pH. | Optimize the reaction pH; typically, pH 4.5-5.5 is optimal for oxime formation. |
| Low reactivity of carbonyl. | Consider using a more reactive aldehyde. Increase reaction time or temperature. | |
| Absence or low concentration of catalyst. | Add an aniline-based catalyst (e.g., p-phenylenediamine) at an optimized concentration (e.g., 10-100 mM). | |
| Low SPAAC Reaction Yield | Steric hindrance. | Increase reaction time and/or temperature (up to 37°C). Ensure adequate PEG spacer length. |
| Low concentration of reactants. | Increase the concentration of one or both reactants if solubility permits. | |
| Degradation of DBCO moiety. | Store DBCO-containing reagents protected from light and moisture at -20°C. Use freshly prepared solutions. | |
| Non-specific Binding/Aggregation | Hydrophobicity of the linker/payload. | The PEG3 spacer in this compound helps mitigate this. Ensure adequate purification to remove aggregates. Consider using a longer PEG spacer if aggregation persists. |
| Difficulty in Purification | Similar properties of product and starting materials. | Optimize the chromatography method (e.g., gradient, column type) for better separation. |
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a range of applications:
-
Antibody-Drug Conjugates (ADCs): This linker allows for the precise, site-specific conjugation of cytotoxic payloads to antibodies. The stability of the oxime bond and the biocompatibility of the SPAAC reaction are critical for developing safe and effective ADCs.
-
Cellular Imaging and Labeling: this compound can be used to attach fluorescent dyes or probes to biomolecules for tracking and visualization in living cells. The bioorthogonal nature of the SPAAC reaction allows for labeling without perturbing cellular processes.
-
Targeted Drug Delivery: Therapeutic agents can be conjugated to targeting ligands (e.g., peptides, antibodies) to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.
-
Immunoassay Development: The linker can be used to attach antigens or antibodies to solid supports or detection labels, improving the sensitivity and specificity of diagnostic assays.
Conclusion
This compound is a state-of-the-art heterobifunctional linker that provides researchers and drug developers with a robust and versatile platform for advanced bioconjugation. Its dual-reactivity, coupled with the benefits of a hydrophilic PEG spacer, enables the controlled and efficient synthesis of complex bioconjugates with high stability and biocompatibility. By understanding the underlying mechanisms and optimizing experimental conditions, the full potential of this powerful tool can be harnessed to advance the frontiers of medicine and biological research.
References
The Strategic Advantage of a PEG3 Spacer in DBCO Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precision and efficiency of linker technologies are paramount. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, has been widely adopted for its bioorthogonal nature. Dibenzocyclooctyne (DBCO) linkers are central to this methodology, and the incorporation of a short polyethylene glycol (PEG) spacer, specifically a tri-ethylene glycol (PEG3) unit, offers significant advantages. This technical guide provides a comprehensive overview of the benefits of the PEG3 spacer in DBCO linkers, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in their bioconjugation strategies.
Core Benefits of the PEG3 Spacer
The inclusion of a PEG3 spacer in DBCO linkers addresses several critical challenges in bioconjugation, enhancing the overall performance and applicability of the resulting conjugates.[1][2]
1. Enhanced Hydrophilicity and Solubility:
Many bioactive molecules, including potent cytotoxic drugs used in antibody-drug conjugates (ADCs), are inherently hydrophobic. This can lead to aggregation and poor solubility in aqueous buffers, complicating handling, formulation, and in vivo delivery.[3] The hydrophilic nature of the PEG3 spacer, with its repeating ethylene glycol units, significantly increases the water solubility of the DBCO linker and the conjugated molecule.[4][5] This enhanced solubility mitigates aggregation, leading to more stable and homogenous bioconjugates.
2. Reduced Steric Hindrance:
The defined and flexible structure of the PEG3 spacer provides critical spatial separation between the conjugated biomolecules. This separation minimizes steric hindrance, which can otherwise impede the reaction efficiency of the DBCO group with its azide partner or interfere with the biological activity of the conjugated molecule. For instance, it can prevent a bulky payload from obstructing the antigen-binding site of an antibody.
3. Improved Pharmacokinetics:
In the context of therapeutic molecules like ADCs, PEGylation is a well-established strategy to improve pharmacokinetic (PK) properties. Even a short PEG3 spacer can contribute to a longer circulation half-life and reduced clearance of the bioconjugate. This is achieved by increasing the hydrodynamic radius of the molecule and shielding it from enzymatic degradation and renal clearance.
4. Decreased Immunogenicity:
The PEG spacer can create a "shielding" effect, masking potential immunogenic epitopes on the linker or the conjugated molecule. This can reduce the likelihood of an immune response against the bioconjugate, a crucial consideration for in vivo applications.
Quantitative Data Summary
While direct, head-to-head quantitative comparisons of DBCO linkers with varying PEG lengths in a single study are limited, the following tables summarize representative data from the literature on the impact of PEG spacer length on key bioconjugate properties. This data provides valuable insights into the general trends and benefits of PEGylation.
Table 1: Effect of PEG Spacer Length on Hydrophilicity and Binding Affinity
| PEG Spacer Length | logD Value | IC50 (nM) | Reference |
| PEG2 | -1.95 | - | |
| PEG3 | -2.38 | 3.9 ± 0.3 | |
| PEG4 | - | 5.4 ± 0.4 | |
| PEG6 | - | 5.8 ± 0.3 | |
| PEG12 | -2.22 | - |
Data for logD and IC50 values were obtained from studies on bombesin-based radiolabeled antagonists and may not be directly transferable to all bioconjugates but illustrate the trend of hydrophilicity and binding affinity with varying short PEG spacer lengths.
Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| PEG Spacer Length | Clearance Rate (mL/hr/kg) | Half-life (hours) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| No PEG | High | Short | ~5 | |
| PEG4 | Moderate | - | 31.9 | |
| PEG8 | 0.21 | ~150 | - | |
| PEG10 (10 kDa) | - | Extended 11.2-fold | 111.3 | |
| PEG12 | 0.19 | ~160 | - | |
| PEG24 | 0.18 | ~170 | - |
This table compiles data from multiple sources to illustrate the general trends. The specific values can vary depending on the antibody, payload, and conjugation chemistry.
Key Experimental Protocols
This section provides detailed methodologies for common experiments involving DBCO-PEG3 linkers.
Protocol 1: Antibody Conjugation with DBCO-PEG3-NHS Ester
This protocol describes the conjugation of a DBCO-PEG3-NHS ester to the primary amines (e.g., lysine residues) of an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG3-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS.
-
DBCO-PEG3-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG3-NHS ester in anhydrous DMSO.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the 10 mM DBCO-PEG3-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-PEG3-NHS ester and quenching buffer using a spin desalting column or by dialysis against PBS.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the copper-free click chemistry reaction between a DBCO-conjugated antibody and an azide-modified molecule.
Materials:
-
DBCO-conjugated antibody (from Protocol 1)
-
Azide-modified molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-conjugated antibody with a 1.5 to 3-fold molar excess of the azide-modified molecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by analyzing aliquots over time.
-
Purification: If necessary, purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate chromatography method (e.g., size-exclusion chromatography).
Protocol 3: Characterization of DBCO-Conjugated Antibody
The degree of labeling (DOL), representing the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the purified DBCO-conjugated antibody solution at 280 nm (A280) and 309 nm (A309). The DBCO group has a characteristic absorbance maximum around 309 nm.
-
Calculate the DOL using the following formula:
Where:
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).
-
CF is a correction factor for the absorbance of the DBCO group at 280 nm (A280 of DBCO / A309 of DBCO).
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Core benefits of the PEG3 spacer in DBCO linkers.
Caption: General workflow for bioconjugation using a DBCO-PEG3-NHS ester.
Caption: Workflow for determining the Degree of Labeling (DOL).
Conclusion
The incorporation of a PEG3 spacer into DBCO linkers offers a multitude of advantages that are critical for the successful development of robust and effective bioconjugates. By enhancing solubility, reducing steric hindrance, improving pharmacokinetic properties, and decreasing immunogenicity, the PEG3 spacer addresses key challenges in the field. The provided experimental protocols and visualizations serve as a practical guide for researchers to harness the full potential of DBCO-PEG3 linkers in their work. As the field of bioconjugation continues to evolve, the rational design of linkers, including the strategic use of short PEG spacers, will remain a cornerstone of innovation in creating next-generation therapeutics and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. DBCO PEG Linker Click Chemistry - Cu-free Labeling Reagents | AxisPharm [axispharm.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. purepeg.com [purepeg.com]
A Technical Guide to DBCO-PEG3-Oxyamine for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG3-oxyamine is a heterobifunctional linker that has emerged as a powerful tool in bioconjugation and drug development.[1][2][3] Its unique structure, featuring a dibenzocyclooctyne (DBCO) group and an oxyamine moiety separated by a hydrophilic polyethylene glycol (PEG) spacer, enables two distinct and highly selective bioorthogonal conjugation reactions. The DBCO group participates in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," while the oxyamine group readily reacts with aldehydes and ketones to form stable oxime bonds.[3][4] This dual reactivity allows for the precise and modular construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), without the need for cytotoxic copper catalysts. The integrated PEG3 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance of the conjugated molecules.
Core Properties and Specifications
This compound is typically supplied as a light yellow oil and is soluble in common organic solvents like DMSO, DMF, DCM, THF, and acetonitrile. For optimal stability, it should be stored at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided, and aliquoting the reagent is recommended for maintaining its reactivity.
| Property | Value | References |
| Molecular Formula | C29H36N4O7 | |
| Molecular Weight | 552.62 g/mol | |
| Appearance | Light yellow oil | |
| Purity | >95% | |
| Solubility | DMSO, DMF, DCM, THF, acetonitrile | |
| Storage Conditions | -20°C, protected from light and moisture |
Copper-Free Click Chemistry: The SPAAC Reaction
The DBCO moiety of the linker is central to its utility in copper-free click chemistry. It reacts with azide-functionalized molecules through a [3+2] cycloaddition mechanism, driven by the ring strain of the cyclooctyne. This reaction is highly efficient, bioorthogonal, and proceeds rapidly under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.
Reaction Kinetics
| DBCO Construct | Reactant Azide | Buffer | Second-Order Rate Constant (M⁻¹s⁻¹) | References |
| DBCO Derivatives (general) | Benzyl Azide | Various | ~0.1 - 2.0 | |
| Sulfo DBCO-amine | Model Azides | PBS (pH 7.2) | 0.32–0.85 | |
| Sulfo DBCO-amine | Model Azides | HEPES (pH 7) | 0.55–1.22 | |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |
Oxime Ligation: Reaction with Carbonyls
The terminal oxyamine group provides a second, orthogonal conjugation handle. It reacts with aldehydes or ketones to form a stable oxime bond. This reaction is also highly chemoselective and is most efficient under slightly acidic conditions (pH ~4.5-5.5), though it can proceed at neutral pH, sometimes accelerated by catalysts like aniline and its derivatives. Oxime bonds are significantly more stable to hydrolysis than corresponding hydrazone or imine bonds, making them suitable for creating long-lasting bioconjugates.
Key Characteristics of Oxime Ligation
| Feature | Description | References |
| Optimal pH | ~4.5-5.5 for uncatalyzed reaction | |
| Catalysis | Aniline and its derivatives can accelerate the reaction at neutral pH | |
| Stability | Oxime bonds are more stable to hydrolysis than hydrazones and imines | |
| Kinetics | Generally slower than SPAAC at neutral pH without a catalyst |
Experimental Protocols
Protocol 1: Conjugation of an Azide-Modified Protein with this compound (SPAAC Reaction)
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Prepare the this compound solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction Setup:
-
To the azide-modified protein solution, add the this compound stock solution to achieve a 1.5 to 3-fold molar excess of the linker over the protein.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain protein integrity.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. Reaction times may vary depending on the protein and linker concentrations. For larger biomolecules, incubation for up to 24 hours may be necessary to achieve higher conjugation efficiency.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column (e.g., PD-10) equilibrated with a suitable buffer for your downstream application.
-
Characterization: The degree of labeling can be determined by UV-Vis spectroscopy, measuring the absorbance at 280 nm for the protein and ~309 nm for the DBCO group. The disappearance of the DBCO absorbance indicates the progression of the reaction.
Protocol 2: Conjugation of an Aldehyde-Tagged Protein with this compound (Oxime Ligation)
Materials:
-
Aldehyde-tagged protein in an amine-free buffer
-
This compound
-
Anhydrous DMSO or DMF
-
Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5, or PBS, pH 7.4)
-
Aniline (optional, as a catalyst for neutral pH reactions)
-
Desalting column
Procedure:
-
Prepare the this compound solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.
-
Reaction Setup:
-
Buffer exchange the aldehyde-tagged protein into the desired coupling buffer.
-
Add the this compound stock solution to the protein solution to achieve a 5 to 20-fold molar excess.
-
If performing the reaction at neutral pH, a catalyst such as aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The optimal time and temperature should be determined empirically.
-
Purification: Purify the conjugate to remove excess linker and byproducts using a desalting column equilibrated with the desired storage buffer.
-
Characterization: The successful conjugation can be confirmed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein, and mass spectrometry for precise mass determination.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
SPAAC Reaction Mechanism
Caption: Mechanism of the SPAAC reaction.
Oxime Ligation Mechanism
Caption: Mechanism of oxime ligation.
Experimental Workflow for Dual Labeling
Caption: Workflow for creating a dual-labeled conjugate.
Applications
The unique properties of this compound make it a versatile tool for a wide range of applications in research and drug development.
-
Antibody-Drug Conjugates (ADCs): This linker is extensively used in the synthesis of ADCs. The DBCO moiety can be used to attach the linker to an azide-modified antibody, and the oxyamine group can then be conjugated to a carbonyl-containing cytotoxic payload, or vice-versa. This modular approach allows for the creation of homogenous and well-defined ADCs.
-
Bioconjugation: It serves as a linchpin for connecting various biomolecules, including proteins, peptides, and nucleic acids, to each other or to surfaces. This is crucial for the development of advanced diagnostics, therapeutics, and biosensors.
-
Cellular Imaging: By conjugating fluorescent dyes or probes to biomolecules via this compound, researchers can visualize and track specific cells, proteins, or biological processes in real-time.
-
Drug Delivery: The linker can be used to couple therapeutic agents to targeting molecules, enhancing drug delivery to specific sites while minimizing off-target effects. The PEG spacer improves the solubility and circulation half-life of the resulting drug conjugates.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker for advanced bioconjugation applications. Its ability to facilitate both copper-free click chemistry and oxime ligation in a bioorthogonal manner provides researchers with a powerful tool for the precise construction of complex biomolecular conjugates. The inclusion of a PEG spacer further enhances its utility by improving the physicochemical properties of the final products. For scientists and professionals in drug development, a thorough understanding of the properties and experimental considerations of this compound is key to leveraging its full potential in creating next-generation therapeutics and diagnostics.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the field of bioorthogonal chemistry. This reaction enables the covalent ligation of molecules within complex biological systems with high specificity and efficiency, all without the need for cytotoxic copper catalysts.[][2] Its biocompatibility and rapid kinetics have made it a cornerstone of chemical biology, with profound implications for drug development, diagnostics, and our fundamental understanding of biological processes.[3][4] This technical guide provides an in-depth exploration of the core principles of SPAAC, detailed experimental methodologies, and a quantitative analysis of its kinetics.
Core Principles of SPAAC
At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.[] The driving force behind this reaction is the significant ring strain inherent in cyclooctyne molecules. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures and pH. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert within biological systems and do not cross-react with native functional groups, ensuring that the ligation is highly specific to the intended targets.
The reaction mechanism is a concerted 1,3-dipolar cycloaddition, as illustrated below.
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical parameter, particularly for applications in living systems where rapid labeling is often required. The reaction follows second-order kinetics, and the rate is highly dependent on the structure of the cyclooctyne. A variety of cyclooctynes have been developed, each with unique reactivity and stability profiles.
Factors Affecting Reaction Rates
Several key factors influence the kinetics of the SPAAC reaction:
-
Ring Strain of the Cyclooctyne: Higher ring strain leads to a lower activation energy and thus a faster reaction rate.
-
Electronic Effects: Electron-withdrawing groups near the alkyne can increase the reaction rate.
-
Steric Hindrance: Bulky substituents on either the cyclooctyne or the azide can impede the reaction.
-
Solvent: The polarity and protic nature of the solvent can influence the reaction rate.
Comparative Quantitative Data
The following tables summarize key quantitative data for a selection of commonly used cyclooctynes, providing a basis for selecting the appropriate reagent for a given application.
Table 1: Second-Order Rate Constants for Various Cyclooctynes with Benzyl Azide
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Bicyclo[6.1.0]nonyne | BCN | 0.06 - 0.1 |
| Dibenzocyclooctyne | DIBO | ~0.3 - 0.7 |
| Aza-dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 |
| Biarylazacyclooctynone | BARAC | > 1.0 |
| Difluorinated cyclooctyne | DIFO | ~0.08 |
Note: Reaction rates can vary depending on the specific solvent, temperature, and azide used.
Table 2: Strain and Activation Energies of Common Cyclooctynes
| Cyclooctyne | Strain Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
| Cyclooctyne | ~18 | 8.0 |
| Bicyclo[6.1.0]nonyne (BCN) | - | - |
| Dibenzocyclooctyne (DIBO) | - | - |
| Aza-dibenzocyclooctyne (DBCO) | - | 25.6 (at pH 3.15) |
Note: Data for strain and activation energies are not always readily available for all cyclooctynes and can vary based on the computational method used.
Experimental Protocols
This section provides detailed methodologies for key experiments involving SPAAC, from the synthesis of common cyclooctynes to their application in bioconjugation and kinetic analysis.
Synthesis of Common Cyclooctynes
Protocol 1: Synthesis of Dibenzocyclooctyne (DBCO) derivatives
The synthesis of DBCO derivatives often starts from commercially available dibenzosuberone and involves a multi-step process. A common route involves the formation of an enol triflate, followed by a Sonogashira coupling and subsequent cyclization. Due to the complexity and hazardous reagents involved, it is recommended to follow detailed literature procedures from specialized organic synthesis journals.
Protocol 2: Synthesis of Bicyclo[6.1.0]nonyne (BCN) derivatives
BCN derivatives are typically synthesized from 1,5-cyclooctadiene. The key steps involve a cyclopropanation reaction, followed by bromination and dehydrobromination to form the strained alkyne. As with DBCO, this synthesis requires expertise in organic chemistry and should be performed with strict adherence to established protocols.
General Protocol for SPAAC Bioconjugation
This protocol describes a general method for labeling a biomolecule containing an azide group with a cyclooctyne-functionalized probe (e.g., a fluorescent dye).
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
Cyclooctyne-functionalized probe (e.g., DBCO-NHS ester, BCN-alkyne)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving the cyclooctyne probe (e.g., DMSO, DMF)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Biomolecule: Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Preparation of Cyclooctyne Probe: Prepare a stock solution of the cyclooctyne probe in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Conjugation Reaction: Add a 5-20 fold molar excess of the cyclooctyne probe to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation. Reaction times may need to be optimized depending on the specific reactants.
-
Purification: Remove the unreacted cyclooctyne probe and byproducts by size-exclusion chromatography or another appropriate purification method.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.
Determination of Second-Order Rate Constants
Protocol 3: Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable for cyclooctynes with a distinct chromophore, such as DBCO, which allows for monitoring the reaction progress by observing the decrease in absorbance at a specific wavelength.
Procedure:
-
Determine the absorbance maximum (λmax) of the cyclooctyne.
-
Prepare a solution of the cyclooctyne of known concentration in the desired reaction buffer.
-
Prepare a solution of the azide at a concentration at least 10-fold higher than the cyclooctyne.
-
Mix the two solutions in a cuvette and immediately begin monitoring the absorbance at the λmax of the cyclooctyne over time.
-
Plot the natural logarithm of the absorbance versus time. The slope of the resulting line is the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the azide in excess.
Protocol 4: Kinetic Analysis using NMR Spectroscopy
NMR spectroscopy can be used to monitor the disappearance of reactant peaks or the appearance of product peaks over time.
Procedure:
-
Prepare NMR samples containing known concentrations of the cyclooctyne and azide in a deuterated solvent.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a unique proton on either a reactant or the product.
-
Plot the concentration of the reactant or product versus time.
-
Fit the data to the appropriate second-order rate equation to determine the second-order rate constant (k₂).
Applications in Drug Development
SPAAC has become a transformative technology in drug development, particularly in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. SPAAC allows for the precise, site-specific conjugation of the drug to the antibody, resulting in a more homogeneous and effective therapeutic.
Conclusion
The principle of strain-promoted alkyne-azide cycloaddition has revolutionized the way scientists can chemically modify biological systems. Its bioorthogonality, rapid kinetics, and catalyst-free nature have established it as a premier ligation strategy. For researchers, scientists, and drug development professionals, a thorough understanding of the core principles, quantitative kinetics, and experimental protocols of SPAAC is essential for harnessing its full potential in creating next-generation therapeutics and research tools.
References
The Strategic Application of DBCO-PEG3-Oxyamine in Next-Generation Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which bridges the antibody and the payload, is a critical determinant of an ADC's safety, stability, and efficacy. This technical guide provides an in-depth exploration of DBCO-PEG3-oxyamine, a heterobifunctional linker that offers a sophisticated and versatile platform for ADC development. By leveraging a dual-chemistry approach—oxime ligation and strain-promoted alkyne-azide cycloaddition (SPAAC)—this compound facilitates the precise and stable conjugation of payloads to antibodies, paving the way for more homogeneous and effective ADC constructs. This document will detail the core attributes of this linker, provide comprehensive experimental protocols, present quantitative data for critical parameters, and visualize the underlying chemical and biological processes.
Introduction to this compound in ADC Architecture
This compound is a state-of-the-art linker designed to address the challenges of traditional ADC conjugation methods. Its unique structure incorporates three key functional components:
-
Dibenzocyclooctyne (DBCO) Group: This strained alkyne is the reactive handle for copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, which is a significant advantage for in vivo applications.
-
Oxyamine (-ONH2) Group: This nucleophilic group readily reacts with aldehyde or ketone functionalities to form a stable oxime bond. This reaction is a cornerstone of chemoselective ligation and provides a robust method for initial antibody modification.
-
Polyethylene Glycol (PEG3) Spacer: The short, hydrophilic three-unit PEG spacer enhances the solubility and reduces the aggregation of the resulting ADC.[1] It also provides steric separation between the antibody and the payload, which can be crucial for maintaining the biological activity of both components.[2]
The heterobifunctional nature of this compound allows for a two-step conjugation strategy that offers precise control over the site and stoichiometry of drug attachment, leading to more homogeneous ADC preparations with a defined Drug-to-Antibody Ratio (DAR).
The Dual-Chemistry Conjugation Strategy
The power of this compound lies in its ability to facilitate a sequential, two-step conjugation process. This strategy typically involves:
-
Site-Specific Introduction of a Carbonyl Group on the Antibody: An aldehyde or ketone group is introduced onto the antibody at a specific site. A common and effective method is the mild periodate oxidation of the carbohydrate moieties within the Fc region of the antibody.[3][4] This approach targets the native glycans, preserving the antigen-binding sites.
-
Oxime Ligation: The oxyamine group of this compound reacts with the newly formed aldehyde on the antibody, forming a stable oxime linkage and attaching the DBCO-PEG3 moiety.
-
Payload Attachment via SPAAC: An azide-modified cytotoxic payload is then "clicked" onto the DBCO-functionalized antibody through the highly efficient and bioorthogonal SPAAC reaction.
This sequential approach ensures site-specificity and allows for the purification of the antibody-linker intermediate before the addition of the potent payload, simplifying process control and characterization.
Quantitative Data and Performance Metrics
The performance of an ADC is dictated by several key quantitative parameters. The following tables summarize typical data for ADCs constructed using non-cleavable, PEGylated linkers like this compound.
Table 1: Reaction Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Oxime Ligation Efficiency | > 90% | HIC-HPLC, LC-MS | |
| SPAAC Reaction Efficiency | > 95% (near quantitative) | UV-Vis (monitoring DBCO absorbance at ~310 nm), LC-MS | |
| Achievable DAR | 2 - 4 (for glycan conjugation) | HIC-HPLC, RP-HPLC, LC-MS | |
| Homogeneity (Main DAR Species) | > 90% | HIC-HPLC, LC-MS |
Table 2: In Vitro and In Vivo Stability
| Parameter | Linker Type | Typical Half-Life (t½) | Species | Analytical Method | Reference(s) |
| Plasma Stability | Non-cleavable (Thioether) | ~144 hours (6 days) | Cynomolgus Monkey | LC-MS/MS | **** |
| Cleavable (Val-Cit) | ~230 hours (9.6 days) | Cynomolgus Monkey | LC-MS/MS | ||
| Cleavable (Hydrazone) | 24 - 72 hours | Human Plasma | LC-MS/MS | ||
| Oxime Linkage | > 7 days | Human Plasma | LC-MS/MS | **** | |
| Disulfide Linker | > 7 days (in mouse plasma) | Mouse | LC-MS/MS |
Note: The stability of the oxime linkage is generally high under physiological conditions. The overall plasma stability of the ADC is also influenced by the stability of the antibody itself and the payload.
Table 3: Comparative In Vivo Efficacy of HER2-Targeted ADCs
| ADC Construct | Payload | Linker Type | Tumor Model | Efficacy Outcome | Reference(s) |
| Trastuzumab-DM1 | DM1 | Non-cleavable (SMCC) | NCI-N87 (Gastric) | Tumor regression at 10 mg/kg | |
| Trastuzumab-Deruxtecan | Deruxtecan | Cleavable (Peptide) | NCI-N87 (Gastric) | Complete tumor regression at 10 mg/kg | |
| Trastuzumab-PM050489 | PM050489 | Non-cleavable | Breast, Ovarian, Gastric Xenografts | Significant tumor growth inhibition | |
| Bispecific anti-HER2/Trop-2 ADC | TOPO Ii | Cleavable | Various Xenografts | Significant tumor regression |
Note: While direct comparative data for a this compound linked ADC is not publicly available in this format, the data for other non-cleavable linkers provide a relevant benchmark. The efficacy is highly dependent on the payload, target antigen expression, and tumor model.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and characterization of an ADC using this compound.
Protocol for Site-Specific Antibody Modification via Glycan Oxidation
Objective: To generate aldehyde groups on the antibody's Fc glycans for subsequent oxime ligation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5
Procedure:
-
Buffer Exchange: Exchange the antibody into the Reaction Buffer using a desalting column to remove any interfering substances. Adjust the antibody concentration to 5-10 mg/mL.
-
Periodate Oxidation: Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 30-60 minutes. The reaction time can be optimized to control the number of aldehyde groups generated.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 15 minutes at 4°C in the dark.
-
Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with PBS (pH 6.5) to remove excess periodate and glycerol.
Protocol for Oxime Ligation with this compound
Objective: To conjugate the DBCO-PEG3 moiety to the oxidized antibody.
Materials:
-
Oxidized antibody from Protocol 4.1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PBS, pH 6.5
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of DMSO to prepare a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 20-50 fold molar excess of the this compound solution to the oxidized antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.
-
Purification: Remove the excess this compound by size-exclusion chromatography (SEC) or using a desalting column equilibrated with PBS (pH 7.4).
Protocol for Payload Conjugation via SPAAC
Objective: To attach the azide-modified payload to the DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody from Protocol 4.2
-
Azide-modified cytotoxic payload
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Prepare Payload Solution: Dissolve the azide-modified payload in DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the azide-payload solution to the DBCO-functionalized antibody solution.
-
Incubation: Incubate the reaction at 4°C for 12-24 hours or at room temperature for 4-8 hours. The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at approximately 310 nm.
-
Purification: Purify the final ADC product to remove unreacted payload and any aggregates using SEC or tangential flow filtration (TFF).
Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Objective: To determine the average DAR and the distribution of drug-loaded species.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 20% isopropanol in 25 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Peaks corresponding to different DAR species (DAR 0, 2, 4, etc.) will be separated based on hydrophobicity.
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated for that species.
-
Visualizing the ADC Workflow and Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes in the development and action of an ADC utilizing this compound.
Caption: ADC Synthesis Workflow using this compound.
Caption: General Mechanism of Action for a Non-Cleavable ADC.
Discussion: The Role of the Non-Cleavable Linker and the Bystander Effect
This compound is a non-cleavable linker, meaning the covalent bonds within the linker are designed to be stable and are not susceptible to cleavage by enzymes or changes in pH. For ADCs with non-cleavable linkers, the release of the cytotoxic payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell. This process releases the payload still attached to the linker and a single amino acid residue from the antibody.
A key consequence of this mechanism is a significantly reduced "bystander effect." The bystander effect is the ability of a released payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells. Because the payload released from a non-cleavable linker is typically charged (due to the amino acid remnant) and less membrane-permeable, it is largely retained within the target cell.
While a potent bystander effect can be advantageous for treating heterogeneous tumors, ADCs with non-cleavable linkers offer distinct benefits:
-
Enhanced Plasma Stability: The robust nature of the non-cleavable linker minimizes premature drug release in systemic circulation, leading to a longer half-life and an improved safety profile.
-
Reduced Off-Target Toxicity: By confining the cytotoxic payload to the target cells, non-cleavable linkers can significantly reduce damage to healthy tissues.
-
Wider Therapeutic Window: The combination of high stability and reduced off-target toxicity can lead to a wider therapeutic window, allowing for higher doses to be administered safely.
The choice between a cleavable and a non-cleavable linker is therefore a critical strategic decision in ADC design, dependent on the nature of the tumor, the antigen expression profile, and the properties of the payload.
Conclusion
This compound represents a significant advancement in ADC linker technology. Its heterobifunctional design enables a sophisticated, dual-chemistry conjugation strategy that provides precise control over DAR and conjugation site, leading to the production of homogeneous and well-defined ADCs. The inherent stability of the resulting non-cleavable linkage offers a favorable pharmacokinetic and safety profile, making it an excellent choice for developing next-generation targeted therapeutics. As the field of ADCs continues to evolve, the strategic implementation of advanced linkers like this compound will be paramount in realizing the full potential of this powerful therapeutic modality.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. <span>Preclinical antitumor activity of an anti-HER2/Trop-2 bispecific antibody-drug conjugate with a new DNA topoisomerase I inhibitor.</span> - ASCO [asco.org]
- 4. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Cell Surface Labeling Using DBCO-PEG3-Oxyamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of DBCO-PEG3-oxyamine for the targeted labeling of cell surfaces. This heterobifunctional linker is a powerful tool in bioconjugation, cellular imaging, and drug delivery, offering two distinct reactive moieties for covalent modification of cell surface molecules. This document outlines the core principles, experimental protocols, and key data associated with this versatile reagent.
Introduction to this compound
This compound is a chemical linker featuring two key functional groups: a dibenzocyclooctyne (DBCO) group and an oxyamine group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[][2][3][4]
-
DBCO Group: This group enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction.[] It readily reacts with azide-functionalized molecules on the cell surface.
-
Oxyamine Group: This moiety reacts with aldehydes and ketones to form stable oxime linkages. This allows for the labeling of cell surface glycans that have been enzymatically or chemically modified to present aldehyde groups.
-
PEG3 Spacer: The polyethylene glycol spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, facilitating efficient labeling of cellular targets.
The dual functionality of this compound allows for a two-pronged approach to cell surface labeling, targeting either azide- or aldehyde-modified biomolecules.
Core Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several key areas:
-
Cellular Imaging: By conjugating fluorescent probes to this compound, researchers can visualize and track labeled cells in vitro and in vivo.
-
Drug Delivery: Therapeutic agents can be attached to this linker for targeted delivery to cells of interest, a strategy frequently employed in the development of antibody-drug conjugates (ADCs).
-
Bioconjugate Chemistry: The linker facilitates the creation of complex biomolecular structures by connecting proteins, peptides, or nucleic acids to cell surfaces.
-
Immunoassay Development: this compound can be used to immobilize antigens or antibodies on solid supports for use in various assay formats.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of DBCO-based reagents in cell surface labeling, providing insights into biocompatibility and labeling efficiency.
Table 1: Cell Viability after Labeling
This table presents data on the cytotoxicity of reagents commonly used in the two-step labeling process.
| Cell Line | Reagent | Concentration (µM) | Incubation Time | Viability (%) | Data Source |
| A549 | Ac4ManNAz | 0 - 100 | 3 days | >95% | |
| A549 | DBCO-Cy5 | 0 - 100 | 3 days | >95% |
Table 2: Labeling Efficiency
This table provides data on the concentration-dependent binding of a DBCO-functionalized fluorescent probe to azide-labeled cells, as determined by flow cytometry.
| Cell Line | DBCO-Cy5 Concentration (µM) | Mean Fluorescence Intensity | Data Source |
| N3-labeled A549 | 0 | ~10^1 | |
| N3-labeled A549 | 10 | ~10^3 | |
| N3-labeled A549 | 25 | ~10^4 | |
| N3-labeled A549 | 50 | >10^4 |
Experimental Protocols
This section provides detailed methodologies for labeling cell surfaces using this compound, targeting either azide or aldehyde groups.
Protocol 1: Labeling of Azide-Modified Cell Surfaces via SPAAC
This protocol involves two stages: the metabolic incorporation of azide groups into cell surface glycans, followed by the click chemistry reaction with the DBCO moiety of this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescent probe with a compatible reactive group for the oxyamine (e.g., an aldehyde- or ketone-modified fluorophore)
-
Aniline (optional, as a catalyst for oxime ligation)
-
DMSO (for dissolving reagents)
-
Flow cytometer or fluorescence microscope
Procedure:
Stage 1: Metabolic Glycoengineering with Ac4ManNAz
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Ac4ManNAz Incubation: Prepare a stock solution of Ac4ManNAz in DMSO. Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Metabolic Labeling: Incubate the cells with the Ac4ManNAz-containing medium for 1-3 days at 37°C in a CO2 incubator. This allows for the metabolic incorporation of azide groups into the cell surface glycans.
-
Washing: Gently wash the cells three times with PBS to remove any unincorporated Ac4ManNAz.
Stage 2: this compound Labeling
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free culture medium or PBS to a final concentration of 10-50 µM.
-
Labeling Reaction: Add the this compound solution to the azide-labeled cells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove any unreacted this compound.
-
Secondary Labeling (Optional): To visualize the labeled cells, a fluorescent probe with an aldehyde or ketone group can be reacted with the now surface-exposed oxyamine groups. Prepare a solution of the fluorescent probe (e.g., 50-100 µM) in a suitable buffer (e.g., PBS, pH 6.7). Aniline can be added as a catalyst to a final concentration of 1-10 mM to accelerate the reaction. Incubate for 1-2 hours at room temperature.
-
Final Washing: Wash the cells three times with PBS.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Protocol 2: Labeling of Aldehyde-Modified Cell Surfaces via Oxime Ligation
This protocol involves the generation of aldehyde groups on cell surface glycans, followed by their reaction with the oxyamine moiety of this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
Sodium periodate (NaIO4)
-
This compound
-
PBS, pH 7.4
-
Acetate buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Aniline
-
Fluorescent probe with an azide group
-
DMSO
-
Flow cytometer or fluorescence microscope
Procedure:
Stage 1: Generation of Cell Surface Aldehydes
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS.
-
Periodate Oxidation: Resuspend the cells in ice-cold PBS containing 1 mM sodium periodate. Incubate on ice for 15-20 minutes in the dark. This mild oxidation selectively cleaves the vicinal diols of sialic acids to generate aldehydes.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 1 mM and incubating for 5 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS to remove residual periodate and glycerol.
Stage 2: this compound Labeling
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in acetate buffer (pH 5.5) to a final concentration of 50-100 µM. Add aniline to the solution to a final concentration of 1-10 mM to catalyze the oxime ligation.
-
Labeling Reaction: Resuspend the aldehyde-modified cells in the this compound solution and incubate for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS to remove unreacted this compound.
-
Secondary Labeling (Optional): To visualize the labeled cells, a fluorescent probe with an azide group can be reacted with the now surface-exposed DBCO groups. Prepare a solution of the azide-functionalized fluorescent probe (e.g., 10-50 µM) in PBS.
-
Click Reaction: Add the fluorescent probe solution to the cells and incubate for 30-60 minutes at 37°C.
-
Final Washing: Wash the cells three times with PBS.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Visualizations
The following diagrams illustrate the experimental workflows and a potential application in studying signaling pathways.
References
Safety and Handling of DBCO-PEG3-oxyamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and application of DBCO-PEG3-oxyamine, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document outlines essential safety protocols, proper handling and storage procedures, and detailed experimental methodologies for its use in strain-promoted azide-alkyne cycloaddition (SPAAC) and oxime ligation reactions.
Introduction to this compound
This compound is a versatile chemical tool that features a dibenzocyclooctyne (DBCO) group for copper-free "click chemistry" and an oxyamine moiety for reaction with aldehydes and ketones. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal linker for conjugating biomolecules.[1] Its primary application lies in the construction of complex bioconjugates, including ADCs, where precise and stable linkage of a cytotoxic payload to an antibody is paramount.
Safety and Hazard Information
While a comprehensive toxicological profile for this compound is not extensively detailed in publicly available literature, it is imperative to handle this compound with the standard precautions for laboratory chemicals. Some suppliers indicate that the substance is not classified as hazardous according to Regulation (EC) No. 1272/2008.[2] However, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors or aerosols.[2]
-
Avoid Contact: Prevent contact with skin and eyes.[2] In case of accidental contact, follow the first aid measures outlined below.
-
Handling: Avoid creating dust or aerosols.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water.
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.
Handling and Storage
Proper handling and storage are crucial to maintain the stability and reactivity of this compound.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store at -20°C for long-term storage. May be stored at 4°C for short periods. | |
| Storage Conditions | Keep in a dry and dark place, protected from light. Store under an inert atmosphere. | |
| Solution Storage | Solutions in anhydrous DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | |
| Shipping | Typically shipped at room temperature, but may be shipped on blue ice upon request. |
Experimental Protocols
This compound is a dual-functionality linker, enabling a two-step conjugation strategy. First, the DBCO group reacts with an azide-functionalized molecule via SPAAC. Subsequently, the oxyamine group can be reacted with an aldehyde or ketone.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological functional groups.
Materials:
-
Azide-functionalized biomolecule (e.g., antibody, peptide)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Protocol:
-
Dissolve Reagents: Prepare a stock solution of this compound in anhydrous DMSO. Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Reaction Setup: Add a 1.5 to 3-fold molar excess of the this compound solution to the azide-functionalized biomolecule. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2-16 hours. Reaction times may vary depending on the reactants and their concentrations.
-
Purification: Remove the excess, unreacted this compound using an appropriate purification method such as SEC or dialysis.
Oxime Ligation
The oxyamine group of the now-conjugated this compound can react with an aldehyde or ketone to form a stable oxime bond. This reaction is catalyzed by aniline or its derivatives and is most efficient at a slightly acidic pH.
Materials:
-
This compound conjugated biomolecule
-
Aldehyde or ketone-containing molecule (e.g., a cytotoxic drug)
-
Reaction buffer (e.g., acetate buffer, pH 4.5-5.5; or PBS, pH 7.0-7.4)
-
Aniline or p-phenylenediamine catalyst (prepare a fresh stock solution)
-
Purification system (e.g., SEC, dialysis)
Protocol:
-
Dissolve Reagents: Ensure the this compound conjugated biomolecule is in the desired reaction buffer. Dissolve the aldehyde or ketone-containing molecule in a compatible solvent.
-
Reaction Setup: Add the aldehyde or ketone-containing molecule to the solution of the conjugated biomolecule. A molar excess of the carbonyl compound is typically used.
-
Catalyst Addition: Add the aniline or p-phenylenediamine catalyst to the reaction mixture. The final concentration of the catalyst is typically in the range of 10-100 mM.
-
Incubation: Incubate the reaction at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry. Reaction times can range from a few hours to overnight.
-
Purification: Purify the final bioconjugate to remove excess reagents and catalyst using a suitable method like SEC or dialysis.
Visualizations
Two-Step Bioconjugation Workflow
Caption: Experimental workflow for a two-step bioconjugation using this compound.
Chemical Reactions
Caption: Chemical reactions of this compound: SPAAC and oxime ligation.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its dual functionality allows for the precise and efficient construction of complex bioconjugates. Adherence to proper safety, handling, and storage protocols is essential to ensure the integrity of the reagent and the safety of laboratory personnel. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in innovative research and development projects.
References
DBCO-PEG3-oxyamine storage and handling conditions
An In-Depth Technical Guide to the Storage and Handling of DBCO-PEG3-oxyamine
For researchers, scientists, and drug development professionals, the proper storage and handling of reagents are paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the recommended conditions and procedures for this compound, a heterobifunctional linker used in bioconjugation.
Product Overview
This compound is a bioorthogonal linker that features a dibenzocyclooctyne (DBCO) group and an oxyamine functional group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The DBCO moiety reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry, while the oxyamine group allows for the formation of a stable oxime bond with molecules containing an aldehyde or ketone. This dual functionality makes it a versatile tool in the synthesis of antibody-drug conjugates (ADCs) and other complex bioconjugates.[]
Storage Conditions
To maintain its stability and reactivity, this compound requires specific storage conditions. Improper storage can lead to degradation of the reactive moieties, resulting in reduced conjugation efficiency.
Solid Form: The compound is typically supplied as a light yellow oil.[] For long-term storage, it should be kept at -20°C.[][2] It is crucial to protect it from light and moisture.[]
In Solution: When dissolved in a solvent, the stability of this compound can be more limited. For stock solutions, it is recommended to use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.
The following table summarizes the recommended storage conditions:
| Form | Temperature | Duration | Key Considerations |
| Solid (Neat Oil) | -20°C | Long-term (months) | Protect from light and moisture. |
| 4°C | Short-term (days to weeks) | For transient storage. | |
| In Anhydrous Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light. |
Handling and Safety
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn.
-
Hand Protection: Use common chemical-resistant gloves.
-
Respiratory Protection: Avoid inhaling vapor or gas. Ensure work is conducted in a well-ventilated area or under a fume hood.
General Handling:
-
Allow the product to warm to room temperature before opening to prevent condensation of moisture into the vial.
-
Use an inert atmosphere (e.g., argon or nitrogen) for handling, especially when preparing stock solutions, to prevent degradation from air and moisture.
-
Avoid contact with strong oxidizing agents.
-
Avoid exposure to high temperatures.
Experimental Protocols
The following are general experimental methodologies relevant to the use and stability assessment of DBCO-containing linkers.
Protocol 1: General Procedure for Bioconjugation via Copper-Free Click Chemistry
This protocol outlines a typical procedure for conjugating a DBCO-containing molecule (like this compound) to an azide-functionalized biomolecule.
-
Preparation of Reagents:
-
Prepare the azide-containing sample in a reaction buffer (e.g., phosphate-buffered saline, PBS). Avoid buffers that contain azides.
-
Prepare the this compound stock solution in an anhydrous organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the this compound solution to the azide-containing sample. A molar excess of 1.5 to 3 equivalents of the DBCO reagent to 1 equivalent of the azide-containing protein is often recommended to ensure efficient conjugation.
-
The reaction efficiency is higher at greater concentrations.
-
Incubate the reaction mixture. Reactions are typically carried out at temperatures ranging from 4°C to 37°C for less than 12 hours. Longer incubation times can improve efficiency.
-
-
Purification:
-
Once the reaction is complete, the resulting conjugate can be purified using standard techniques such as size-exclusion chromatography or dialysis to remove any unreacted this compound.
-
Protocol 2: Assessing Aqueous Stability of DBCO-Linkers by RP-HPLC
This protocol provides a method to quantify the stability of a DBCO-containing compound in an aqueous buffer, adapted from a procedure for a similar DBCO-PEG derivative.
-
Objective: To determine the rate of degradation of the DBCO moiety in an aqueous solution over time.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a UV detector.
-
-
Procedure:
-
Stock Solution Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Working Solution Preparation: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer to a final concentration of 100 µM.
-
Timepoint Zero (T=0): Immediately inject an aliquot (e.g., 20 µL) of the working solution onto the RP-HPLC system.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 25°C or 37°C).
-
Timepoint Collection: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another aliquot onto the HPLC.
-
HPLC Analysis: Use a suitable gradient (e.g., 5% to 95% acetonitrile with 0.1% TFA in water) to separate the intact compound from any degradation products. Monitor the absorbance of the DBCO group at approximately 309 nm.
-
Data Analysis: Integrate the peak area corresponding to the intact this compound at each timepoint. The stability can be reported as the percentage of the initial peak area remaining over time.
-
Data on Stability
While specific quantitative stability data for this compound is limited in publicly available sources, data for a similar compound, DBCO-NHCO-PEG4-acid, provides insight into the stability of the DBCO group in aqueous solutions.
| pH of Aqueous Buffer | Temperature | Time | Remaining Compound (%) | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of DBCO. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reactions. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable. |
| This data is for DBCO-NHCO-PEG4-acid and should be considered illustrative for this compound. For critical applications, in-house stability testing is recommended. |
Visualized Workflows
The following diagrams illustrate the recommended workflows for handling and using this compound.
Caption: Recommended workflow for the storage and handling of this compound.
Caption: A typical experimental workflow for a bioconjugation reaction using this compound.
References
Methodological & Application
Revolutionizing Protein Modification: A Detailed Guide to DBCO-PEG3-Oxyamine
In the landscape of bioconjugation, precision and efficiency are paramount. The development of site-specific protein modification techniques has opened new avenues for creating sophisticated biomolecules for research, diagnostics, and therapeutics. Among the arsenal of tools available, DBCO-PEG3-oxyamine has emerged as a powerful and versatile heterobifunctional linker, enabling robust and specific covalent attachment of molecules to proteins.
This comprehensive guide provides detailed application notes and experimental protocols for utilizing this compound in site-specific protein modification. Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles, applications, and step-by-step methodologies to harness the full potential of this innovative linker.
Introduction to this compound
This compound is a unique chemical entity featuring two distinct reactive functionalities at either end of a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3]
-
Dibenzocyclooctyne (DBCO): This strained alkyne group is the reactive partner in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry".[4] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with native biological processes.[4] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells.
-
Oxyamine (H₂N-O-): This nucleophilic group reacts specifically with aldehyde or ketone functionalities to form a stable oxime bond. This highly specific ligation method allows for the targeting of proteins that have been engineered to contain a carbonyl group.
-
PEG3 Spacer: The short polyethylene glycol chain enhances the solubility and stability of the linker and the resulting protein conjugate, while also minimizing steric hindrance during the conjugation reactions.
The dual reactivity of this compound allows for a modular and flexible approach to protein modification, making it an invaluable tool in various applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the creation of novel biotherapeutics.
Applications in Site-Specific Protein Modification
The unique properties of this compound lend themselves to a variety of cutting-edge applications:
-
Antibody-Drug Conjugates (ADCs): this compound is extensively used in the construction of ADCs, where a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. This approach allows for the targeted delivery of the drug, minimizing off-target toxicity.
-
Fluorescent Labeling and Imaging: By conjugating fluorescent dyes to proteins via this compound, researchers can visualize and track proteins within living cells and organisms, providing insights into their localization, trafficking, and interactions.
-
Enzyme Modification: The site-specific modification of enzymes can be used to enhance their stability, modulate their activity, or immobilize them onto surfaces for biocatalytic applications.
-
Targeted Drug Delivery: Beyond ADCs, this linker can be used to attach a variety of therapeutic agents to proteins, such as growth factors or cytokines, to direct them to specific cell types or tissues.
Quantitative Data on Conjugation Efficiency
The efficiency of protein modification with DBCO linkers can be assessed by determining the Degree of Labeling (DOL), which represents the average number of linker molecules conjugated to each protein.
| Parameter | Method | Typical Efficiency/Yield | Reference |
| Degree of Labeling (DOL) of DBCO | UV-Vis Spectroscopy (A280/A309) | 1-7 DBCO groups per antibody | |
| Conjugation Yield (SPAAC) | SDS-PAGE, Mass Spectrometry | >80% | |
| Overall Yield of DBCO-modified Antibody | UV-Vis Spectroscopy | 50-60% |
Experimental Protocols
The following protocols provide a general framework for the site-specific modification of proteins using this compound. The specific reaction conditions may require optimization depending on the protein and the molecule to be conjugated.
Workflow Overview
The general strategy for using this compound involves a two-step process. The order of the reactions (SPAAC and oxime ligation) can be chosen based on the stability and availability of the reactive partners. Here, we present a workflow where an azide-modified protein is first reacted with this compound, followed by conjugation to a carbonyl-containing molecule.
Caption: General workflow for protein modification.
Protocol 1: Reaction of Azide-Modified Protein with this compound (SPAAC)
This protocol describes the first step of the conjugation, where an azide-containing protein is reacted with the DBCO moiety of the linker.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a suitable reaction buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
SPAAC Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of DMSO does not exceed 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by LC-MS.
-
Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer for the next step.
Protocol 2: Oxime Ligation of the Protein-Oxyamine Intermediate with a Carbonyl-Containing Molecule
This protocol describes the second step, where the oxyamine-functionalized protein is conjugated to a molecule containing an aldehyde or ketone.
Materials:
-
Purified protein-PEG3-oxyamine intermediate from Protocol 1
-
Aldehyde or ketone-containing molecule (e.g., drug, dye)
-
Reaction buffer (e.g., acetate buffer, pH 4.5-5.5)
-
Aniline (as a catalyst, optional)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Molecule Preparation: Dissolve the carbonyl-containing molecule in a compatible solvent.
-
Oxime Ligation Reaction: Add a 10- to 50-fold molar excess of the carbonyl-containing molecule to the purified protein-PEG3-oxyamine intermediate. The reaction is typically performed in a slightly acidic buffer (pH 4.5-5.5) to facilitate oxime formation. Aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature.
-
Purification: Purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC) or HPLC to remove unreacted molecules and catalyst.
Characterization of the Final Conjugate
-
SDS-PAGE: To confirm the increase in molecular weight due to conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and confirm the degree of labeling.
-
UV-Vis Spectroscopy: To determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, the degree of labeling.
Logical Relationship of the Two-Step Conjugation
The heterobifunctional nature of this compound allows for a sequential and controlled conjugation process.
Caption: Sequential reaction mechanism.
Conclusion
This compound stands out as a premier tool for the site-specific modification of proteins. Its dual bioorthogonal reactivity, coupled with the beneficial properties of the PEG spacer, provides a reliable and efficient platform for the construction of well-defined and functional protein conjugates. The detailed protocols and application notes provided herein serve as a valuable resource for researchers seeking to leverage this technology for advancing their scientific and therapeutic goals. By enabling the precise engineering of proteins, this compound will undoubtedly continue to fuel innovation in the fields of chemical biology, drug development, and beyond.
References
Application Notes and Protocols for the Conjugation of DBCO-PEG3-oxyamine to Aldehyde-Tagged Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of DBCO-PEG3-oxyamine to molecules bearing an aldehyde group is a robust and versatile bioconjugation strategy. This method leverages the highly efficient and chemoselective oxime ligation reaction between the oxyamine moiety of the linker and the aldehyde on the target molecule.[1][2] The resulting oxime bond is notably stable under physiological conditions, making this approach ideal for the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced therapeutics.[1][3][4]
This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) and an oxyamine group for reaction with carbonyls. The triethylene glycol (PEG3) spacer enhances aqueous solubility and reduces steric hindrance. This dual functionality allows for a modular approach in constructing complex bioconjugates.
These application notes provide detailed protocols for the conjugation of this compound to aldehyde-tagged molecules, guidance on reaction optimization, and methods for the characterization of the final conjugate.
Signaling Pathway and Logical Relationships
The conjugation process follows a straightforward logical progression, starting from the individual reactants and culminating in the purified and characterized bioconjugate. The following diagram illustrates this workflow.
Experimental Protocols
Protocol 1: General Conjugation of this compound to an Aldehyde-Tagged Protein
This protocol outlines a general method for labeling a protein that has been functionalized with an aldehyde group.
Materials:
-
Aldehyde-tagged protein
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, or 100 mM Sodium Phosphate buffer, pH 7.0.
-
Aniline solution (optional, as catalyst): 1 M in DMSO or aqueous buffer.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cut-off (MWCO).
-
Quenching reagent (optional): e.g., acetone or a small molecule with an aminooxy or hydrazide group.
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde-tagged protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO.
-
If using a catalyst, prepare a stock solution of aniline.
-
-
Conjugation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess of the linker over the protein. The optimal ratio should be determined empirically.
-
If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-100 mM.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Reaction Quenching (Optional):
-
To consume unreacted aldehyde groups, a quenching reagent can be added. For example, add a small molar excess of acetone relative to the initial amount of this compound and incubate for an additional 30-60 minutes.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and other small molecules by SEC using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate by dialysis against a large volume of storage buffer.
-
-
Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the mass of the attached DBCO-PEG3-linker.
-
Mass Spectrometry: Determine the exact mass of the conjugate using ESI-MS or MALDI-TOF MS to confirm the number of attached linkers (degree of labeling).
-
HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate.
-
Protocol 2: Aniline-Catalyzed Conjugation for Enhanced Efficiency
For reactions at or near neutral pH, the use of an aniline-based catalyst is highly recommended to accelerate the rate of oxime bond formation.
Modifications to Protocol 1:
-
Catalyst Addition: After adding the this compound to the protein solution, add the aniline stock solution to a final concentration of 10-100 mM. Other catalysts such as p-phenylenediamine or m-phenylenediamine can also be used and may offer superior catalytic activity.
-
Reaction Time: The use of a catalyst can significantly reduce the required reaction time. Monitor the reaction progress to determine the optimal incubation period, which may be as short as 30 minutes to 2 hours at room temperature.
Quantitative Data Summary
The efficiency of oxime ligation is influenced by several factors including pH, temperature, reactant concentrations, and the presence of a catalyst. The following table summarizes key quantitative data from the literature for similar reactions.
| Parameter | Condition | Observation | Reference(s) |
| Reaction pH | pH 4.5-5.5 | Optimal for uncatalyzed reactions. | |
| pH 6.5-7.5 | Slower reaction rate, but often necessary for sensitive biomolecules. Catalysis is highly recommended. | ||
| Catalyst | Aniline (100 mM) | ~40-fold rate increase at neutral pH. | |
| p-Phenylenediamine (10 mM) | ~19-fold faster than aniline at pH 7. | ||
| m-Phenylenediamine | Up to 15 times more efficient than aniline. | ||
| Reaction Time | Uncatalyzed (neutral pH) | Several hours to overnight. | |
| Catalyzed (neutral pH) | 30 minutes to 4 hours. | ||
| Molar Excess of Linker | 10-50 fold | Commonly used to drive the reaction to completion. | |
| Yield | Optimized conditions | Often high to quantitative yields (>95%) are achievable. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal pH | Ensure the reaction buffer is within the recommended pH range. For catalyzed reactions, a pH of 7.0-7.5 is often effective. |
| Inactive Reagents | Use fresh, high-quality this compound. Ensure the aldehyde-tagged molecule has not degraded. | |
| Steric Hindrance | Increase the molar excess of this compound or extend the reaction time. | |
| Protein Precipitation | High concentration of organic co-solvent | Minimize the amount of DMF or DMSO used to dissolve the this compound. |
| Protein instability in the reaction buffer | Screen different buffers or add stabilizing agents (e.g., glycerol). | |
| Non-specific Labeling | Reactive impurities in the protein sample | Ensure the starting protein is of high purity. |
Visualization of the Reaction Mechanism
The following diagram illustrates the aniline-catalyzed oxime ligation mechanism.
Conclusion
The conjugation of this compound to aldehyde-tagged molecules via oxime ligation is a powerful tool for the construction of advanced bioconjugates. By carefully selecting the reaction conditions, particularly pH and the use of a suitable catalyst, high conjugation efficiencies and yields can be achieved. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the successful implementation of this valuable bioconjugation technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. Introduction of Carbonyl Groups into Antibodies [mdpi.com]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using DBCO-PEG3-Oxyamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of DBCO-PEG3-oxyamine, a heterobifunctional linker that is instrumental in the field of bioconjugation. Detailed protocols for key experiments, quantitative data from preclinical studies, and visualizations of experimental workflows are included to guide researchers in designing and executing their in vivo studies.
Introduction to this compound
This compound is a versatile linker that incorporates three key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and biocompatible, making it ideal for in vivo applications where the cytotoxicity of a copper catalyst is a concern.[1][2]
-
Polyethylene Glycol (PEG) Spacer (PEG3): A short, hydrophilic three-unit PEG chain that enhances the solubility and stability of the conjugated molecule. The PEG spacer can also reduce aggregation, minimize steric hindrance, and improve the pharmacokinetic profile of the bioconjugate.[3][4]
-
Oxyamine Group (-ONH2): A functional group that reacts with aldehydes and ketones to form stable oxime linkages. This allows for a two-step conjugation strategy, providing greater control and flexibility in the design of complex bioconjugates.[3]
The unique combination of these functionalities makes this compound a valuable tool for a range of in vivo applications, including targeted drug delivery, pretargeted imaging, and radioimmunotherapy.
Key In Vivo Applications
Pretargeted Imaging and Radioimmunotherapy (PRIT)
Pretargeting is a multi-step strategy that separates the delivery of a targeting moiety (e.g., an antibody) from the delivery of a payload (e.g., an imaging agent or a radionuclide). This approach can significantly improve the therapeutic index by allowing the targeting antibody to accumulate at the tumor site and clear from circulation before the administration of the potent payload, thereby minimizing off-target toxicity.
Workflow for Pretargeted Radioimmunotherapy:
-
An antibody, modified with an azide group, is administered to the subject.
-
The antibody accumulates at the tumor site over a period of 24 to 72 hours, while the unbound antibody is cleared from the bloodstream.
-
A small molecule carrying a radionuclide, conjugated via a this compound linker, is then administered.
-
The DBCO group on the small molecule rapidly and specifically reacts with the azide group on the antibody at the tumor site via SPAAC, leading to the localized delivery of the radioactive payload.
This strategy has been shown to result in high tumor uptake of the radiolabel with rapid clearance from normal tissues.
Targeted Drug Delivery with Antibody-Drug Conjugates (ADCs)
This compound is a valuable linker for the synthesis of ADCs. In this application, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The bioorthogonal nature of the DBCO-azide reaction allows for precise control over the conjugation process. The PEG spacer helps to improve the solubility and pharmacokinetic properties of the final ADC.
General Workflow for ADC Synthesis and Action:
-
An antibody is functionalized with either an azide or a DBCO group.
-
A cytotoxic drug is modified with the complementary reactive group (DBCO or azide, respectively).
-
The antibody and drug are then conjugated via the SPAAC reaction.
-
The resulting ADC is administered in vivo, where it binds to the target tumor cells.
-
Upon internalization, the cytotoxic drug is released, leading to cancer cell death.
In Vivo Metabolic Cell Labeling for Cancer Targeting
Metabolic glycoengineering is a technique used to introduce bioorthogonal chemical reporters, such as azide groups, onto the surface of cancer cells. This is achieved by administering an unnatural sugar precursor that is metabolized by the cancer cells and incorporated into their cell surface glycans. These azide-labeled cells can then be targeted in vivo with a molecule conjugated to a DBCO group.
This approach allows for highly specific tumor targeting and has been successfully used to enhance the delivery of imaging agents and therapeutic drugs to tumors in preclinical models.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from preclinical studies that have utilized DBCO- and PEG-containing linkers for in vivo applications. It is important to note that direct comparisons between studies may be challenging due to variations in experimental models, targeting molecules, and payloads.
| Targeting Moiety | Payload | Linker Type | Animal Model | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |
| huA33 Antibody | 177Lu | TCO-PEG7-Tz | Mice | Colorectal Carcinoma | 24 | 21.2 ± 2.9 | |
| 5B1 Antibody | 177Lu | TCO-PEG7-Tz | Mice | Pancreatic Cancer | 4 | 4.6 ± 0.8 | |
| 5B1 Antibody | 177Lu | TCO-PEG7-Tz | Mice | Pancreatic Cancer | 120 | 16.8 ± 3.9 | |
| TRC105 Antibody | 64Cu | NOTA-PEG | Mice | 4T1 Breast Cancer | 0.5 | 5.7 ± 0.3 | |
| TRC105 Antibody | 64Cu | NOTA-PEG | Mice | 4T1 Breast Cancer | 5 | 5.9 ± 0.4 | |
| Anti-PD-L1 Ab | sCy5 | DBCO-PEG4 | N/A | In vitro H358 cells | N/A | N/A | |
| N/A | Liposomes | DBCO-PEG2000 | Mice | MDA-MB-231 | N/A | ~50% |
Table 1: Biodistribution of DBCO- and PEG-Linked Constructs in Tumor-Bearing Mice. %ID/g refers to the percentage of the injected dose per gram of tissue.
| Therapeutic Agent | Linker Type | Animal Model | Tumor Model | Treatment Dose | Outcome | Reference |
| 177Lu-DOTA-PEG7-Tz (PRIT) | TCO-PEG7-Tz | Mice | Pancreatic Cancer | 400, 800, 1200 µCi | Dose-dependent therapeutic response | |
| DBCO-VC-Doxorubicin | DBCO-PEG | Mice | MDA-MB-231 | 10 mg/kg | Significant tumor growth inhibition |
Table 2: In Vivo Efficacy of Therapies Utilizing DBCO- and PEG-Containing Linkers.
Experimental Protocols
Protocol 1: Pretargeted Radioimmunotherapy (PRIT) in a Murine Xenograft Model
This protocol is a generalized procedure based on methodologies described in the literature for pretargeted radioimmunotherapy using bioorthogonal chemistry.
Materials:
-
Azide-functionalized monoclonal antibody (e.g., anti-tumor antigen IgG-azide).
-
This compound.
-
Radiolabeled payload precursor (e.g., DOTA-chelated lutetium-177).
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumor xenografts).
-
Sterile saline or PBS for injection.
-
Reaction buffers and purification columns for bioconjugation.
Procedure:
-
Preparation of the Radiolabeled Payload: a. Conjugate the this compound to the payload precursor (e.g., DOTA-NHS ester) following standard bioconjugation protocols. b. Purify the DBCO-PEG3-payload conjugate using an appropriate chromatography method. c. Radiolabel the conjugate with the desired radionuclide (e.g., 177Lu) according to established procedures. d. Purify the final radiolabeled DBCO-PEG3-payload.
-
In Vivo Administration: a. Step 1 (Pretargeting): Inject the azide-functionalized antibody intravenously (i.v.) into the tumor-bearing mice at a predetermined dose. b. Step 2 (Incubation): Allow the antibody to circulate and accumulate at the tumor site for an optimized period (typically 24-72 hours). This allows for the clearance of unbound antibody from the bloodstream. c. Step 3 (Payload Administration): Inject the radiolabeled DBCO-PEG3-payload i.v. into the same mice.
-
Biodistribution and Efficacy Studies: a. At various time points post-injection of the radiolabeled payload, euthanize cohorts of mice. b. Collect tumors and major organs (blood, liver, spleen, kidneys, lungs, muscle, bone). c. Weigh the tissues and measure the radioactivity using a gamma counter to determine the biodistribution as %ID/g. d. For therapy studies, monitor tumor growth and survival over time in treated versus control groups.
Protocol 2: Metabolic Glycoengineering for In Vivo Tumor Targeting
This protocol provides a general workflow for metabolic labeling of tumors with azide groups followed by in vivo targeting with a DBCO-conjugated imaging agent, based on published studies.
Materials:
-
Azide-modified unnatural sugar (e.g., Ac4ManNAz).
-
This compound.
-
Fluorescent dye or other imaging agent with a reactive group for conjugation to the oxyamine.
-
Tumor-bearing mice.
-
Sterile vehicle for in vivo administration.
Procedure:
-
Preparation of the DBCO-Imaging Agent Conjugate: a. React the this compound with the imaging agent (e.g., an NHS ester of a near-infrared dye) to form a stable conjugate. b. Purify the DBCO-PEG3-imaging agent conjugate.
-
Metabolic Labeling of Tumors: a. Administer the azide-modified unnatural sugar to the tumor-bearing mice (e.g., via intravenous or intraperitoneal injection) for a specified duration (e.g., daily for 3-7 days) to allow for metabolic incorporation into tumor cell surface glycans.
-
In Vivo Targeting and Imaging: a. After the metabolic labeling period, inject the DBCO-PEG3-imaging agent conjugate i.v. into the mice. b. At various time points post-injection, perform in vivo imaging (e.g., fluorescence imaging) to visualize the accumulation of the conjugate at the tumor site. c. For ex vivo analysis, euthanize the mice, harvest the tumor and other organs, and perform imaging to confirm the biodistribution of the imaging agent.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non‐Natural Glycans | Semantic Scholar [semanticscholar.org]
- 4. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-PEG3-oxyamine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG3-oxyamine is a heterobifunctional linker that is instrumental in the development of advanced targeted drug delivery systems, particularly antibody-drug conjugates (ADCs).[1][] This linker possesses two distinct bioorthogonal reactive groups: a dibenzocyclooctyne (DBCO) group and an oxyamine group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[3] The DBCO group facilitates copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and biocompatible click chemistry reaction.[] The oxyamine group allows for the formation of a stable oxime bond with molecules containing an aldehyde or ketone group.[3] The PEG3 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.
This dual functionality enables a modular and flexible approach to constructing complex bioconjugates. For instance, an antibody can be modified with an azide group to react with the DBCO end of the linker, while a cytotoxic payload containing an aldehyde can be attached to the oxyamine end. This modular strategy allows for the precise and stable attachment of therapeutic agents to targeting moieties, minimizing off-target effects and enhancing therapeutic efficacy.
Key Features and Applications
-
Modular Synthesis of ADCs: The orthogonal reactivity of the DBCO and oxyamine groups allows for a stepwise and controlled assembly of antibody-drug conjugates.
-
Enhanced Solubility and Stability: The hydrophilic PEG3 spacer improves the solubility and in vivo circulation stability of the resulting conjugate.
-
Biocompatibility: The copper-free nature of the SPAAC reaction reduces cytotoxicity and preserves the function of sensitive biomolecules like antibodies.
-
Stable Linkage: Both the triazole ring formed from the click reaction and the oxime bond are stable under physiological conditions.
-
Versatility: This linker is compatible with a wide range of biomolecules, including antibodies, peptides, and small molecule drugs, that have been appropriately functionalized with azide or aldehyde/ketone groups.
Physicochemical and Storage Properties
| Property | Value | Reference |
| Molecular Formula | C29H36N4O7 | |
| Molecular Weight | 552.62 g/mol | |
| Appearance | Light yellow oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |
| Purity | >95% | |
| Storage (Short Term) | 0-4°C (days to weeks) | |
| Storage (Long Term) | -20°C (months) | |
| Handling | Store in a dry, inert atmosphere. Avoid repeated freeze-thaw cycles and exposure to moisture. Aliquoting is recommended. |
Experimental Protocols
The following protocols describe a modular approach for the synthesis of an antibody-drug conjugate using this compound. This involves three main stages:
-
Preparation of an Azide-Modified Antibody.
-
Preparation of an Aldehyde-Modified Payload.
-
Two-Step Conjugation using this compound.
Protocol 1: Site-Specific Azide Modification of an Antibody
This protocol describes the introduction of an azide group onto an antibody using an azide-PEG-NHS ester, targeting lysine residues. For site-specific conjugation, engineered antibodies with specific reactive sites are recommended.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Azide-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
PBS, pH 7.4
-
Tris buffer (1M, pH 8.0) for quenching
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Adjust the concentration of the antibody to 1-2 mg/mL in PBS. Ensure the buffer is amine-free (e.g., no Tris).
-
NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.
-
Antibody Modification: Add a 10-fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Quenching: Add Tris buffer to the reaction mixture to a final concentration of 50 mM to quench the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess azide linker and quenching agent using a spin desalting column equilibrated with PBS.
-
Characterization: Determine the concentration of the azide-modified antibody using a BCA protein assay. The degree of labeling can be determined using analytical techniques such as mass spectrometry.
Protocol 2: Preparation of an Aldehyde-Modified Payload
This protocol describes a general method for introducing an aldehyde group onto a payload that has a primary amine.
Materials:
-
Payload with a primary amine (e.g., a cytotoxic drug)
-
Succinimidyl 4-formylbenzoate (SFB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Reverse-phase HPLC for purification
Procedure:
-
Payload Solution: Dissolve the amine-containing payload in anhydrous DMF.
-
Reaction Setup: Add a 1.5-fold molar excess of SFB to the payload solution. Add a 2-fold molar excess of TEA to the reaction mixture to act as a base.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by TLC or LC-MS.
-
Purification: Purify the aldehyde-modified payload by reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the product by mass spectrometry and NMR.
Protocol 3: Two-Step Conjugation and ADC Synthesis
This protocol details the sequential conjugation of the azide-modified antibody and the aldehyde-modified payload to the this compound linker.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Aldehyde-modified payload (from Protocol 2)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer 1 (PBS, pH 7.4)
-
Reaction Buffer 2 (Acetate buffer, pH 4.5-5.5)
-
Size-Exclusion Chromatography (SEC) system for purification
Step A: Conjugation of this compound to the Azide-Modified Antibody
-
Linker Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: Add a 3 to 5-fold molar excess of the this compound solution to the azide-modified antibody in Reaction Buffer 1.
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.
-
Purification: Remove the excess linker by SEC or dialysis. The product is the DBCO-modified antibody.
Step B: Conjugation of Aldehyde-Modified Payload to the DBCO-Modified Antibody
-
Buffer Exchange: Exchange the buffer of the DBCO-modified antibody to Reaction Buffer 2 (acetate buffer, pH 4.5-5.5). The acidic pH facilitates oxime ligation.
-
Payload Solution: Prepare a stock solution of the aldehyde-modified payload in DMSO.
-
Reaction Setup: Add a 5 to 10-fold molar excess of the aldehyde-modified payload to the DBCO-modified antibody. The final DMSO concentration should be kept below 10%.
-
Incubation: Incubate the reaction mixture for 4-8 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final antibody-drug conjugate using SEC to remove unreacted payload and other small molecules.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and LC-MS.
Visualizations
Logical Workflow for ADC Synthesis
Caption: Modular synthesis of an ADC using this compound.
Signaling Pathway Targeted by HER2-ADCs
Caption: Mechanism of action for a HER2-targeted ADC.
Illustrative Performance Data
The following tables provide representative data for ADCs constructed with technologies similar to this compound. This data is for illustrative purposes to demonstrate the expected performance characteristics.
Table 1: In Vitro Cytotoxicity of a Representative ADC
| Cell Line | Target Expression | ADC IC50 (ng/mL) | Control ADC IC50 (ng/mL) |
| SK-BR-3 | HER2-High | 15.5 | > 10,000 |
| BT-474 | HER2-High | 25.1 | > 10,000 |
| MDA-MB-231 | HER2-Low | > 10,000 | > 10,000 |
| MCF-7 | HER2-Low | > 10,000 | > 10,000 |
Data is hypothetical and based on typical performance of HER2-targeted ADCs.
Table 2: In Vivo Efficacy in a Xenograft Model
| Treatment Group (n=6) | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle Control | - | 0 | 0/6 |
| Non-targeting ADC | 10 | 15 | 0/6 |
| HER2-Targeted ADC | 5 | 85 | 3/6 |
| HER2-Targeted ADC | 10 | 98 | 6/6 |
Data is illustrative and adapted from similar in vivo studies of HER2-targeted ADCs.
Table 3: Comparative Plasma Stability
| Linker Type | Stability in Rat Plasma (% Intact ADC after 7 days) |
| Standard vc-MMAE Linker | ~40% |
| Tandem-Cleavage Linker | ~85% |
| Non-Cleavable Thioether Linker | >90% |
Data adapted from a study on linker stability to illustrate the importance of linker chemistry on ADC stability in circulation.
Conclusion
This compound offers a sophisticated and versatile platform for the construction of targeted drug delivery systems. Its dual bioorthogonal functionalities enable a modular and controlled approach to ADC synthesis, leading to well-defined conjugates with enhanced stability and solubility. The provided protocols offer a comprehensive framework for utilizing this linker, from the modification of the targeting antibody and payload to the final conjugation and purification steps. The ability to create complex, precisely engineered biotherapeutics using linkers like this compound is a significant advancement in the development of next-generation targeted therapies.
References
Application Notes and Protocols for Creating Antibody-Drug Conjugates with DBCO-PEG3-Oxyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, maximizing its efficacy against tumor cells while minimizing systemic toxicity.[1][2] The design of an ADC is modular, consisting of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[]
The linker is a pivotal component, profoundly influencing the ADC's stability, pharmacokinetics (PK), and mechanism of drug release.[4] This document provides detailed protocols for the synthesis and characterization of ADCs using DBCO-PEG3-Oxyamine , a heterobifunctional linker. This linker is designed for a two-step, bioorthogonal conjugation strategy. It contains an oxyamine group for covalent reaction with an aldehyde and a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).
The polyethylene glycol (PEG) spacer enhances the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, and can improve the overall pharmacological properties of the conjugate. The DBCO group's ability to react with azides without a toxic copper catalyst makes this chemistry highly biocompatible and efficient for biological applications.
This method relies on the site-specific incorporation of an aldehyde group onto the antibody. This is achieved using the "aldehyde tag" technology, where a specific amino acid sequence (e.g., LCTPSR) is genetically encoded into the antibody. The formylglycine-generating enzyme (FGE) then co-translationally converts the cysteine residue within this tag into a formylglycine (fGly), which contains a reactive aldehyde. This provides a bioorthogonal chemical handle for precise linker attachment, leading to more homogeneous ADC preparations with a defined drug-to-antibody ratio (DAR).
Principle of the Method
The synthesis of an ADC using an aldehyde-tagged antibody and the this compound linker is a sequential, two-stage process. This strategy ensures precise control over the conjugation steps.
Stage 1: Oxime Ligation The process begins with an aldehyde-tagged antibody, where a specific cysteine residue has been enzymatically converted to a formylglycine (fGly) residue, presenting a reactive aldehyde group. The oxyamine group (-ONH₂) of the this compound linker reacts specifically with this aldehyde under mildly acidic conditions (pH ~5.5-6.5) to form a stable oxime bond. This reaction covalently attaches the DBCO moiety to the antibody.
Stage 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) The DBCO-functionalized antibody is then reacted with an azide-modified cytotoxic payload. The strained alkyne (DBCO) and the azide undergo a [3+2] cycloaddition reaction to form a stable triazole ring. This "click chemistry" reaction is highly efficient, specific, and proceeds rapidly under mild, physiological conditions (pH ~7.4) without the need for a copper catalyst, thus preserving the integrity of the antibody. The final product is a purified ADC with the payload conjugated at the desired site.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for ADC synthesis and the general mechanism of action of an ADC upon reaching a target cancer cell.
Caption: ADC Synthesis Workflow using this compound.
Caption: General Mechanism of Action for an Antibody-Drug Conjugate.
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to Aldehyde-Tagged Antibody
This protocol describes the reaction between the aldehyde group on the antibody and the oxyamine group on the linker to form an oxime bond.
Materials:
-
Aldehyde-tagged antibody in a suitable buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Quenching solution (optional, e.g., 1 M Glycine)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Prepare the aldehyde-tagged antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Linker Preparation: Dissolve this compound in DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Ensure the final concentration of DMSO does not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker by buffer exchange using desalting columns equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).
-
The resulting DBCO-modified antibody is now ready for conjugation to the azide-payload.
-
Protocol 2: Conjugation of Azide-Payload to DBCO-Modified Antibody (SPAAC)
This protocol details the copper-free click chemistry reaction to attach the cytotoxic payload.
Materials:
-
Purified DBCO-modified antibody in PBS, pH 7.4
-
Azide-functionalized payload (e.g., Azido-MMAE, Azido-PBD)
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Payload Preparation: Dissolve the azide-functionalized payload in DMSO to create a 5-10 mM stock solution.
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the azide-payload stock solution to the DBCO-modified antibody solution.
-
The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction at room temperature (20-25°C) for 2-8 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
The final ADC must be purified to remove unconjugated payload, linker remnants, and potential aggregates.
-
Common methods include Size Exclusion Chromatography (SEC) to remove small molecules and aggregates, or Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs.
-
Tangential Flow Filtration (TFF) is a scalable alternative for buffer exchange and removal of unconjugated molecules.
-
Protocol 3: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical quality attribute that impacts the ADC's efficacy and safety.
Method 1: UV-Vis Spectrophotometry This is a simple method but requires that the antibody and the payload have distinct absorbance maxima.
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the λ_max of the payload.
-
Calculate the concentrations of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.
-
The average DAR is the molar ratio of the payload to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC) HIC is a standard technique that separates ADC species based on the number of conjugated hydrophobic payloads.
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient. Species with higher DARs are more hydrophobic and will elute later.
-
The average DAR is calculated by the weighted average of the peak areas corresponding to each DAR species (DAR 0, 2, 4, etc.).
-
Formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides the most detailed information, including DAR distribution and confirmation of conjugation sites.
-
The ADC may be analyzed intact or after reduction to separate heavy and light chains.
-
The mass of each species is determined, and the number of conjugated payloads can be calculated from the mass shift.
-
The average DAR is calculated from the relative abundance of each detected species.
Protocol 4: In Vitro Cytotoxicity Assay
This assay determines the potency (e.g., IC50) of the ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC, naked antibody (control), and free payload (control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, naked antibody, and free payload in cell culture medium.
-
Treat the cells with the compounds and incubate for a set period (e.g., 72-96 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells to determine the percentage of viable cells.
-
Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 5: ADC Stability Assay in Plasma
This assay assesses the stability of the linker and the potential for premature payload release in a biological matrix.
Materials:
-
Purified ADC
-
Human and/or mouse plasma
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile.
Data Presentation
Quantitative data from the ADC synthesis and characterization process should be clearly summarized for comparison and analysis.
Table 1: Typical Reaction Parameters for ADC Synthesis
| Parameter | Stage 1: Oxime Ligation | Stage 2: SPAAC |
|---|---|---|
| Reactants | Aldehyde-Ab + DBCO-Linker | DBCO-Ab + Azide-Payload |
| Molar Excess (Linker/Payload) | 10-20 fold | 1.5-5 fold |
| Reaction Buffer | Acetate Buffer | PBS |
| pH | 5.5 - 6.5 | ~7.4 |
| Temperature | 20-25°C | 20-25°C |
| Duration | 4-12 hours | 2-8 hours |
| Solvent (for stock) | DMSO | DMSO |
| Max Solvent Conc. | < 10% (v/v) | < 10% (v/v) |
Table 2: Comparison of DAR Determination Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| UV-Vis Spectroscopy | Differential absorbance of antibody and payload | Simple, rapid, requires minimal equipment | Only provides average DAR; requires distinct spectra; prone to interference |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity, which increases with DAR | Provides DAR distribution (DAR 0, 2, 4...), considered a standard method | Can be complex to develop; may not resolve all species for certain ADCs |
| LC-MS | Separation by chromatography followed by mass determination | Highly accurate; provides DAR distribution and mass confirmation; can identify conjugation sites | Requires expensive instrumentation and specialized expertise |
Table 3: Example In Vitro Cytotoxicity Data for a HER2-Targeted ADC
| Compound | Cell Line | Target Expression | IC50 (nM) |
|---|---|---|---|
| ADC | SK-BR-3 | HER2-Positive | 0.5 |
| ADC | MDA-MB-468 | HER2-Negative | > 1000 |
| Free Payload | SK-BR-3 | N/A | 0.02 |
| Free Payload | MDA-MB-468 | N/A | 0.03 |
| Naked Antibody | SK-BR-3 | HER2-Positive | No effect |
| Naked Antibody | MDA-MB-468 | HER2-Negative | No effect |
References
Revolutionizing Nanoparticle Functionalization: Application Notes for DBCO-PEG3-oxyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise functionalization of nanoparticles is paramount in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutic platforms. DBCO-PEG3-oxyamine is a heterobifunctional linker that offers a powerful solution for covalently attaching biomolecules to nanoparticles. This linker features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry, and an oxyamine group for the efficient formation of stable oxime bonds with aldehydes and ketones. The integrated polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and improves the biocompatibility of the final nanoparticle conjugate.[1]
These application notes provide detailed protocols and quantitative data for the functionalization of various nanoparticle types using this compound, along with an example of its application in targeted cancer therapy.
Key Applications
-
Targeted Drug Delivery: Conjugation of targeting ligands (antibodies, peptides, aptamers) to drug-loaded nanoparticles for site-specific delivery, enhancing therapeutic efficacy and minimizing off-target effects.
-
Advanced In Vivo Imaging: Attachment of imaging agents (fluorescent dyes, MRI contrast agents) for precise diagnostics and tracking of disease progression.
-
Development of Biosensors: Immobilization of biomolecules onto nanoparticle surfaces for the creation of sensitive and specific diagnostic tools.
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands can be quantitatively assessed by monitoring changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.
Table 1: Physicochemical Characterization of Functionalized Liposomes [2]
| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Liposomes | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.6 ± 1.8 |
| DBCO-Functionalized Liposomes | 162.8 ± 5.1 | 0.15 ± 0.03 | -23.1 ± 2.1 |
| Antibody-Conjugated Liposomes | 175.4 ± 6.3 | 0.18 ± 0.04 | -20.5 ± 2.5 |
Table 2: Quantification of DBCO Groups on Liposome Surface [2]
| Molar Ratio of DBCO to Amine Groups | Reaction pH | Number of DBCO Groups per Liposome | Conjugation Efficiency (%) |
| 1:1 | 7.1 | 1,500 | 85 |
| 3:1 | 7.6 | 4,500 | 92 |
| 6:1 | 8.2 | 4,800 | 95 |
Table 3: Characterization of Functionalized Magnetic Nanoparticles (Expected Trends)
| Nanoparticle Formulation | Mean Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Bare Magnetic Nanoparticles | ~150 | -20 |
| Aldehyde-Functionalized MNPs | ~160 | -25 |
| This compound Functionalized MNPs | ~175 | -18 |
| Antibody-Conjugated MNPs | ~190 | -15 |
Experimental Protocols
Protocol 1: Functionalization of Aldehyde-Presenting Liposomes with this compound
This protocol details the conjugation of this compound to liposomes displaying aldehyde groups on their surface.
Materials:
-
Aldehyde-functionalized liposomes
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 6.5-7.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Disperse the aldehyde-functionalized liposomes in PBS (pH 6.5-7.0) to a final concentration of 1-5 mg/mL.
-
Add the this compound solution to the liposome suspension to achieve a 10- to 20-fold molar excess of the linker relative to the surface aldehyde groups. The final DMSO concentration should not exceed 5% (v/v).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Purification of DBCO-Functionalized Liposomes:
-
Remove unreacted this compound by passing the reaction mixture through an SEC column pre-equilibrated with PBS (pH 7.4).
-
Collect the fractions corresponding to the liposomes.
-
-
Characterization:
-
Determine the hydrodynamic diameter, PDI, and zeta potential of the purified DBCO-functionalized liposomes using DLS and a zeta potential analyzer.
-
Quantify the number of DBCO groups on the liposome surface using a fluorescence-based assay with an azide-containing fluorophore.[3]
-
Protocol 2: Functionalization of Amine-Functionalized Magnetic Nanoparticles
This protocol describes a two-step process to functionalize amine-presenting magnetic nanoparticles (MNPs) with this compound by first introducing an aldehyde group.
Materials:
-
Amine-functionalized magnetic nanoparticles (MNPs)
-
Glutaraldehyde solution
-
This compound
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Magnetic separator
-
DLS instrument
-
Zeta potential analyzer
Procedure:
Part A: Introduction of Aldehyde Groups
-
Resuspend the amine-functionalized MNPs in PBS (pH 7.4).
-
Add a 100-fold molar excess of glutaraldehyde and react for 1 hour at room temperature.
-
Wash the MNPs three times with PBS using a magnetic separator to remove excess glutaraldehyde.
Part B: Conjugation of this compound
-
Resuspend the aldehyde-functionalized MNPs in PBS (pH 6.5-7.0).
-
Prepare a 10 mM solution of this compound in anhydrous DMSO.
-
Add the this compound solution to the MNP suspension (10- to 20-fold molar excess).
-
Incubate for 2-4 hours at room temperature with gentle rotation.
-
Wash the DBCO-functionalized MNPs three times with PBS (pH 7.4) using a magnetic separator.
Part C: Characterization
-
Characterize the size and zeta potential of the functionalized MNPs using DLS.
-
Confirm the presence of the DBCO group using FTIR spectroscopy by identifying the characteristic azide peak if subsequently reacted with an azide-containing molecule.
Protocol 3: Click Chemistry Conjugation of an Azide-Modified Antibody
This protocol outlines the final step of conjugating an azide-modified targeting antibody to the DBCO-functionalized nanoparticles.
Materials:
-
DBCO-functionalized nanoparticles (from Protocol 1 or 2)
-
Azide-modified antibody
-
PBS, pH 7.4
-
Purification system (SEC or magnetic separation)
Procedure:
-
Resuspend the purified DBCO-functionalized nanoparticles in PBS (pH 7.4).
-
Add the azide-modified antibody to the nanoparticle suspension at a desired molar ratio (e.g., 10:1 antibody to nanoparticle).
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the antibody-conjugated nanoparticles using an appropriate method (SEC for liposomes, magnetic separation for MNPs) to remove unconjugated antibody.
-
Characterize the final product using DLS to confirm an increase in size and other relevant techniques to verify antibody conjugation (e.g., protein assay).
Visualization of Workflows and Signaling Pathways
To illustrate the experimental processes and the biological context of their application, the following diagrams are provided.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Targeted nanoparticle inhibiting the HER2 signaling pathway.
References
Application Notes and Protocols: DBCO-PEG3-oxyamine in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the heterobifunctional linker, DBCO-PEG3-oxyamine, in the formation of biocompatible hydrogels. This molecule offers versatility in hydrogel fabrication through two distinct bioorthogonal "click" chemistry reactions: strain-promoted alkyne-azide cycloaddition (SPAAC) and oxime ligation. These methods allow for the creation of hydrogels with tunable properties suitable for a range of applications, including 3D cell culture, tissue engineering, and controlled drug delivery.
Introduction
This compound is a valuable tool in biomaterials science due to its dual reactivity. It comprises a dibenzocyclooctyne (DBCO) group, which reacts specifically with azides in a copper-free click reaction, and an oxyamine group that readily forms a stable oxime bond with aldehydes or ketones.[1][][3] The inclusion of a hydrophilic 3-unit polyethylene glycol (PEG) spacer enhances biocompatibility and solubility while minimizing steric hindrance.[1]
The bioorthogonal nature of these reactions ensures that they proceed with high efficiency and specificity under physiological conditions, minimizing interference with biological molecules.[4] This makes this compound-based hydrogels particularly well-suited for applications involving living cells.
Key Applications
-
3D Cell Culture: The biocompatible formation process allows for the encapsulation of cells within a 3D matrix that can mimic the native extracellular environment.
-
Tissue Engineering: Hydrogels can be functionalized with bioactive molecules, such as the RGD peptide, to promote cell adhesion and proliferation, making them promising scaffolds for tissue regeneration.
-
Drug Delivery: The hydrogel matrix can serve as a vehicle for the controlled release of therapeutic agents.
Hydrogel Formation Mechanisms
This compound can be utilized in hydrogel formation primarily through two distinct crosslinking strategies:
-
Oxime Ligation: The oxyamine moiety of this compound reacts with a polymer functionalized with aldehyde or ketone groups. This reaction is catalyzed by acidic conditions and can be further accelerated by the addition of aniline.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with an azide-functionalized polymer, such as PEG-azide, to form a stable triazole linkage. This reaction is highly efficient and does not require a cytotoxic copper catalyst.
Visualization of Reaction Mechanisms
Caption: Reaction schemes for hydrogel formation using this compound.
Experimental Data
The mechanical properties and gelation kinetics of hydrogels formed using these chemistries can be readily tuned by adjusting various reaction parameters.
Table 1: Tuning Oxime-Linked Hydrogel Properties
| Parameter | Variation | Effect on Gelation | Effect on Stiffness (Storage Modulus) | Reference |
| pH | Acidic (e.g., 4.5-5.5) | Faster gelation | Higher | |
| Neutral (e.g., 7.4) | Slower gelation | Lower | ||
| Aniline Catalyst | Increased concentration | Faster gelation | Higher | |
| Polymer Concentration | Increased wt% | Faster gelation | Higher |
Table 2: Properties of SPAAC-Linked Hydrogels
| Polymer System | Gelation Time (minutes) | Storage Modulus (Pa) | Reference |
| PEG-8-DBCO + PEG-2-Azide | ~9 | Not specified | |
| PEG-8-DBCO + AzCFP + PEG-2-Azide | ~7 | Not specified | |
| 4-Arm-PEG-DBCO + DNA-bisazide | < 15 | Not specified | |
| DBCO-HA + 4-arm PEG azide (0.5 x 10⁻³ M) | Not specified | Peak elastic modulus |
Experimental Protocols
Protocol 1: Hydrogel Formation via Oxime Ligation
This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-aldehyde with a crosslinker containing an oxyamine group.
Materials:
-
Multi-arm PEG-aldehyde (e.g., 4-arm PEG-CHO)
-
This compound or another suitable aminooxy crosslinker
-
Phosphate-buffered saline (PBS), pH adjusted as needed (e.g., 5.5 for faster gelation, 7.4 for slower gelation)
-
Aniline (catalyst, optional)
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the multi-arm PEG-aldehyde in the desired pH buffer to achieve the final desired concentration (e.g., 5-10 wt%).
-
Dissolve the aminooxy crosslinker (e.g., this compound or a multi-arm aminooxy-PEG) in the same buffer to a concentration that results in a 1:1 molar ratio of aldehyde to aminooxy groups.
-
-
Initiate Gelation:
-
If using a catalyst, add aniline to the PEG-aldehyde solution to the desired final concentration (e.g., 10 mM).
-
Quickly and thoroughly mix the PEG-aldehyde solution with the aminooxy crosslinker solution.
-
-
Gel Formation:
-
Pipette the mixed solution into the desired mold or well plate.
-
Allow the solution to incubate at 37°C. Gelation time will vary from minutes to hours depending on the pH, catalyst concentration, and polymer concentration.
-
-
Equilibration:
-
Once the gel has formed, it can be swollen in PBS (pH 7.4) to reach equilibrium before further experiments.
-
Caption: Workflow for hydrogel formation via oxime ligation.
Protocol 2: Hydrogel Formation via SPAAC (Copper-Free Click Chemistry)
This protocol details the formation of a hydrogel by reacting a multi-arm PEG-DBCO with a diazide crosslinker.
Materials:
-
Multi-arm PEG-DBCO (e.g., 4-arm or 8-arm)
-
PEG-diazide (crosslinker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve the multi-arm PEG-DBCO in PBS (pH 7.4) to the desired final concentration (e.g., 10 mM final DBCO concentration).
-
Dissolve the PEG-diazide crosslinker in PBS to the desired final concentration (e.g., to achieve a near 1:1 molar ratio of DBCO to azide groups).
-
-
Cell Encapsulation (Optional):
-
If encapsulating cells, resuspend the cells in one of the precursor solutions before mixing.
-
-
Initiate Gelation:
-
Thoroughly mix the PEG-DBCO solution and the PEG-diazide solution.
-
-
Gel Formation:
-
Pipette the mixture into the desired mold or well plate.
-
Allow the solution to react at room temperature or 37°C. Gelation typically occurs within 15 minutes.
-
-
Equilibration:
-
After gelation, the hydrogel can be washed with PBS to remove any unreacted precursors.
-
Caption: Workflow for hydrogel formation via SPAAC.
Characterization of Hydrogels
-
Rheology: To determine the storage modulus (G'), loss modulus (G''), and gelation time.
-
Swelling Ratio: To assess the water uptake capacity of the hydrogel.
-
Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of oxime or triazole linkages.
-
Biocompatibility Assays: Live/dead staining of encapsulated cells to assess viability.
Conclusion
This compound is a powerful and versatile linker for the fabrication of biocompatible hydrogels. By leveraging either oxime ligation or SPAAC, researchers can create hydrogels with tunable properties suitable for a wide array of applications in drug development, cell biology, and regenerative medicine. The protocols provided herein offer a starting point for the development of customized hydrogel systems tailored to specific research needs.
References
Application Notes and Protocols for DBCO-PEG3-oxyamine in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG3-oxyamine is a heterobifunctional linker that offers a versatile and powerful tool for the development of sensitive and specific immunoassays. This linker possesses two distinct reactive functionalities: a dibenzocyclooctyne (DBCO) group and an oxyamine group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[][2][3][4] This unique architecture enables a two-step, bioorthogonal conjugation strategy, providing precise control over the labeling of biomolecules and the assembly of immunoassay components.
The DBCO group facilitates copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the highly efficient and specific covalent attachment to azide-modified molecules.[] This reaction is bioorthogonal, meaning it proceeds with high selectivity under physiological conditions without interfering with biological functional groups. The oxyamine group, on the other hand, reacts with carbonyl groups (aldehydes and ketones) to form stable oxime linkages. This functionality is particularly useful for the site-specific conjugation to the carbohydrate domains of antibodies after mild oxidation.
The integrated PEG3 spacer enhances the solubility of the linker and the resulting conjugates in aqueous buffers, reduces steric hindrance, and can minimize non-specific binding in immunoassays. These properties make this compound an excellent choice for developing robust and reliable immunoassays with improved sensitivity and specificity.
Key Applications in Immunoassay Development
-
Site-Specific Antibody Labeling: The oxyamine group allows for targeted conjugation to the Fc region of antibodies. Mild oxidation of the carbohydrate moieties in the Fc region generates aldehyde groups, which then react with the oxyamine linker. This site-specific labeling ensures that the antigen-binding sites (Fab regions) remain unobstructed, preserving the antibody's immunoreactivity.
-
Modular Immunoassay Assembly: The dual functionality of this compound enables a modular approach to immunoassay design. For instance, an antibody can be first modified with the linker via its oxyamine group. The now DBCO-functionalized antibody can then be "clicked" onto an azide-modified reporter molecule (e.g., an enzyme, fluorophore, or biotin) or a solid support (e.g., a microplate or bead).
-
Development of Sensitive Detection Probes: By conjugating this compound to reporter molecules, highly sensitive detection probes can be generated for use in various immunoassay formats, including ELISA, Western blotting, and lateral flow assays.
-
Surface Immobilization: The linker can be used to immobilize antibodies or antigens onto solid phases that have been functionalized with either azide or carbonyl groups, leading to well-oriented and stable surfaces for analyte capture.
Data Presentation
| Parameter | Site-Specific Conjugation (e.g., via this compound) | Random Conjugation (e.g., via NHS-ester) |
| Antigen Binding Affinity (KD) | Lower (Higher Affinity) | Higher (Lower Affinity) |
| Assay Sensitivity (LOD) | Lower Limit of Detection | Higher Limit of Detection |
| Signal-to-Noise Ratio | Higher | Lower |
| Reproducibility (CV%) | Lower Coefficient of Variation | Higher Coefficient of Variation |
| Conjugate Homogeneity | High | Low (Heterogeneous mixture) |
Experimental Protocols
Protocol 1: Site-Specific Antibody Modification with this compound
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of an antibody and subsequent conjugation with this compound.
Materials:
-
Antibody (e.g., IgG) in a phosphate-free buffer (e.g., MES or HEPES buffer)
-
Sodium periodate (NaIO4)
-
Propylene glycol
-
This compound
-
Aniline (optional, as a catalyst)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: 100 mM MES or HEPES, 150 mM NaCl, pH 6.0
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL using a desalting column.
-
-
Antibody Oxidation:
-
Prepare a fresh solution of sodium periodate in the Reaction Buffer.
-
Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 20-30 minutes at room temperature.
-
Quench the reaction by adding propylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at room temperature.
-
Remove excess periodate and byproducts by passing the oxidized antibody solution through a desalting column equilibrated with the Reaction Buffer.
-
-
Conjugation with this compound:
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
Add a 50-100 fold molar excess of this compound to the oxidized antibody solution.
-
For catalysis (optional), add aniline to a final concentration of 10 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Determine the concentration of the DBCO-modified antibody using a protein assay (e.g., BCA assay).
-
The degree of labeling can be estimated by UV-Vis spectrophotometry if the linker contains a chromophore, or by mass spectrometry.
-
Protocol 2: Development of a Sandwich ELISA using a DBCO-Modified Antibody
This protocol outlines the use of a DBCO-modified detection antibody in a sandwich ELISA format.
Materials:
-
Capture antibody-coated 96-well plate
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
DBCO-modified detection antibody (from Protocol 1)
-
Azide-modified reporter enzyme (e.g., Azide-PEG4-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Plate Blocking:
-
Add 200 µL of blocking buffer to each well of the capture antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Antigen Incubation:
-
Add 100 µL of antigen standards and samples to the appropriate wells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate 3 times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the DBCO-modified detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Click Reaction with Reporter Enzyme:
-
Dilute the azide-modified reporter enzyme (e.g., Azide-PEG4-HRP) in a suitable reaction buffer (e.g., PBS).
-
Add 100 µL of the diluted enzyme to each well.
-
Incubate for 1 hour at room temperature to allow the click reaction to occur.
-
Wash the plate 5 times with wash buffer to remove any unbound enzyme.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Visualizations
Caption: Workflow for site-specific antibody conjugation.
Caption: Principle of a sandwich ELISA using click chemistry.
References
Dual-Labeling Strategies Using DBCO-PEG3-oxyamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of targeted therapeutics, diagnostics, and fundamental biological research, the ability to conjugate multiple molecular entities to a single biomolecule with high precision is paramount. Dual-labeling strategies offer the capability to attach two different payloads, such as a targeting ligand and a therapeutic agent, or two distinct imaging probes, onto a protein, antibody, or other biomolecules. This application note provides a detailed overview and experimental protocols for utilizing DBCO-PEG3-oxyamine, a heterobifunctional linker, for sequential and site-specific dual-labeling of biomolecules.
This compound possesses two orthogonal reactive groups: a dibenzocyclooctyne (DBCO) group and an oxyamine group, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][] The DBCO group reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that proceeds efficiently under mild, aqueous conditions without the need for a copper catalyst.[3][4] The oxyamine group reacts with aldehyde or ketone functionalities to form a stable oxime bond.[3] The orthogonality of these two reactions allows for the controlled, stepwise conjugation of two different molecules.
This document will detail the principles of this dual-labeling strategy, provide protocols for introducing the necessary reactive handles into your biomolecule of interest, and outline the sequential labeling procedure using this compound.
Principle of the Dual-Labeling Strategy
The core of this dual-labeling strategy lies in the sequential and chemoselective reactions of the DBCO and oxyamine moieties of the linker. This requires the target biomolecule to be engineered to possess two corresponding orthogonal reactive sites: an azide group for the SPAAC reaction and an aldehyde or ketone group for the oxime ligation.
The general workflow involves the following key stages:
-
Introduction of Reactive Handles: Site-specific introduction of an azide and an aldehyde/ketone group onto the target biomolecule.
-
First Labeling Reaction: Conjugation of the first payload, which is attached to the this compound linker via one of its reactive ends.
-
Purification: Removal of excess linker-payload conjugate.
-
Second Labeling Reaction: Conjugation of the second payload to the remaining reactive group on the linker.
-
Final Purification and Characterization: Isolation and verification of the dual-labeled biomolecule.
The PEG3 spacer in the linker enhances the solubility of the conjugate and minimizes steric hindrance between the attached molecules.
Experimental Protocols
Protocol 1: Site-Specific Introduction of an Azide Group into a Protein
There are several methods to introduce an azide group into a protein. One common method is to use an azide-functionalized N-hydroxysuccinimide (NHS) ester to modify lysine residues.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester (or similar azide-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution. Gently mix and incubate for 1 hour at room temperature.
-
Purification: Remove excess, unreacted azide-NHS ester using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the concentration of the purified azide-labeled protein using a BCA assay or by measuring absorbance at 280 nm. The degree of labeling (DOL) can be determined by mass spectrometry.
Protocol 2: Site-Specific Introduction of an Aldehyde/Ketone Group into a Protein
An aldehyde or ketone can be introduced into a protein through various methods, including the enzymatic conversion of a specific N-terminal serine or threonine to a glyoxylyl group or by incorporating an unnatural amino acid bearing a ketone group. A common method involves the oxidation of an N-terminal serine or threonine residue.
Materials:
-
Protein with an N-terminal serine or threonine
-
Sodium periodate (NaIO₄)
-
Reaction buffer (e.g., PBS, pH 7.0)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS, pH 7.0.
-
Oxidation Reaction: Add a 10-fold molar excess of freshly prepared sodium periodate to the protein solution. Incubate the reaction on ice for 30 minutes in the dark.
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 10 mM and incubating for 5 minutes on ice.
-
Purification: Remove excess sodium periodate and byproducts using a desalting column.
-
Characterization: The presence of the aldehyde can be confirmed by reacting a small aliquot with an aminooxy-functionalized fluorescent dye and analyzing by SDS-PAGE.
Protocol 3: Sequential Dual-Labeling using this compound
This protocol assumes the protein has been modified to contain both an azide and an aldehyde/ketone group. The order of the labeling steps (SPAAC or oxime ligation first) can be chosen based on the stability and reactivity of the payloads. Here, we describe the SPAAC reaction first.
Materials:
-
Dual-handle protein (azide and aldehyde/ketone modified)
-
This compound
-
Payload 1 (azide-reactive, e.g., a fluorescent dye-azide)
-
Payload 2 (aldehyde/ketone-reactive, e.g., a drug-aminooxy)
-
Reaction Buffer 1 (SPAAC): PBS, pH 7.4
-
Reaction Buffer 2 (Oxime Ligation): Acetate buffer, pH 4.5-5.5, with 10 mM aniline as a catalyst
-
Anhydrous DMSO
-
Purification columns (e.g., size-exclusion or affinity chromatography)
Procedure:
Step 1: First Labeling (SPAAC Reaction)
-
Reagent Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction Mixture: In a microcentrifuge tube, combine the dual-handle protein (final concentration 1-5 mg/mL in PBS, pH 7.4) with a 5- to 10-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the singly labeled protein from excess this compound using a suitable chromatography method (e.g., size-exclusion chromatography).
Step 2: Second Labeling (Oxime Ligation)
-
Reagent Preparation: Dissolve Payload 2 (aldehyde/ketone-reactive) in a compatible buffer or DMSO.
-
Reaction Mixture: Combine the purified, singly labeled protein with a 10- to 50-fold molar excess of Payload 2 in the oxime ligation buffer (acetate buffer, pH 4.5-5.5, with 10 mM aniline).
-
Incubation: Incubate the reaction for 2-4 hours at 37°C.
-
Final Purification: Purify the dual-labeled protein from excess Payload 2 and other reaction components using a suitable chromatography method.
Step 3: Characterization of the Final Conjugate
-
Purity and Integrity: Analyze the final product by SDS-PAGE to confirm the increase in molecular weight corresponding to the addition of both payloads.
-
Confirmation of Labeling: Use mass spectrometry (e.g., LC-MS) to confirm the mass of the dual-labeled protein.
-
Quantification: Determine the final protein concentration and, if applicable, the activity of the conjugated payloads.
Data Presentation
The following tables provide representative data for the expected outcomes of the dual-labeling strategy. Actual results may vary depending on the specific biomolecule and payloads used.
Table 1: Reaction Conditions and Expected Efficiency for Dual-Labeling
| Reaction Step | Molar Excess of Reagent | Temperature (°C) | Time (hours) | Typical Efficiency (%) |
| SPAAC (DBCO-Azide) | 5 - 20 fold | 4 - 25 | 2 - 12 | > 90% |
| Oxime Ligation | 10 - 50 fold | 25 - 37 | 2 - 24 | 70 - 95% |
Table 2: Characterization of Dual-Labeled Antibody
| Analytical Method | Expected Result |
| SDS-PAGE | Shift in molecular weight corresponding to the addition of the linker and both payloads. |
| LC-MS | A major peak corresponding to the calculated mass of the dual-labeled antibody. |
| UV-Vis Spectroscopy | Absorbance peaks corresponding to the protein and any chromophoric payloads. |
| Functional Assays | Retention of biological activity of the antibody and/or functionality of the payloads. |
Mandatory Visualizations
References
Revolutionizing Proximity Ligation Assays: Application of DBCO-PEG3-oxyamine for Enhanced Protein Interaction Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of sensitive protein detection, Proximity Ligation Assays (PLA) stand out for their ability to visualize and quantify protein-protein interactions with single-molecule resolution. The advent of bioorthogonal chemistry, particularly the use of innovative linkers like DBCO-PEG3-oxyamine, is now pushing the boundaries of this technology, offering researchers enhanced precision, efficiency, and flexibility in their experimental designs. These application notes provide a comprehensive overview and detailed protocols for leveraging this compound in PLA for professionals in research, diagnostics, and drug development.
Introduction to this compound in PLA
This compound is a heterobifunctional linker molecule that is central to the advancement of bioconjugation techniques.[1] It possesses two key reactive groups: a dibenzocyclooctyne (DBCO) moiety and an oxyamine group.[1] The DBCO group facilitates a highly efficient and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] This "click chemistry" reaction is notable for its rapid kinetics and the absence of a need for cytotoxic copper catalysts, making it ideal for use in living systems.[2] The oxyamine group, on the other hand, can react with carbonyls (aldehydes or ketones) to form a stable oxime bond. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1]
In the context of Proximity Ligation Assays, this compound provides a superior method for conjugating antibodies to oligonucleotides, a critical step in creating the PLA probes. This advanced conjugation strategy leads to higher efficiency, greater stability of the resulting conjugates, and a streamlined workflow, ultimately contributing to more reliable and reproducible PLA results.
Core Advantages of DBCO Chemistry in PLA
The use of DBCO-based click chemistry for generating PLA probes offers several distinct advantages over traditional conjugation methods:
-
High Biocompatibility: The copper-free nature of the SPAAC reaction avoids cellular toxicity, preserving the integrity of biological samples.
-
Chemoselectivity: DBCO and azide groups are bioorthogonal, meaning they do not react with other functional groups typically found in biological systems, ensuring specific conjugation.
-
Efficiency and Speed: The strain-promoted reaction between DBCO and azide is highly efficient and can proceed rapidly under physiological conditions, leading to high yields of conjugated probes.
-
Stability: The resulting triazole linkage from the click reaction is highly stable, ensuring the integrity of the PLA probes throughout the assay and during storage.
-
Hydrophilicity: The integrated PEG3 spacer improves the solubility of the probes and minimizes non-specific binding, thereby reducing background signals in the PLA experiment.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with DBCO-mediated bioconjugation, providing a comparative reference for experimental design.
Table 1: Key Parameters for DBCO-Mediated Antibody-Oligonucleotide Conjugation
| Parameter | Value/Range | Notes |
| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Optimal ratio depends on the antibody and should be empirically determined. |
| Molar Excess (Azide-Oligonucleotide to DBCO-Antibody) | 1.5-4 fold | A slight excess of the oligonucleotide ensures efficient conjugation to the activated antibody. |
| Reaction Time (Antibody-DBCO activation) | 30-60 minutes | Typically performed at room temperature. |
| Reaction Time (SPAAC Click Reaction) | 2-24 hours | Can be performed at 4°C to 37°C. Longer incubation times can increase yield. |
| Optimal pH | 7.0 - 9.0 | The conjugation reaction is efficient in standard physiological buffers like PBS. |
| DBCO Stability on Antibody | ~3-5% loss of reactivity after 4 weeks at 4°C or -20°C | Demonstrates good stability for storage of activated antibodies. |
Table 2: Conceptual Comparison of Linkers for PLA Probe Generation
| Feature | This compound (Click Chemistry) | NHS Ester | Maleimide |
| Specificity | High (Bioorthogonal) | Moderate (Reacts with primary amines) | High (Reacts with sulfhydryls) |
| Efficiency | High | Variable | High |
| Biocompatibility | Excellent (Copper-free) | Good | Good |
| Stability of Linkage | Very High (Stable triazole) | Moderate (Amide bond) | Moderate (Thioether bond) |
| Control over Conjugation | High | Moderate | High |
| Potential for Side Reactions | Minimal | Potential for cross-reactivity | Potential for hydrolysis |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the use of this compound in Proximity Ligation Assays.
Protocol 1: Preparation of Azide-Modified Oligonucleotides
This protocol describes the introduction of an azide group to an amine-modified oligonucleotide, preparing it for conjugation with a DBCO-activated antibody.
Materials:
-
Amine-modified oligonucleotide
-
Azide-PEG4-NHS ester (or similar N-hydroxysuccinimide ester of an azide)
-
Nuclease-free water
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Desalting column
Procedure:
-
Resuspend the amine-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.
-
Dissolve the Azide-PEG4-NHS ester in a compatible anhydrous solvent (e.g., DMSO) to a concentration of 10-20 mM immediately before use.
-
Add a 10-20 fold molar excess of the Azide-PEG4-NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the azide-modified oligonucleotide from the excess azide reagent using a desalting column or ethanol precipitation.
-
Verify the modification and purity of the oligonucleotide using mass spectrometry or HPLC.
-
Store the azide-modified oligonucleotide at -20°C.
Protocol 2: Antibody Activation with DBCO-PEG3-NHS Ester
This protocol details the functionalization of a primary antibody with DBCO groups, making it ready for conjugation with the azide-modified oligonucleotide.
Materials:
-
Primary antibody (1 mg/mL in PBS, free of amine-containing stabilizers like BSA)
-
DBCO-PEG3-NHS ester
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Spin desalting column
Procedure:
-
If necessary, purify the antibody to remove any amine-containing buffers or stabilizers.
-
Prepare a 10 mM stock solution of DBCO-PEG3-NHS ester in anhydrous DMSO immediately before use.
-
Add a 10-20 fold molar excess of the DBCO-PEG3-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove the unreacted DBCO-PEG3-NHS ester using a spin desalting column equilibrated with PBS.
-
The DBCO-activated antibody is now ready for conjugation. It can be used immediately or stored at 4°C for a short period.
Protocol 3: Conjugation of DBCO-Antibody to Azide-Oligonucleotide (PLA Probe Synthesis)
This protocol describes the copper-free click chemistry reaction to form the final antibody-oligonucleotide PLA probe.
Materials:
-
DBCO-activated antibody (from Protocol 2)
-
Azide-modified oligonucleotide (from Protocol 1)
-
PBS, pH 7.4
Procedure:
-
Combine the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide in PBS.
-
Incubate the mixture overnight at 4°C with gentle agitation.
-
The resulting antibody-oligonucleotide conjugate (PLA probe) can be purified to remove excess oligonucleotide using size exclusion chromatography if necessary, although for many PLA applications, this is not required.
-
Store the PLA probes at 4°C.
Protocol 4: In Situ Proximity Ligation Assay
This protocol outlines the general steps for performing a PLA experiment using the custom-made DBCO-linked PLA probes.
Materials:
-
Fixed cells or tissue sections on slides
-
Blocking solution (e.g., Duolink® Blocking Solution)
-
Primary antibodies (from different species)
-
Custom PLA probes (one PLUS and one MINUS, recognizing the respective primary antibodies)
-
Ligation solution (containing ligase and connector oligonucleotides)
-
Amplification solution (containing polymerase and fluorescently labeled detection probes)
-
Wash buffers
-
Mounting medium with DAPI
Procedure:
-
Sample Preparation: Permeabilize and block the fixed samples to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the samples with a pair of primary antibodies targeting the proteins of interest.
-
PLA Probe Incubation: Wash the samples and then incubate with the custom-made PLUS and MINUS PLA probes.
-
Ligation: After washing, add the ligation solution to the samples. The connector oligonucleotides will hybridize to the PLA probes if they are in close proximity, and the ligase will form a circular DNA template.
-
Amplification: Following another wash, add the amplification solution. The polymerase will use one of the PLA probe oligonucleotides as a primer to generate a rolling circle amplification product. Fluorescently labeled oligonucleotides in the solution will then hybridize to the amplified DNA.
-
Washing and Mounting: Wash the samples to remove excess reagents and mount with a DAPI-containing mounting medium.
-
Imaging and Analysis: Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. The number of spots per cell or per area can be quantified to determine the extent of protein-protein interaction.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for PLA probe synthesis using this compound.
Caption: General workflow for an in situ proximity ligation assay.
Caption: Proximity-dependent ligation in PLA.
Conclusion
The integration of this compound into proximity ligation assays represents a significant technological advancement. The superior control, efficiency, and biocompatibility of the copper-free click chemistry approach for PLA probe synthesis empower researchers to investigate protein-protein interactions with greater confidence and precision. These detailed application notes and protocols serve as a valuable resource for scientists and drug development professionals aiming to harness the full potential of this powerful combination of technologies.
References
Application Notes and Protocols for DBCO-PEG3-Oxyamine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and buffer compositions for the effective use of DBCO-PEG3-oxyamine in bioconjugation reactions. The focus is on the reaction of the oxyamine moiety with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage.
Introduction
This compound is a versatile heterobifunctional linker that enables a two-step sequential or one-pot bioconjugation strategy.[][2][3] It comprises a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for the chemoselective ligation with carbonyl groups.[2][4] The polyethylene glycol (PEG) spacer enhances solubility in aqueous buffers and reduces steric hindrance.
This document focuses on the reaction of the oxyamine functional group with aldehydes or ketones to form a stable oxime bond. This reaction is particularly useful for labeling and modifying biomolecules that have been engineered to contain a carbonyl group.
Chemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 552.62 g/mol | |
| Appearance | Light yellow oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |
| Storage | Store at -20°C, protected from light and moisture. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Reaction Mechanism: Oxime Ligation
The reaction between an oxyamine and an aldehyde or ketone proceeds through a nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to form a stable oxime bond. This ligation is most efficient at a slightly acidic pH, which facilitates the dehydration step. However, for applications involving sensitive biomolecules, the reaction can be performed at a neutral pH, often with the aid of a nucleophilic catalyst.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBCO-PEG3-Oxyamine Reactions
Welcome to the technical support center for DBCO-PEG3-Oxyamine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two reactive groups: a dibenzocyclooctyne (DBCO) group and an oxyamine group, separated by a hydrophilic polyethylene glycol (PEG3) spacer.[1][2][3][4][5]
-
The DBCO group reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and biocompatible.
-
The oxyamine group reacts with molecules containing an aldehyde or ketone group to form a stable oxime bond.
-
The PEG3 spacer enhances solubility in aqueous buffers and reduces steric hindrance.
This dual functionality makes it a versatile tool for bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), where it can be used to link antibodies to therapeutic payloads.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the reactivity of this compound. It is recommended to store it at -20°C, protected from light and moisture. For frequent use, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles. The compound is typically a light yellow oil and is soluble in solvents like DCM, THF, acetonitrile, DMF, and DMSO.
Q3: What is the mechanism of the oxyamine reaction and what factors influence its rate?
The reaction between the oxyamine group of this compound and an aldehyde or ketone is a nucleophilic addition-elimination reaction that forms a stable oxime linkage. The reaction is reversible and its rate is influenced by several factors:
-
pH: The reaction is acid-catalyzed, with an optimal pH typically around 4.5. At neutral pH, the reaction can be slow.
-
Catalysts: To accelerate the reaction at physiological pH, catalysts like aniline or its derivatives (e.g., m-phenylenediamine) are often used. m-Phenylenediamine has been reported to be a more efficient catalyst than aniline. Arginine can also be used as a non-toxic catalyst.
-
Reactant Concentration: Higher concentrations of the reactants can lead to faster reaction rates.
-
Temperature: While many reactions are performed at room temperature, adjusting the temperature can influence the reaction kinetics.
Troubleshooting Low Yield in this compound Reactions
This section provides a systematic approach to troubleshooting low yields in reactions involving the oxyamine functionality of this compound.
Diagram: Troubleshooting Workflow for Low Oxyamine Reaction Yield
Caption: A workflow diagram for troubleshooting low yield in this compound reactions.
Troubleshooting Guide in Q&A Format
Issue 1: Low or no product formation.
-
Q: I am not seeing any product, or the yield is very low. What should I check first?
-
A: Start by verifying the quality and storage of your reagents. Ensure that the this compound has been stored at -20°C and protected from light and moisture. Repeated freeze-thaw cycles should be avoided. Also, confirm the purity and reactivity of your aldehyde or ketone-containing molecule. Impurities in your starting materials can inhibit the reaction.
-
-
Q: My reagents seem to be fine. What about the reaction conditions?
-
A: The pH of the reaction mixture is critical. For uncatalyzed reactions, a pH of around 4.5 is optimal. If you are performing the reaction at neutral pH, the use of a catalyst is highly recommended. Aniline or m-phenylenediamine (mPDA) can be used to accelerate the reaction. Ensure your solvent is anhydrous if the reaction is sensitive to water.
-
Issue 2: The reaction is very slow.
-
Q: The reaction is proceeding, but it's taking a very long time. How can I speed it up?
-
A: To increase the reaction rate, consider the following:
-
Add a catalyst: If you are not already using one, adding a catalyst like m-phenylenediamine can significantly increase the reaction rate, especially at neutral pH.
-
Increase reactant concentration: Increasing the concentration of one or both reactants can drive the reaction forward.
-
Adjust the temperature: Gently warming the reaction mixture may increase the reaction rate. However, be cautious as excessive heat can lead to degradation of your reactants or product.
-
Optimize pH: Ensure the pH is in the optimal range for the reaction (around 4.5 for uncatalyzed reactions).
-
-
Issue 3: I see my product, but I'm losing it during purification.
-
Q: I have evidence of product formation, but my final yield after purification is low. What could be the problem?
-
A: This could be due to the purification method or the stability of the product.
-
Purification Method: Ensure your purification method (e.g., HPLC, column chromatography) is suitable for your product. The product may be lost if it co-elutes with impurities or does not bind effectively to the column.
-
Product Instability: The oxime bond can be susceptible to hydrolysis, especially under strongly acidic conditions. Ensure your purification buffers are not too acidic.
-
-
Quantitative Data on Reaction Conditions
The following table provides illustrative data on how different reaction conditions can impact the yield of an oxime ligation reaction with this compound. These are representative values based on general principles of oxime chemistry and may need to be optimized for your specific system.
| Parameter | Condition A | Condition B | Condition C | Condition D | Expected Yield (%) |
| pH | 4.5 | 7.4 | 7.4 | 7.4 | |
| Catalyst | None | None | Aniline (10 mM) | mPDA (10 mM) | |
| Reaction Time | 12 hours | 12 hours | 6 hours | 4 hours | |
| Temperature | Room Temp | Room Temp | Room Temp | Room Temp | |
| ~85-95% | |||||
| ~20-30% | |||||
| ~60-70% | |||||
| ~80-90% |
Detailed Experimental Protocol: General Oxime Ligation
This protocol provides a general procedure for the conjugation of an aldehyde-containing molecule to this compound.
Diagram: Experimental Workflow for Oxime Ligation
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
DBCO-PEG3-oxyamine side reactions and byproducts
Welcome to the technical support center for DBCO-PEG3-oxyamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two reactive groups: a dibenzocyclooctyne (DBCO) group and an oxyamine group, separated by a 3-unit polyethylene glycol (PEG) spacer.[1][2][3][]
-
DBCO Group: Reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[2] This reaction is highly specific and bioorthogonal, meaning it does not interfere with biological processes.
-
Oxyamine Group: Reacts with molecules containing an aldehyde or ketone group to form a stable oxime bond.
-
PEG3 Spacer: The polyethylene glycol spacer increases the hydrophilicity of the molecule, which can help to reduce aggregation of conjugates and minimize steric hindrance.
Primary applications include the synthesis of antibody-drug conjugates (ADCs), bioconjugation of proteins, peptides, and nucleic acids, and the development of targeted drug delivery systems.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored at -20°C, protected from light and moisture. It is advisable to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles.
Q3: What are the key differences in reactivity between the oxyamine reaction with aldehydes versus ketones?
The oxyamine group of this compound reacts with both aldehydes and ketones to form an oxime bond. However, the reaction with aldehydes is generally faster than with ketones. This difference in reaction kinetics can be exploited for selective conjugation if both functional groups are present on a target molecule.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Low or No Product Yield in SPAAC (DBCO-Azide) Reaction
Problem: You are observing a low yield or no formation of your desired conjugate after reacting this compound with an azide-functionalized molecule.
| Potential Cause | Troubleshooting Steps |
| Degraded or Inactive Reagents | Ensure this compound and your azide-containing molecule have been stored correctly. Prepare fresh solutions of your reagents before each experiment. |
| Suboptimal Reaction Buffer | The choice of buffer can significantly impact reaction rates. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS. Avoid buffers containing sodium azide, as it will react with the DBCO group. |
| Incorrect pH | SPAAC reactions are generally faster at a slightly alkaline pH (7.5-8.5). However, the optimal pH can be biomolecule-dependent. |
| Low Reactant Concentrations | SPAAC reactions are second-order and thus concentration-dependent. Increasing the concentration of one or both reactants can improve the yield. |
| Steric Hindrance | If the azide or DBCO group is sterically hindered within your biomolecule, the reaction rate can be significantly reduced. The PEG spacer in this compound helps to mitigate this, but in some cases, a longer spacer may be required. |
| Insufficient Reaction Time or Temperature | While reactions can proceed at 4°C, incubating at room temperature (20-25°C) or 37°C can increase the reaction rate. Monitor the reaction over 24-48 hours to ensure completion. |
Side Reactions and Byproducts
Problem: You observe unexpected peaks in your HPLC or mass spectrometry analysis, suggesting the presence of side products.
DBCO-Related Side Reactions:
-
Reaction with Thiols: The strained alkyne of the DBCO group can react with free sulfhydryl groups (e.g., from cysteine residues) via a thiol-yne mechanism. This can be a concern when working with proteins or peptides containing reduced cysteines.
-
Acid-Mediated Rearrangement: DBCO is unstable in strongly acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) used in peptide synthesis, which can lead to an inactivating rearrangement.
-
Degradation in Cellular Environments: In intracellular environments, particularly within phagosomes, DBCO can undergo degradation over time.
Oxyamine-Related Side Reactions:
-
Transoximation: The oxime bond is reversible under certain conditions, particularly acidic pH. This can lead to the exchange of the oxime linkage with other carbonyl-containing molecules, resulting in byproducts.
-
Reaction with Carbonyl Impurities: The oxyamine group is highly reactive towards any aldehyde or ketone. If your buffers or reagents are contaminated with carbonyl-containing impurities, this can lead to the formation of side products.
-
Reduction of the Oxime Bond: In the presence of strong reducing agents, the oxime bond can be reduced to form a more stable amine linkage. However, this can sometimes lead to the formation of secondary amines as byproducts.
Low Recovery of Conjugate After Purification
Problem: You experience significant loss of your purified conjugate.
| Potential Cause | Troubleshooting Steps |
| Aggregation | The hydrophobicity of the DBCO group can cause aggregation of the conjugated protein, leading to precipitation and loss during purification. The PEG spacer in this compound helps reduce this, but for sensitive proteins, aggregation can still be an issue. Consider using a lower molar excess of the DBCO reagent during conjugation to reduce the degree of labeling. |
| Non-specific Binding | The conjugate may be binding to the purification column or membrane. Screen different size-exclusion chromatography (SEC) resins or filtration membranes to find one with minimal non-specific binding for your conjugate. |
| Suboptimal Buffer Conditions | Ensure the pH and ionic strength of your purification buffers are optimal for the stability of your conjugated molecule to prevent precipitation. |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol describes a general method for conjugating an azide-functionalized protein with this compound.
-
Reagent Preparation:
-
Dissolve the azide-functionalized protein in an appropriate buffer (e.g., HEPES or PBS, pH 7.2-7.5) to a concentration of 1-5 mg/mL.
-
Dissolve this compound in a water-miscible organic solvent like DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 1.5 to 10-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should typically be kept below 20% to avoid protein precipitation.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. For potentially slow reactions, incubation can be extended up to 48 hours.
-
-
Purification:
-
Remove excess, unreacted this compound and any byproducts using size-exclusion chromatography (SEC), dialysis, or HPLC.
-
-
Characterization:
-
Confirm conjugation using SDS-PAGE, which should show a shift in the molecular weight of the protein.
-
Characterize the final product using mass spectrometry.
-
Protocol 2: General Procedure for Oxime Ligation
This protocol outlines a general method for conjugating an aldehyde or ketone-containing molecule with this compound.
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone-containing molecule in a suitable buffer. The optimal pH for oxime ligation is typically between 4 and 6.
-
Dissolve this compound in the same buffer or a water-miscible organic solvent.
-
-
Conjugation Reaction:
-
Mix the reactants, typically using a slight excess of the this compound.
-
(Optional) For reactions at neutral pH or with slow-reacting ketones, a catalyst such as aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as HPLC or SEC to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the formation of the oxime bond using mass spectrometry.
-
Protocol 3: Characterization and Quantification
The degree of labeling (DOL) for a DBCO-conjugated protein can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309). The DBCO group has a characteristic absorbance maximum around 309 nm.
-
Calculate the DOL using the following formula:
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).
-
CF is a correction factor for the absorbance of the DBCO group at 280 nm (A₂₈₀/A₃₀₉ for the DBCO reagent alone).
-
References
Technical Support Center: Optimizing DBCO-PEG3-Oxyamine Conjugations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times and outcomes for DBCO-PEG3-oxyamine conjugations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group and an oxyamine group, separated by a 3-unit polyethylene glycol (PEG) spacer.[][2] The DBCO group reacts with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[][3] The oxyamine group reacts with molecules containing an aldehyde or ketone to form a stable oxime bond.[] This dual functionality makes it a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs).
Q2: What are the recommended storage and handling conditions for this compound?
This compound should be stored at -20°C in a dry, inert atmosphere, protected from light and moisture to prevent degradation. It is advisable to aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, as the reagent is moisture-sensitive.
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, and dichloromethane (DCM). For reactions in aqueous buffers, it is recommended to first dissolve the linker in a water-miscible organic solvent like DMSO and then add it to the aqueous reaction mixture.
Q4: Is the PEG spacer important for the conjugation reaction?
Yes, the hydrophilic 3-unit PEG spacer plays a crucial role. It enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance, which can improve reaction efficiency.
Troubleshooting Guides
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
This guide addresses common issues encountered during the reaction between the DBCO group of the linker and an azide-functionalized molecule.
Problem 1: Slow or Incomplete SPAAC Reaction
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | While PBS is commonly used, other buffers may offer better performance. Studies on similar DBCO linkers have shown that HEPES buffer (pH 7) can lead to higher reaction rates compared to PBS (pH 7). Cell culture media like DMEM may also accelerate the reaction. |
| Incorrect pH | Generally, higher pH values (within the tolerance of your biomolecules) can increase the rate of SPAAC reactions. Consider optimizing the pH of your reaction buffer. |
| Low Temperature | Increasing the reaction temperature can accelerate the reaction rate. If your biomolecules are stable at higher temperatures, consider performing the conjugation at 37°C instead of room temperature or 4°C. |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of both the DBCO-linker and the azide-containing molecule. Increase the concentration of one or both reactants if possible. Using a molar excess (e.g., 1.5 to 10-fold) of one of the coupling partners can also improve efficiency. |
| Degraded DBCO Reagent | The DBCO group can degrade over time, especially with improper storage. Use a fresh aliquot of the linker for your reaction. |
Problem 2: Non-specific Binding or High Background Signal
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | The DBCO group is hydrophobic and can contribute to non-specific binding, especially with proteins and cell membranes. |
| Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to your wash buffers to disrupt these interactions. | |
| Insufficient Blocking or Washing | In applications like immunoassays or cell imaging, inadequate blocking or washing can lead to high background. |
| Increase the concentration and/or duration of your blocking step (e.g., using 1-5% BSA). Also, increase the number and duration of wash steps. | |
| Conjugate Aggregation | The hydrophobicity of the DBCO moiety can sometimes lead to aggregation of the final conjugate. |
| Filter the conjugate solution through a 0.22 µm spin filter before use to remove any aggregates. |
Oxime Ligation Reaction
This guide addresses common issues encountered during the reaction between the oxyamine group of the linker and an aldehyde- or ketone-containing molecule.
Problem 1: Slow or Inefficient Oxime Ligation
| Potential Cause | Recommended Solution |
| Suboptimal pH | The formation of an oxime bond is pH-dependent. The optimal pH for the reaction between an oxyamine and a carbonyl group is typically in the neutral range of 6.5-7.5. |
| Absence of a Catalyst | Oxime ligation can be slow, especially with ketones. The reaction can be significantly accelerated by the use of a catalyst. Aniline is a commonly used catalyst. For reactions in organic solvents like DMSO, acetic acid can be used as a catalyst. |
| Reaction with a Ketone | Ketones are generally less reactive than aldehydes in oxime ligation. Reactions involving ketones may require longer incubation times or the use of a catalyst to achieve high yields. |
| Short Incubation Time | Oxime ligation can be a slow process. For reactions in DMSO with an acetic acid catalyst, an overnight incubation at room temperature is recommended. For aqueous reactions, a 2-hour incubation at room temperature may be sufficient, but optimization may be required. |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol outlines a general workflow for conjugating this compound to an azide-functionalized biomolecule.
-
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous, water-miscible organic solvent such as DMSO.
-
Prepare your azide-containing biomolecule in an appropriate azide-free buffer (e.g., PBS or HEPES at pH 7-7.5).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the azide-containing biomolecule. A molar excess of 1.5 to 10-fold of the DBCO linker is often used to drive the reaction to completion. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
Incubate the reaction mixture. Typical incubation times are 4-12 hours at room temperature or overnight at 4°C. For faster reactions, incubation at 37°C for 1-2 hours can be tested.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules by a suitable method such as dialysis, size-exclusion chromatography (SEC), or spin filtration.
-
-
Characterization (Optional):
-
The efficiency of the conjugation can be monitored by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance at approximately 309 nm, which will decrease as the reaction proceeds.
-
Protocol 2: General Procedure for Oxime Ligation
This protocol provides a general workflow for conjugating the oxyamine moiety of the linker to a biomolecule containing an aldehyde or ketone.
-
Reagent Preparation:
-
Prepare a solution of your aldehyde- or ketone-functionalized biomolecule in an amine-free buffer at a pH between 6.5 and 7.5 (e.g., phosphate buffer).
-
Prepare a stock solution of the this compound linker in a suitable solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the carbonyl-containing biomolecule. A molar excess of the linker is typically used.
-
For aqueous reactions, aniline can be added as a catalyst to accelerate the reaction.
-
For reactions in an organic solvent like DMSO, acetic acid can be used as a catalyst.
-
Incubate the reaction mixture for 2 hours to overnight at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, SEC, or HPLC to remove excess linker and catalyst.
-
Visualizations
Caption: Workflow for SPAAC conjugation.
References
effect of pH on DBCO-PEG3-oxyamine reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DBCO-PEG3-Oxyamine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing two distinct reactive groups: a dibenzocyclooctyne (DBCO) group and an oxyamine group, separated by a 3-unit polyethylene glycol (PEG) spacer.[1][2]
-
The DBCO group reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient and does not require a copper catalyst.[3]
-
The oxyamine group reacts with aldehydes and ketones to form a stable oxime bond.[4]
This dual reactivity allows for the sequential and specific conjugation of two different molecules, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), protein labeling, and surface modification. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance.
Q2: What is the optimal pH for the reaction of the DBCO group?
The SPAAC reaction involving the DBCO group is generally faster at a higher pH. While the reaction proceeds over a broad pH range, studies have shown that increasing the pH from 5 to 10 generally increases the reaction rate, although this can be buffer-dependent. For most bioconjugation applications, a pH between 7.0 and 8.5 is recommended to ensure both a good reaction rate and the stability of the biomolecules involved.
Q3: What is the optimal pH for the reaction of the oxyamine group?
The uncatalyzed reaction of the oxyamine group with an aldehyde or ketone is fastest under acidic conditions, typically around pH 4-5. However, the reaction is very slow at neutral pH. To overcome this, a nucleophilic catalyst, such as aniline or its derivatives (e.g., m-phenylenediamine), can be used to significantly accelerate the reaction at or near physiological pH (7.0-7.4).
Q4: Which reaction should I perform first when using this compound?
The order of the reactions depends on the stability of your molecules and the reaction conditions you plan to use. A key consideration is the sensitivity of the DBCO group to acidic conditions (pH < 5).
-
Recommended approach: First, perform the oxime ligation at a neutral pH (e.g., pH 7.0-7.4) using a catalyst like aniline or m-phenylenediamine. This avoids exposing the DBCO group to the harsh acidic conditions that would be required for an uncatalyzed oxime ligation. After purification, the azide-containing molecule can then be reacted with the DBCO group at a pH of 7.0-8.5.
Q5: How stable is the this compound linker?
-
DBCO group: The DBCO moiety is sensitive to strongly acidic conditions (pH < 5) and can degrade. It also shows moderate stability in cellular environments, with studies on similar molecules showing around 36% degradation after 24 hours. For long-term storage, it is recommended to keep the reagent at -20°C in a dry, inert atmosphere.
-
Oxyamine group: The oxyamine group is generally stable under typical bioconjugation conditions.
-
Oxime bond: The resulting oxime bond is highly stable, especially when compared to hydrazone bonds, and is resistant to hydrolysis at physiological pH.
Data Presentation
Table 1: Effect of pH and Buffer on DBCO-Azide Reaction Kinetics
| DBCO Derivative | Azide Derivative | Buffer | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Sulfo-DBCO-amine | 3-azido-L-alanine | PBS | 7 | 25 | 0.32 - 0.85 |
| Sulfo-DBCO-amine | 3-azido-L-alanine | HEPES | 7 | 25 | 0.55 - 1.22 |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | MES | 5 | 25 | 0.44 |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | Borate | 10 | 25 | 1.13 |
| DBCO | Benzyl azide | Not Specified | Not Specified | Not Specified | 0.24 |
Data is compiled from studies on DBCO derivatives similar to this compound.
Table 2: Effect of Catalyst and pH on Oxime Ligation Kinetics
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) |
| Benzaldehyde | Aminooxy acetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | >100 |
Data is compiled from studies on various aminooxy compounds and aldehydes.
Experimental Protocols
Protocol 1: Two-Step Conjugation - Oxime Ligation Followed by SPAAC
This protocol describes the conjugation of an aldehyde-containing molecule (Molecule-CHO) to an azide-containing molecule (Molecule-N₃) using this compound.
Step 1: Oxime Ligation (Molecule-CHO with this compound)
-
Reagent Preparation:
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Dissolve Molecule-CHO in a suitable reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.3).
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Dissolve this compound in the same reaction buffer.
-
Prepare a stock solution of the catalyst (e.g., 500 mM m-phenylenediamine in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine Molecule-CHO and a 1.5- to 3-fold molar excess of this compound.
-
Add the catalyst stock solution to a final concentration of 50 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, mass spectrometry).
-
-
Purification:
-
Remove the excess this compound and catalyst using a desalting column or size-exclusion chromatography, exchanging the buffer to a suitable buffer for the SPAAC reaction (e.g., PBS, pH 7.4).
-
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reagent Preparation:
-
The purified DBCO-functionalized molecule from Step 1 is used directly.
-
Dissolve Molecule-N₃ in the reaction buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup:
-
Add a 1.5- to 2-fold molar excess of Molecule-N₃ to the solution of the DBCO-functionalized molecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted molecules.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in oxime ligation step | Suboptimal pH: Reaction is too slow at neutral pH without a catalyst. | Add a catalyst like aniline or m-phenylenediamine (50-100 mM final concentration) to the reaction at pH 7.0-7.4. |
| Hydrolysis of aldehyde/ketone: The carbonyl compound may not be stable in the reaction buffer. | Ensure the stability of your aldehyde/ketone-containing molecule at the reaction pH. | |
| Low yield in SPAAC step | Degradation of DBCO group: The DBCO group may have degraded during the oxime ligation step or subsequent purification. | Avoid acidic conditions (pH < 5) during the entire process. Use fresh this compound and minimize the time between the two reaction steps. |
| Suboptimal buffer: The buffer composition may be inhibiting the reaction. | Use a recommended buffer such as HEPES or PBS at pH 7.0-8.5. | |
| Formation of unexpected byproducts | Self-conjugation or polymerization: If your molecules have multiple reactive sites. | Use a molar excess of the this compound in the first step to cap all aldehyde/ketone sites before introducing the second molecule. |
| Reaction with buffer components: Some buffers contain primary amines (e.g., Tris) that can react with aldehydes. | Use non-amine-containing buffers for the oxime ligation step. | |
| Poor solubility of reactants or conjugate | Hydrophobicity of molecules: One or both of your molecules may be poorly soluble in aqueous buffers. | The PEG spacer in this compound enhances solubility. If solubility is still an issue, consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF (typically <10% v/v). |
Visualizations
Caption: Two-step conjugation workflow using this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of DBCO-PEG3-Oxyamine Labeled Proteins
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with DBCO-PEG3-Oxyamine and other DBCO-labeled proteins.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your DBCO-labeled protein.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency / Low Degree of Labeling (DOL) | Inactive DBCO Reagent: The NHS ester of the DBCO reagent is sensitive to moisture and can hydrolyze over time. | - Allow the DBCO reagent to equilibrate to room temperature before opening the vial to prevent condensation. - Reconstitute the DBCO reagent in anhydrous DMSO or DMF immediately before use. - For long-term storage, keep the reagent at -20°C or -80°C, protected from light and moisture.[1][] |
| Suboptimal Reaction Buffer: Buffers containing primary amines (e.g., Tris, glycine) or azides will compete with the protein for the DBCO reagent or react with the DBCO group itself. | - Perform the labeling reaction in an amine-free and azide-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. | |
| Insufficient Molar Excess of DBCO Reagent: The ratio of DBCO reagent to protein may be too low for efficient labeling. | - The optimal molar ratio of crosslinker to protein must be determined empirically.[3] - For a protein concentration of 5 mg/mL, a 10-fold molar excess of the DBCO reagent is a good starting point. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[4] | |
| Protein Precipitation or Aggregation During/After Labeling | High Hydrophobicity of DBCO: The DBCO group is hydrophobic and its addition to the protein surface can lead to aggregation, especially at high labeling densities. | - Use a DBCO reagent with a hydrophilic PEG spacer (like this compound) to increase the solubility of the labeled protein.[4] - Optimize the molar excess of the DBCO reagent to avoid over-labeling. - Perform the reaction at a lower temperature (e.g., 4°C) for a longer period. |
| Inappropriate Solvent Concentration: High concentrations of organic solvents (like DMSO or DMF) used to dissolve the DBCO reagent can denature the protein. | - Keep the final concentration of the organic solvent in the reaction mixture below 10-15% if protein solubility is an issue. | |
| Difficulty Removing Excess DBCO Reagent | Inefficient Purification Method: The chosen purification method may not be suitable for separating the small molecule DBCO reagent from the larger protein. | - Size Exclusion Chromatography (SEC) / Desalting: This is a highly effective method for separating molecules based on size and is often used as a final polishing step. - Dialysis: Extensive dialysis against an appropriate buffer can remove small molecules. Ensure the membrane has an appropriate molecular weight cut-off (MWCO). - Tangential Flow Filtration (TFF): TFF is an efficient method for buffer exchange and removing small molecules from larger volumes of protein solutions. |
| Labeled Protein is Unstable or Loses Activity | Instability of the DBCO group: While generally stable, the DBCO group can lose reactivity over time, especially in certain storage conditions. | - Store DBCO-labeled proteins at 4°C or -20°C. A study on DBCO-modified IgG showed a 3-5% loss of reactivity towards azides over 4 weeks at these temperatures. - Avoid buffers containing azides or thiols for long-term storage. |
| Modification of Critical Residues: The DBCO-NHS ester reacts with primary amines (lysine residues and the N-terminus). Modification of residues in the active site or binding interface can affect protein function. | - If protein activity is compromised, consider reducing the molar excess of the DBCO reagent to achieve a lower degree of labeling. - If possible, use site-specific labeling techniques to avoid modifying critical residues. |
Frequently Asked Questions (FAQs)
1. Which purification method is best for my DBCO-labeled protein?
The choice of purification method depends on factors like your sample volume, protein characteristics, and the scale of your experiment.
-
Size Exclusion Chromatography (SEC): Excellent for high-resolution separation of the labeled protein from excess DBCO reagent and aggregates. It is often used as a final "polishing" step.
-
Dialysis: A simple method for removing small molecules and buffer exchange. It can be time-consuming.
-
Tangential Flow Filtration (TFF): Ideal for concentrating and desalting larger sample volumes efficiently. It is a scalable technique suitable for both lab-scale and industrial applications.
2. How can I determine the degree of labeling (DOL) of my protein?
The DOL, which is the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry. This involves measuring the absorbance of the purified protein at 280 nm (for the protein) and 309 nm (for the DBCO group).
3. What are the optimal storage conditions for a DBCO-labeled protein?
For short-term storage (up to a month), 4°C is generally sufficient. For longer-term storage, it is recommended to store the labeled protein at -20°C or -80°C. Avoid buffers containing azides or thiols, as they can react with the DBCO group.
4. Can I use HPLC to purify my DBCO-labeled protein?
Yes, High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purification and characterization of DBCO-conjugated proteins. Methods like Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC) can be used to separate the labeled protein from unlabeled protein and species with different degrees of labeling.
Quantitative Data Summary
The following table summarizes typical recovery and purity expectations for common purification methods. Actual results may vary depending on the specific protein and experimental conditions.
| Purification Method | Typical Protein Recovery | Purity (vs. Unreacted Reagent) | Throughput |
| Size Exclusion Chromatography (SEC) / Desalting | > 80% | High | Low to Medium |
| Dialysis | > 90% | Good | Low |
| Tangential Flow Filtration (TFF) | > 95% | High | High |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound (via NHS ester chemistry)
This protocol provides a general guideline for labeling a protein using a DBCO-reagent with an NHS ester functional group.
-
Protein Preparation:
-
Exchange the buffer of your protein solution to an amine-free buffer (e.g., PBS, pH 7.2-8.0). This can be done using dialysis, desalting columns, or TFF.
-
Adjust the protein concentration to 0.5-5 mg/mL.
-
-
DBCO Reagent Preparation:
-
Allow the vial of DBCO-PEG-NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the DBCO reagent in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the calculated amount of the DBCO stock solution to your protein solution. A 10- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
Protocol 2: Purification of the DBCO-labeled Protein using Size Exclusion Chromatography (SEC)
-
Column Preparation:
-
Equilibrate the SEC column (e.g., a Sephadex G-25 column for desalting) with your desired storage buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Centrifuge your labeled protein sample at 10,000 x g for 10 minutes to remove any aggregates or precipitates.
-
Carefully load the supernatant onto the equilibrated SEC column.
-
-
Elution:
-
Elute the protein with the storage buffer at the recommended flow rate for your column.
-
Collect fractions and monitor the protein elution using a UV detector at 280 nm. The DBCO-labeled protein, being larger, will elute first, followed by the smaller, unreacted DBCO reagent.
-
-
Pooling and Concentration:
-
Pool the fractions containing your purified labeled protein.
-
If necessary, concentrate the protein using centrifugal filter units with an appropriate MWCO.
-
Visualizations
Caption: Experimental workflow for DBCO labeling and purification.
Caption: Troubleshooting logic for low protein yield.
References
Technical Support Center: Post-Conjugation Purification of DBCO-PEG3-Oxyamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess DBCO-PEG3-oxyamine following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess, unreacted this compound can interfere with downstream applications by competing for binding sites, causing non-specific signaling, and potentially leading to inaccurate quantification of the conjugate. For therapeutic applications, residual small molecule linkers can be immunogenic and must be removed to ensure the purity and safety of the final product.
Q2: What are the common methods for removing small, unreacted linkers like this compound?
The primary methods for removing small molecules from larger biomolecules are based on differences in size and physical properties. The most common techniques include:
-
Size-Exclusion Chromatography (SEC): A rapid method that separates molecules based on their size.
-
Dialysis: A process of separating molecules in solution by the difference in their rates of diffusion through a semipermeable membrane.
-
Tangential Flow Filtration (TFF): An efficient and scalable method for buffer exchange and the removal of small molecules.
Q3: How do I choose the most suitable purification method for my experiment?
The selection of the optimal purification method depends on several factors, including the sample volume, the desired purity, the processing time, and the scale of your experiment. The following table provides a comparison of the most common methods:
| Feature | Size-Exclusion Chromatography (Spin Columns) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Size-based separation | Diffusion across a semi-permeable membrane | Convective transport through a semi-permeable membrane |
| Typical Protein Recovery | >90% | >90% | >95% |
| Removal Efficiency | High (>95%) | High (>99% with adequate buffer exchange) | Very High (>99% with sufficient diavolumes) |
| Speed | Very Fast (minutes) | Slow (hours to overnight) | Fast (minutes to hours) |
| Scalability | Low (small volumes) | High (wide range of volumes) | Very High (lab to process scale) |
| Key Advantage | Speed and ease of use for small samples | Simplicity and low cost | Speed, scalability, and high efficiency |
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess this compound.
Problem 1: Low recovery of the conjugated biomolecule.
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Possible Cause: The conjugated biomolecule may be aggregating and precipitating, or it could be non-specifically binding to the purification membrane or resin.[1]
-
Solutions:
-
Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffers are suitable for your biomolecule's stability. For SEC, using a mobile phase with higher ionic strength can reduce peak tailing.[1]
-
Consider a Different Method: If you experience low recovery with one technique (e.g., spin columns), try an alternative like dialysis or TFF, which often yield high recovery rates.[1]
-
Gentle Handling: Avoid vigorous vortexing and repeated freeze-thaw cycles, which can contribute to protein aggregation.[1]
-
Problem 2: Presence of unreacted this compound in the final product.
-
Possible Cause: The chosen purification method may not be efficient enough, or the protocol was not followed optimally.
-
Solutions:
-
Size-Exclusion Chromatography (SEC): Ensure you are using a column with an appropriate molecular weight cutoff (MWCO). For removing this compound (MW ≈ 552.62 Da) from a larger protein, a desalting column with a 7 kDa MWCO is a suitable choice.[2]
-
Dialysis: The MWCO of the dialysis membrane is critical. A membrane with a 1-3 kDa MWCO will allow the small linker to pass through while retaining the larger conjugate. Ensure you are using a sufficiently large volume of dialysis buffer and performing enough buffer changes (at least three).
-
Tangential Flow Filtration (TFF): Insufficient diafiltration volumes will result in incomplete removal of small molecules. A minimum of 5-7 diavolumes is typically recommended to achieve greater than 99% removal.
-
Problem 3: The conjugated biomolecule appears aggregated after purification.
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Possible Cause: The hydrophobic nature of the DBCO group can promote self-association and aggregation of the conjugated molecules.
-
Solutions:
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Optimize Conjugation Ratio: Using a lower molar excess of the DBCO reagent during the conjugation reaction can help to minimize the degree of labeling and reduce hydrophobicity-induced aggregation.
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Formulation Screening: Screen different buffer formulations, including varying pH and the addition of excipients, to identify conditions that enhance the stability of your conjugate and minimize aggregation.
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Experimental Protocols
Protocol 1: Removal of Excess this compound using Spin Desalting Columns
This protocol is suitable for small-volume samples and provides rapid purification.
Materials:
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Spin desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
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Reaction mixture containing the conjugated biomolecule and excess this compound
-
Equilibration buffer (e.g., PBS, pH 7.4)
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Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation:
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Remove the bottom closure of the spin column and loosen the cap.
-
Place the column into a 2 mL collection tube.
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Centrifuge at 1,500 x g for 1 minute to remove the storage solution. Discard the collected liquid.
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Place the column in a new collection tube.
-
Add 300-500 µL of equilibration buffer to the column and centrifuge at 1,500 x g for 1 minute. Discard the buffer.
-
Repeat the equilibration step two more times.
-
-
Sample Application:
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply the reaction mixture to the center of the resin bed.
-
-
Elution:
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the purified conjugate. The eluate will contain the purified biomolecule, while the excess this compound is retained in the column resin.
-
Protocol 2: Removal of Excess this compound using Dialysis
This method is straightforward and effective for a wide range of sample volumes.
Materials:
-
Dialysis membrane tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4), cooled to 4°C
-
Large beaker
-
Magnetic stir plate and stir bar
Procedure:
-
Membrane Preparation:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the reaction mixture into the dialysis tubing or cassette and securely seal it.
-
-
Dialysis:
-
Immerse the sealed dialysis unit in a large beaker containing at least 100 times the sample volume of cold dialysis buffer.
-
Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Dialyze for a minimum of 2-4 hours.
-
Change the dialysis buffer. Perform at least three buffer changes for efficient removal of the small molecule linker. An effective schedule is two changes of 2-4 hours each, followed by an overnight dialysis.
-
-
Sample Recovery:
-
Carefully remove the dialysis unit from the buffer and recover the purified conjugate.
-
Protocol 3: Removal of Excess this compound using Tangential Flow Filtration (TFF)
TFF is a highly efficient and scalable method, ideal for larger sample volumes and process development.
Materials:
-
TFF system with a reservoir, pump, and membrane cassette/cartridge
-
TFF membrane with an appropriate MWCO (e.g., 10 kDa for a large protein conjugate)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Setup and Equilibration:
-
Install the TFF membrane and equilibrate the system with the diafiltration buffer according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the reaction mixture into the system reservoir.
-
-
Diafiltration (Buffer Exchange):
-
Begin the TFF process, adding diafiltration buffer to the reservoir at the same rate that permeate is being removed. This is known as constant-volume diafiltration.
-
Continue the diafiltration for a sufficient number of diavolumes (typically 5-7) to reduce the concentration of the excess this compound to the desired level.
-
-
Concentration and Recovery:
-
After diafiltration, the purified conjugate can be concentrated to the desired volume by continuing the filtration without adding more diafiltration buffer.
-
Recover the concentrated and purified conjugate from the system.
-
Visualizations
Experimental Workflow for Post-Conjugation Purification
Caption: General experimental workflow from conjugation to final product.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
DBCO-PEG3-oxyamine stability in aqueous solutions
Welcome to the technical support center for DBCO-PEG3-oxyamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this bifunctional linker in aqueous solutions and to assist in troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in anhydrous, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and stored at -20°C for several days to a few months, or at -80°C for up to six months. It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment to minimize degradation.[1][2] Avoid repeated freeze-thaw cycles of stock solutions.[1]
Q2: How stable is the DBCO group in aqueous buffers?
The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation, within a pH range of 6 to 9.[3] However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. One study noted that a DBCO-modified antibody lost approximately 3-5% of its reactivity over four weeks when stored at 4°C.[4] Stability is optimal at neutral to slightly basic pH. Strong acidic conditions should be avoided as they can promote the degradation of the DBCO ring.
Q3: How stable is the oxyamine group and the resulting oxime bond in aqueous solutions?
The oxyamine (-ONH2) functional group itself is susceptible to oxidation, so it is best to handle it in degassed buffers and avoid long-term storage in aqueous solutions. However, the oxime bond formed upon reaction with an aldehyde or ketone is significantly more stable in aqueous environments and at physiological pH compared to other linkages like hydrazones. The hydrolysis of oximes is acid-catalyzed, meaning the bond is most stable at neutral or slightly basic pH and becomes more labile under acidic conditions. At a neutral pD of 7.0, the rate constant for the hydrolysis of an oxime was found to be about 600 times lower than that of a comparable methylhydrazone. The hydrolysis of the oxime bond at a pH above 7.0 is extremely slow.
Q4: What is the stability of the PEG linker and the internal amide bond?
The polyethylene glycol (PEG) linker is chemically inert and highly stable under typical experimental conditions. Its primary functions are to enhance aqueous solubility and provide a flexible spacer, which can minimize steric hindrance during conjugation. The amide bond within the linker structure is also highly resistant to hydrolysis under neutral pH conditions (pH 7-9). Significant cleavage of amide bonds typically requires extreme pH and high temperatures.
Data Presentation: Stability of DBCO-PEG Moiety
The following table provides illustrative data on the stability of a DBCO-PEG compound in aqueous solutions under various conditions. This data is intended as a guideline, and for critical applications, an in-house stability test is recommended.
| pH | Temperature | Incubation Time | Remaining Intact Compound (%) | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal condition for short-term storage of aqueous working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates the degradation of the DBCO group. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, though higher pH can increase the hydrolysis rate of other functional groups. |
Troubleshooting Guide
Low conjugation yield is a common issue encountered during experiments with this compound. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Low or No Conjugation Product Observed
This issue can arise from problems with the reagents, reaction conditions, or the purification process. Follow the logical workflow below to diagnose the potential cause.
Experimental Protocols
Protocol 1: Aqueous Stability Assessment of the DBCO Moiety by HPLC
This protocol allows for the quantification of the degradation of the DBCO group in an aqueous buffer over time.
Objective: To determine the degradation rate of the DBCO moiety of this compound in a specific aqueous solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (set to monitor DBCO absorbance at ~309 nm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the DMSO stock solution into the aqueous buffer of choice to a final concentration of 1 mM.
-
Initial Measurement (T=0): Immediately after preparing the working solution, inject a 20 µL aliquot onto the HPLC system. This will serve as your baseline measurement.
-
Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).
-
Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.
-
HPLC Analysis: Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any potential degradation products.
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the T=0 chromatogram based on its retention time.
-
For each subsequent timepoint, integrate the peak area of the intact compound.
-
Calculate the percentage of the remaining intact compound at each timepoint relative to the T=0 peak area.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Protocol 2: Aqueous Stability Assessment of the Oxyamine Moiety by ¹H NMR
This protocol provides a method to monitor the stability of the oxyamine group by observing changes in the ¹H NMR spectrum over time.
Objective: To qualitatively or semi-quantitatively assess the degradation of the oxyamine moiety of this compound in an aqueous solution.
Materials:
-
This compound
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the deuterated buffer directly in an NMR tube to a final concentration suitable for NMR analysis (e.g., 1-5 mg/mL).
-
Initial Spectrum (T=0): Acquire a ¹H NMR spectrum immediately after dissolution. Identify the characteristic peaks for the oxyamine protons (these are often broad and their chemical shift is dependent on pD).
-
Incubation: Keep the NMR tube at a constant, controlled temperature (e.g., 25°C or 37°C).
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours for several days).
-
Data Analysis:
-
Compare the spectra over time, looking for a decrease in the intensity of the signals corresponding to the oxyamine protons.
-
Observe the appearance of any new signals that may correspond to degradation products.
-
For a semi-quantitative analysis, integrate the oxyamine proton signals (if well-resolved) relative to a stable internal standard or a stable region of the this compound molecule itself.
-
Visualization of Key Processes
Hydrolysis of this compound
The following diagram illustrates the potential sites of hydrolysis on the this compound molecule in an aqueous environment. The amide and ether linkages are generally stable, while the DBCO and oxyamine groups are the more reactive sites.
References
Technical Support Center: Conjugating DBCO-PEG3-Oxyamine to Large Proteins
Welcome to the technical support center for the conjugation of DBCO-PEG3-Oxyamine to large proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this specific bioconjugation challenge.
Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation of this compound to aldehyde or ketone-bearing large proteins.
Problem 1: Low or No Conjugation Efficiency
You observe a low yield of the desired protein conjugate, or the reaction does not seem to proceed at all.
| Possible Cause | Recommended Solution |
| Inaccessible Aldehyde/Ketone Group | The engineered carbonyl group on the large protein may be buried within the protein's three-dimensional structure or sterically hindered by nearby amino acid residues.[1] Use a longer PEG linker to increase the reach of the oxyamine group.[1] Consider mild, reversible denaturation to temporarily expose the reactive site, but proceed with caution to avoid irreversible unfolding.[1] |
| Suboptimal Reaction pH | The formation of an oxime bond is pH-dependent, with a typical optimum around pH 4.5.[2] However, many proteins are not stable at this acidic pH. |
| Perform a pH scouting experiment (e.g., pH 5.5-7.5) to find a compromise between protein stability and reaction efficiency. The optimal pH will be a balance between protonating the carbonyl group to facilitate nucleophilic attack and maintaining the nucleophilicity of the oxyamine. | |
| Slow Reaction Kinetics | Oxime ligation can be slow at neutral pH and with low concentrations of reactants, which is often the case with large proteins.[3] |
| Increase the concentration of the this compound linker (e.g., use a 20- to 50-fold molar excess). Consider using a nucleophilic catalyst like aniline or its derivatives (e.g., m-phenylenediamine) to accelerate the reaction, especially if working at a more neutral pH. Note that aniline can be toxic to cells if the conjugate is for in vivo use. | |
| Degradation of this compound | The oxyamine group can be susceptible to degradation if not stored properly. |
| Store the this compound reagent at -20°C or -80°C, protected from light and moisture, as recommended by the supplier. Allow the reagent to equilibrate to room temperature before opening to prevent condensation. |
Problem 2: Protein Aggregation and Precipitation
You observe precipitation of your protein during or after the conjugation reaction.
| Possible Cause | Recommended Solution |
| Increased Hydrophobicity | The DBCO moiety is hydrophobic and its addition to the protein surface can lead to aggregation, especially with a high degree of labeling. |
| Optimize the molar ratio of the this compound to the protein to achieve the desired degree of labeling without causing aggregation. The PEG3 linker in the reagent is designed to enhance hydrophilicity and reduce aggregation. If aggregation persists, consider using a linker with a longer PEG chain. | |
| Buffer Conditions | The pH, ionic strength, or presence of certain additives in the buffer can affect protein stability and lead to aggregation. |
| Ensure the buffer composition is optimal for your specific protein's stability. Perform the conjugation in a buffer that is known to maintain the solubility and integrity of your protein. | |
| High Protein Concentration | Working with highly concentrated protein solutions can increase the likelihood of aggregation. |
| If possible, perform the conjugation at a lower protein concentration. This may require a longer reaction time or a higher molar excess of the linker to achieve the desired conjugation efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a large protein?
A1: The optimal pH for oxime bond formation is typically around 4.5. However, the stability of the large protein is paramount. It is recommended to perform a pH optimization study in the range of pH 5.5 to 7.5 to find the best balance between reaction efficiency and protein stability.
Q2: How can I confirm that the conjugation was successful?
A2: Several analytical techniques can be used to confirm successful conjugation:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on the gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides an accurate mass of the conjugate, confirming the addition of the this compound linker.
-
UV-Vis Spectroscopy: The DBCO group has a characteristic absorbance peak around 309 nm. By measuring the absorbance at 280 nm (for the protein) and 309 nm, you can estimate the degree of labeling (DOL).
-
HPLC (HIC or RP-HPLC): Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC) can be used to separate the conjugated protein from the unconjugated protein based on the increased hydrophobicity from the DBCO group.
Q3: What is the role of the PEG3 linker in this compound?
A3: The polyethylene glycol (PEG) linker serves several important functions:
-
Reduces Steric Hindrance: The flexible PEG spacer increases the distance between the DBCO moiety and the protein, which can help overcome steric hindrance and allow the oxyamine group to access the carbonyl group on the protein surface more easily.
-
Increases Solubility: PEG is hydrophilic and can help to mitigate the hydrophobicity of the DBCO group, thereby reducing the risk of protein aggregation.
-
Improves Pharmacokinetics: For therapeutic applications, PEGylation can increase the in vivo half-life of the protein conjugate.
Q4: Can I use a catalyst to speed up the reaction?
A4: Yes, nucleophilic catalysts like aniline and its derivatives can significantly accelerate the rate of oxime bond formation, especially at neutral pH. m-Phenylenediamine (mPDA) has been reported to be a more efficient catalyst than aniline due to its higher aqueous solubility. However, be aware of the potential cytotoxicity of these catalysts if the conjugate is intended for use in living systems.
Q5: How do I remove excess, unreacted this compound after the reaction?
A5: Unreacted linker can be removed using standard protein purification techniques:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the large protein conjugate from the smaller, unreacted linker.
-
Dialysis or Tangential Flow Filtration (TFF): These methods are effective for buffer exchange and removing small molecules from protein solutions.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an Aldehyde-Modified Protein
This protocol provides a general starting point. Optimal conditions, such as molar excess of the linker, pH, and reaction time, should be determined empirically for each specific protein.
-
Protein Preparation:
-
Prepare the aldehyde or ketone-modified large protein in an appropriate buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines if the carbonyl group was introduced via a method that could react with them. A common buffer is phosphate-buffered saline (PBS) at a pH between 6.0 and 7.5.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently stirring to prevent precipitation.
-
If using a catalyst, add the aniline derivative (e.g., m-phenylenediamine) to the desired final concentration (e.g., 20-100 mM).
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight with gentle mixing. The optimal time should be determined by monitoring the reaction progress.
-
-
Purification:
-
Remove the excess this compound and catalyst using a desalting column, size-exclusion chromatography, or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
-
Visualizations
Caption: Experimental workflow for conjugating this compound to a large protein.
Caption: Chemical pathway for the formation of an oxime bond between a protein and this compound.
References
Technical Support Center: Minimizing Non-Specific Binding with DBCO-PEG3-Oxyamine
Welcome to the technical support center for DBCO-PEG3-oxyamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in bioconjugation, with a focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) with this compound?
A1: Non-specific binding with this compound is typically caused by a combination of factors:
-
Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact with hydrophobic regions of proteins or other biomolecules. While the PEG linker is designed to be hydrophilic, it can still exhibit some hydrophobic character.[1]
-
Linker Aggregation: At high concentrations or in suboptimal buffer conditions, this compound or the resulting conjugates can form aggregates, which may lead to precipitation and non-specific adhesion to surfaces or biomolecules.[1]
-
Reactivity of the Oxyamine Group: The oxyamine group (-ONH2) is reactive towards aldehydes and ketones, forming a stable oxime bond. If your biological sample contains accessible aldehyde or ketone functionalities, the oxyamine end of the linker can contribute to non-specific binding.
-
Insufficient Blocking: In assays performed on solid supports (e.g., ELISA, western blot), incomplete blocking of the surface can leave exposed sites for the linker or conjugate to bind non-specifically.[1]
Q2: How does the PEG3 linker help in reducing non-specific binding?
A2: The polyethylene glycol (PEG) spacer in this compound serves two main purposes in reducing non-specific binding. Firstly, it increases the overall hydrophilicity and solubility of the molecule, which helps to prevent aggregation.[2][3] Secondly, the PEG linker creates a hydration shell around the DBCO moiety, which can help to shield it and reduce non-specific hydrophobic interactions with other proteins.
Q3: Can the DBCO group react with molecules other than azides?
A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and an azide is highly specific and bioorthogonal. Under typical physiological conditions (pH and temperature), the DBCO group is exceptionally selective for azides and does not react with other functional groups commonly found in biological systems, such as amines or hydroxyls.
Q4: What are the best practices for storing this compound to maintain its reactivity and prevent degradation?
A4: To ensure the stability and reactivity of this compound, it should be stored at -20°C in a dry, inert atmosphere, and protected from light. It is advisable to aliquot the product upon receipt to avoid repeated freeze-thaw cycles and exposure to moisture. When dissolved in a solvent like DMSO, it should be used promptly, as its stability in solution is reduced.
Troubleshooting Guides
Problem 1: High Background Signal in Assays (e.g., ELISA, Flow Cytometry, Western Blot)
| Potential Cause | Recommended Solution |
| Hydrophobic binding of the DBCO moiety | Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to your blocking and wash buffers to disrupt hydrophobic interactions. |
| Insufficient blocking of surfaces or biomolecules | Increase the concentration (1-5% w/v) and/or incubation time (1-2 hours at room temperature or overnight at 4°C) of your blocking agent (e.g., BSA, non-fat dry milk). |
| Aggregation of the this compound conjugate | Filter the conjugate solution through a 0.22 µm spin filter before use to remove any aggregates. |
| Non-specific reaction of the oxyamine group | If your system contains aldehydes or ketones, consider adding a blocking step with a reagent that scavenges these groups, such as an excess of a non-interfering amine-containing molecule. Ensure all buffers are free from aldehyde and ketone contaminants. |
| Excess unreacted this compound | Ensure thorough purification of your conjugate after the labeling reaction to remove any unbound linker. Methods like size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis are effective. |
Problem 2: Low Yield of the Final Conjugate
| Potential Cause | Recommended Solution |
| Inefficient initial labeling with the azide or DBCO moiety | Optimize the molar ratio of the linker to your biomolecule. A 5- to 20-fold molar excess of the DBCO linker is a common starting point. |
| Suboptimal reaction conditions for SPAAC | Ensure the reaction is performed at an optimal pH (typically 7.0-7.4) and temperature (room temperature to 37°C), and for a sufficient duration. |
| Steric hindrance | The PEG3 spacer is designed to reduce steric hindrance, but if the azide or DBCO group is in a sterically hindered location on the biomolecule, the reaction rate may be slow. Consider longer incubation times or slightly elevated temperatures if your biomolecules are stable under these conditions. |
Data Presentation
Table 1: Qualitative Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Incubation Time | Efficacy in Reducing NSB |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 1-2 hours at RT or overnight at 4°C | High |
| Non-fat Dry Milk | 3-5% (w/v) | 1-2 hours at RT or overnight at 4°C | High |
| Commercial Blocking Buffers | Varies | As per manufacturer's instructions | Very High |
Table 2: Effect of Molar Ratio of DBCO-NHS Ester to Antibody on Conjugation Yield
| Molar Ratio (DBCO:Antibody) | Relative Conjugation Yield | Notes |
| 5:1 | Good | A good starting point for optimization. |
| 10:1 | High | Often provides a high degree of labeling without significant precipitation. |
| >15:1 | May Decrease | Higher ratios can lead to protein and/or DBCO precipitation, resulting in a lower overall reaction yield. |
Note: The optimal molar ratio may vary depending on the specific antibody and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound and Subsequent Click Reaction
This protocol assumes the initial modification of a biomolecule (e.g., a protein with an available aldehyde or ketone) with this compound, followed by a click reaction with an azide-containing molecule.
Materials:
-
This compound
-
Biomolecule containing an aldehyde or ketone group (e.g., a glycoprotein after periodate oxidation)
-
Azide-modified molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching solution (if necessary)
-
Purification system (e.g., SEC column, dialysis cassette)
Procedure:
-
Preparation of Biomolecule: Ensure your biomolecule is in an appropriate buffer (e.g., PBS) at a suitable concentration. If necessary, perform buffer exchange.
-
This compound Labeling: a. Prepare a fresh stock solution of this compound in an organic solvent like DMSO. b. Add a 10- to 20-fold molar excess of the this compound solution to your biomolecule solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the DBCO-labeled Biomolecule: a. Remove the excess, unreacted this compound by size-exclusion chromatography (SEC), dialysis, or spin filtration. This step is crucial to prevent the unreacted linker from interfering with the subsequent click reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction: a. To the purified DBCO-labeled biomolecule, add a 2- to 5-fold molar excess of the azide-modified molecule of interest. b. Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.
-
Final Purification: a. Purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate method such as SEC or TFF.
Protocol 2: Optimizing Blocking Conditions to Minimize Non-Specific Binding
This protocol provides a framework for testing different blocking buffers in a surface-based assay like an ELISA.
Materials:
-
Microplate or other solid support
-
Target molecule for coating
-
DBCO-conjugated detection molecule
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Various blocking buffers to be tested (e.g., 1% BSA in PBS, 3% BSA in PBS, 5% non-fat dry milk in TBS, commercial blocking buffer)
Procedure:
-
Surface Coating: Coat the wells of a microplate with your target molecule according to your standard protocol. Include negative control wells that will not be coated with the target molecule.
-
Washing: Wash the wells three times with the wash buffer.
-
Blocking: Add 200 µL of each of the different blocking buffers to a set of wells (including the negative control wells). Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step as in step 2.
-
Incubation with Conjugate: Add your DBCO-conjugated detection molecule to all wells and incubate according to your standard protocol.
-
Final Washes: Perform a final series of 3-5 washes with the wash buffer.
-
Detection and Analysis: Develop the signal using your standard detection method. Compare the signal in the negative control wells for each blocking buffer. The buffer that provides the lowest background signal in the negative control wells is the most effective at minimizing non-specific binding for your system.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
References
- 1. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 2. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
impact of temperature on DBCO-PEG3-oxyamine reaction rate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the use of DBCO-PEG3-Oxyamine. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Impact of Temperature on Reaction Rates
The reaction kinetics of the bifunctional linker this compound are influenced by temperature, with each reactive moiety—the Dibenzocyclooctyne (DBCO) group for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the oxyamine group for oxime ligation—exhibiting different temperature dependencies.
Quantitative Data Summary
The following table summarizes the impact of temperature on the reaction rates of the individual reactive groups of this compound.
| Reactive Group | Reaction Type | Temperature (°C) | Second-Order Rate Constant (k) | Typical Reaction Time | Notes |
| DBCO | SPAAC | 4 | Slower than at RT | 12-24 hours | Recommended for sensitive biomolecules to maintain stability.[1] |
| Room Temperature (20-25) | ~0.34 M⁻¹s⁻¹ | 4-12 hours | A common starting point for many bioconjugation reactions.[1][2] | ||
| 37 | 0.55–1.22 M⁻¹s⁻¹ (in HEPES buffer) | 2-4 hours | Higher temperatures generally increase the reaction rate.[1][3] | ||
| Oxyamine | Oxime Ligation | -20 | Reaction can be accelerated | Hours to days | Acceleration is attributed to a freeze-concentration effect. |
| Room Temperature (20-25) | Slow without catalyst | Hours to days | Reaction is significantly faster at acidic pH (~4.5). | ||
| 37 and higher | Can increase rate, but may decrease yield | Varies | Higher temperatures can lead to side reactions or reduced stability of conjugates. |
Experimental Protocol: Two-Step Sequential Conjugation
This protocol outlines a general procedure for a two-step conjugation using this compound, first via the DBCO group (SPAAC reaction) and subsequently via the oxyamine group (oxime ligation).
Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This step involves the reaction of the DBCO group on the linker with an azide-containing molecule.
Materials:
-
Azide-modified molecule in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.
-
This compound
-
Anhydrous DMSO or DMF
-
Purification system (e.g., desalting column, dialysis cassette)
Procedure:
-
Prepare the Azide-Modified Molecule: Ensure your azide-containing molecule is at a concentration of 1-10 mg/mL in an azide-free buffer.
-
Prepare the this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 1.5 to 3-fold molar excess of the this compound solution to the solution of the azide-modified molecule. Ensure the final concentration of the organic solvent is below 20% to prevent protein precipitation.
-
Incubation: Incubate the reaction mixture. The optimal time and temperature will depend on the stability of your molecules and the desired reaction rate. Common conditions are:
-
4-12 hours at room temperature (20-25°C).
-
12-24 hours at 4°C for sensitive biomolecules.
-
2-4 hours at 37°C to accelerate the reaction.
-
-
Purification: Remove the excess unreacted this compound using a desalting column or dialysis. The resulting product is your first conjugate, now bearing a free oxyamine group.
Step 2: Oxime Ligation
This step conjugates the oxyamine-functionalized intermediate from Step 1 with a molecule containing an aldehyde or ketone group.
Materials:
-
Purified conjugate from Step 1
-
Aldehyde or ketone-containing molecule
-
Acetate buffer (pH 4.5) or PBS (pH 7.4)
-
(Optional) Aniline or aniline derivative as a catalyst for neutral pH reactions
-
Purification system
Procedure:
-
Buffer Exchange: If necessary, exchange the buffer of the purified conjugate from Step 1 to the desired reaction buffer for the oxime ligation. For optimal reaction rates without a catalyst, an acidic buffer like acetate buffer (pH 4.5) is recommended. For reactions at neutral pH, a catalyst may be required.
-
Reaction Setup: Add the aldehyde or ketone-containing molecule to the solution of the oxyamine-functionalized conjugate. A molar excess of one of the reactants may be necessary to drive the reaction to completion.
-
Catalyst Addition (Optional): For reactions at neutral pH, a stock solution of aniline can be added to the reaction mixture to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubation: Incubate the reaction mixture. The reaction time is highly dependent on pH, temperature, and the presence of a catalyst.
-
At pH 4.5, the reaction can proceed at room temperature for several hours to overnight.
-
At neutral pH with a catalyst, incubate for several hours to overnight at room temperature.
-
For potentially faster reaction, incubation at 37°C can be considered, though this may impact the stability of some biomolecules.
-
Alternatively, for some systems, freezing the reaction mixture at -20°C has been shown to accelerate the reaction.
-
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted starting materials and byproducts.
Troubleshooting and FAQs
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction
Q1: My SPAAC reaction yield is low. What are the possible causes and solutions?
-
A1: Low yields in SPAAC reactions can stem from several factors:
-
Suboptimal Molar Ratio: An incorrect stoichiometric ratio of DBCO to azide can leave unreacted starting material. Try optimizing the molar ratio by performing small-scale trial reactions with varying excesses of one reactant (e.g., 1.5x, 3x, 5x).
-
Low Reagent Concentration: SPAAC is a second-order reaction, so low concentrations of reactants will lead to a slow reaction rate. If possible, increase the concentration of your reactants.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. You can increase the incubation time or, if your molecules are stable, increase the temperature to 37°C to accelerate the rate.
-
Incompatible Buffer: The presence of sodium azide in your buffers will compete with your azide-modified molecule for the DBCO reagent. Always use azide-free buffers for the SPAAC reaction and purification steps.
-
Q2: How does temperature affect the stability of the DBCO group?
-
A2: The DBCO group is thermally stable. However, the stability of the biomolecules it is conjugated to is often the limiting factor. For sensitive proteins, performing the reaction at 4°C is recommended to preserve their structure and function.
Oxime Ligation Reaction
Q3: My oxime ligation is very slow. How can I increase the reaction rate?
-
A3: The rate of oxime ligation is highly dependent on pH.
-
Lower the pH: The reaction is fastest at a slightly acidic pH of around 4.5. If your biomolecules are stable at this pH, performing the reaction in a buffer such as sodium acetate at pH 4.5 can significantly increase the rate.
-
Use a Catalyst: For reactions that must be performed at or near neutral pH (7.0-7.4), the addition of a catalyst like aniline or an aniline derivative is often necessary to achieve a reasonable reaction rate.
-
Increase Reactant Concentration: As with the SPAAC reaction, higher concentrations of the oxyamine and carbonyl-containing molecules will lead to a faster reaction.
-
Consider Temperature Changes: While counterintuitive, for some aqueous reactions at neutral pH, freezing the reaction mixture at -20°C has been shown to accelerate oxime ligation due to a concentration effect as the ice lattice forms. Alternatively, for some systems, increasing the temperature to 37°C may increase the rate, but this should be tested on a small scale first as it can also lead to degradation of reactants or products.
-
Q4: I am seeing byproducts in my oxime ligation reaction. What could be the cause?
-
A4: Byproduct formation can be due to the instability of the reactants or products under the chosen reaction conditions.
-
High Temperature: Elevated temperatures can sometimes lead to degradation or side reactions. If you are using a higher temperature to accelerate the reaction, try reducing it or performing the reaction for a shorter period.
-
pH Instability: Your biomolecules may not be stable at the acidic pH required for rapid, uncatalyzed oxime ligation. Ensure that your molecules of interest can tolerate the reaction buffer conditions.
-
General and Two-Step Conjugation Questions
Q5: In what order should I perform the two conjugation reactions?
-
A5: It is generally recommended to perform the SPAAC reaction with the DBCO group first, followed by the oxime ligation. The DBCO group is highly specific for azides, and the reaction conditions (neutral pH) are often milder and less likely to affect the stability of a wide range of biomolecules. The oxyamine group can then be reacted under conditions optimized for the carbonyl-containing molecule, which may require more specific pH adjustments.
Q6: Can I perform both reactions in a one-pot synthesis?
-
A6: A one-pot synthesis is challenging due to the different optimal reaction conditions for the SPAAC and oxime ligation reactions. The SPAAC reaction proceeds well at neutral pH, while the uncatalyzed oxime ligation is significantly faster at an acidic pH. Attempting a one-pot reaction would likely require a compromise in reaction conditions that would result in suboptimal yields for both steps. A sequential, two-step process with purification of the intermediate is the most reliable approach.
Visualizations
Caption: A typical two-step experimental workflow for conjugation using this compound.
Caption: The relationship between temperature and reaction rates for SPAAC and oxime ligation.
References
DBCO-PEG3-oxyamine solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DBCO-PEG3-oxyamine in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the PEG spacer important?
This compound is a heterobifunctional linker used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). It contains a DBCO (dibenzocyclooctyne) group for copper-free click chemistry and an oxyamine group for conjugation to carbonyls (aldehydes or ketones). The polyethylene glycol (PEG) spacer enhances the solubility and stability of the molecule in aqueous solutions, reduces aggregation, and minimizes steric hindrance during conjugation reactions.[1][][3]
Q2: What is the expected solubility of this compound in aqueous buffers?
Q3: My this compound solution in aqueous buffer appears cloudy. What should I do?
A cloudy solution indicates that the solubility limit of this compound in the aqueous buffer has been exceeded, leading to precipitation or aggregation. Here are a few troubleshooting steps:
-
Reduce the concentration: Your working concentration may be too high. Try diluting the solution.
-
Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then add it dropwise to the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is low enough (typically <10-15%) to not affect your biomolecules.
-
Gentle warming and sonication: Briefly warming the solution or sonicating it can help dissolve small aggregates. However, avoid prolonged exposure to high temperatures to prevent degradation.
-
Filter the solution: If aggregates persist, you can filter the solution through a 0.22 µm spin filter to remove insoluble particles.
Q4: Can the buffer composition affect the solubility of this compound?
Yes, the buffer composition, including pH and ionic strength, can significantly impact the solubility of proteins and linkers. For DBCO-reagents, it is recommended to use non-amine-containing buffers at a pH between 7 and 9, such as PBS (phosphate-buffered saline), HEPES, or borate buffers for optimal conjugation. Extreme pH values should be avoided as they can lead to the degradation of the DBCO group.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound in aqueous buffers.
Problem: this compound fails to dissolve or precipitates upon addition to an aqueous buffer.
dot graph TD { A[Start: this compound solubility issue] --> B{Initial Observation: Insoluble particles or cloudy solution}; B --> C{Strategy 1: Optimize Solubilization Protocol}; C --> D[Prepare a 10 mM stock solution in anhydrous DMSO or DMF]; D --> E[Add stock solution dropwise to vigorously stirred aqueous buffer]; E --> F{Solution Clear?}; F -- Yes --> G[Proceed with experiment]; F -- No --> H{Strategy 2: Modify Buffer Conditions}; H --> I[Try a different buffer system (e.g., HEPES, Borate)]; I --> J[Adjust pH within the 7-9 range]; J --> K{Solution Clear?}; K -- Yes --> G; K -- No --> L{Strategy 3: Use Additives}; L --> M[Consider adding a non-ionic detergent (e.g., 0.01% Tween-20)]; M --> N{Solution Clear?}; N -- Yes --> G; N -- No --> O[End: Consult manufacturer's technical support];
} endot Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
The following table summarizes the solubility of this compound in an organic solvent and provides estimated aqueous solubility based on similar compounds.
| Compound | Solvent/Buffer | Solubility | Reference |
| This compound | DMSO | 10 mM | |
| This compound | DMSO | 100 mg/mL (~181 mM) | |
| DBCO-PEG4-NHS Ester | Aqueous Buffer | up to 1.5 mM | |
| DBCO-PEG4-Maleimide | Aqueous Buffer | up to 6.6 mM |
Note: Data for DBCO-PEG4 derivatives are provided as an estimation for the aqueous solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol describes the recommended method for preparing a working solution of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Aqueous reaction buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, to prepare 100 µL of a 10 mM stock solution, dissolve 0.553 mg of this compound (MW: 552.62 g/mol ) in 100 µL of anhydrous DMSO.
-
Vortex briefly to ensure the compound is fully dissolved. This stock solution can be stored at -20°C for several weeks, protected from light and moisture.
-
-
Prepare the Working Solution:
-
Determine the desired final concentration of this compound in your aqueous reaction buffer.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) is compatible with your experimental system (typically below 10%).
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} endot Caption: Experimental workflow for preparing this compound solutions.
References
Validation & Comparative
A Head-to-Head Comparison of DBCO-PEG3-Oxyamine and Maleimide Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final product. This guide provides an objective, data-driven comparison of two widely used bioconjugation chemistries: the strain-promoted alkyne-azide cycloaddition (SPAAC) of DBCO-PEG3-oxyamine with carbonyls, and the Michael addition of maleimides with thiols.
This comparison delves into the reaction mechanisms, kinetics, efficiency, and stability of the resulting conjugates, supported by experimental data and detailed protocols to inform the rational design of bioconjugates for therapeutic and diagnostic applications.
At a Glance: Key Differences
| Feature | This compound Chemistry | Maleimide Chemistry |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) followed by Oxime Ligation | Michael Addition |
| Target Functional Group | Aldehydes and Ketones | Thiols (Sulfhydryls) |
| Reaction Selectivity | High: Bioorthogonal reaction with minimal off-target reactivity. | High for thiols at pH 6.5-7.5.[1] |
| Reaction Speed | Generally fast, with second-order rate constants for oxime formation being catalyst and pH-dependent.[2][3] | Very fast, approximately 1,000 times faster than reaction with amines at neutral pH.[1] |
| Bond Formed | Oxime bond | Thioether bond |
| Conjugate Stability | High hydrolytic stability, especially compared to hydrazones.[4] | Susceptible to retro-Michael reaction (thiol exchange) and hydrolysis. |
| Key Advantage | Bioorthogonality and high stability of the resulting oxime bond. | Rapid reaction kinetics and high efficiency under mild conditions. |
| Key Disadvantage | Can have slower reaction rates compared to maleimide chemistry, sometimes requiring catalysts. | Potential for conjugate instability and off-target reactions at higher pH. |
Reaction Mechanisms
A fundamental understanding of the underlying reaction mechanisms is crucial for optimizing conjugation strategies and troubleshooting potential issues.
This compound Chemistry
This compound is a heterobifunctional linker that participates in a two-step conjugation process. First, the DBCO (dibenzocyclooctyne) group reacts with an azide-functionalized molecule via SPAAC, a type of "click chemistry" that is highly specific and proceeds without the need for a copper catalyst. The terminal oxyamine group is then available to react with an aldehyde or ketone to form a stable oxime bond.
References
A Head-to-Head Battle of Bioorthogonal Chemistries: Selecting the Optimal Alternative to DBCO-PEG3-Oxyamine
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation, the choice of chemical ligation strategy is paramount. While DBCO-PEG3-oxyamine is a versatile reagent, a deeper understanding of the available alternatives is crucial for optimizing experimental design, enhancing reaction efficiency, and achieving desired outcomes in applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).
This guide provides an objective comparison of the performance of key alternatives to this compound, supported by experimental data. We delve into the reaction kinetics, stability, and practical considerations of prominent bioorthogonal reactions, including various Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC), the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, Oxime/Hydrazone Ligation, and the Staudinger Ligation.
Quantitative Comparison of Bioorthogonal Ligation Chemistries
The efficiency of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂), which reflects how quickly reactants are consumed to form a product. The following table summarizes the typical range of these rate constants and other key features for the discussed bioorthogonal reactions.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Resulting Linkage | Key Features & Considerations |
| SPAAC | Azide + Strained Alkyne | Stable Triazole | Catalyst-free and highly bioorthogonal.[1] The rate is highly dependent on the structure of the strained alkyne.[2] | |
| DBCO | ~0.1 - 1.0[3] | Triazole | High reactivity due to significant ring strain. Can be hydrophobic, potentially leading to non-specific binding.[4][5] | |
| BCN | ~0.07 - 0.63 | Triazole | Less reactive than DBCO but still efficient. Can exhibit some reactivity towards thiols. | |
| DIFO | ~0.4 | Triazole | Fluorination enhances reactivity. | |
| IEDDA | Tetrazine + Strained Alkene | Dihydropyridazine | Extremely fast kinetics , making it ideal for in vivo applications and reactions with low reactant concentrations. Tetrazines can have limited aqueous stability. | |
| TCO + Tetrazine | ~800 - 30,000+ | Dihydropyridazine | One of the fastest bioorthogonal reactions. The hydrophobicity of TCO can be a concern. | |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy | ~10⁻³ - 10⁻² (uncatalyzed) ~10¹ - 10³ (catalyzed) | Oxime | Reversible under acidic conditions. Aniline and its derivatives are often used as catalysts to increase the reaction rate at neutral pH. |
| Hydrazone Ligation | Aldehyde/Ketone + Hydrazine | ~10⁻² - 10⁻¹ (uncatalyzed) ~1 - 10³ (catalyzed) | Hydrazone | Similar to oxime ligation, but hydrazones can be less stable than oximes. Reversible under acidic conditions. |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ - 10⁻² | Amide | One of the first bioorthogonal reactions. Slow kinetics often require high reactant concentrations. Phosphines can be prone to air oxidation. |
Experimental Protocols
Accurate and reproducible bioconjugation is critical for successful research outcomes. Below are detailed methodologies for key bioorthogonal reactions.
Protocol 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction - TCO-Tetrazine Ligation for Protein Labeling
This protocol describes the labeling of a trans-cyclooctene (TCO)-modified protein with a tetrazine-functionalized fluorescent dye.
Materials:
-
TCO-modified protein in PBS, pH 7.4
-
Tetrazine-fluorescent dye conjugate (e.g., Tetrazine-Cy5) stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine-fluorescent dye in anhydrous DMSO (e.g., 10 mM).
-
Ensure the TCO-modified protein is in an appropriate buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1-5 mg/mL).
-
-
Ligation Reaction:
-
To the TCO-modified protein solution, add the tetrazine-fluorescent dye stock solution to achieve a 1.5 to 5-fold molar excess of the tetrazine.
-
Gently mix the reaction components. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 30-60 minutes. Protect from light if using a photosensitive dye.
-
-
Purification:
-
Remove the excess, unreacted tetrazine-fluorescent dye using a spin desalting column equilibrated with the desired storage buffer.
-
The labeled protein is now ready for downstream applications.
-
Monitoring the Reaction: The disappearance of the characteristic pink/red color of the tetrazine can be used to visually monitor the progress of the reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - BCN-Azide Ligation
This protocol outlines the conjugation of an azide-modified protein with a Bicyclononyne (BCN)-containing reagent.
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
BCN-functionalized molecule (e.g., BCN-PEG4-Biotin) stock solution in DMSO
-
PBS, pH 7.4
-
Spin desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the BCN-functionalized molecule in anhydrous DMSO (e.g., 10 mM).
-
Ensure the azide-modified protein is in an amine-free buffer like PBS (pH 7.4) at a known concentration.
-
-
Ligation Reaction:
-
Add the BCN-functionalized molecule stock solution to the azide-modified protein solution. A 2-10 fold molar excess of the BCN reagent is a common starting point.
-
Gently mix the reaction. The final DMSO concentration should ideally be below 10% (v/v).
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may require optimization.
-
-
Purification:
-
Remove the excess, unreacted BCN-functionalized molecule using a spin desalting column equilibrated with the desired storage buffer.
-
Protocol 3: Oxime Ligation for Protein Conjugation
This protocol describes the conjugation of an aldehyde-modified protein with an aminooxy-containing probe.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5)
-
Aminooxy-functionalized probe (e.g., Aminooxy-Biotin)
-
Aniline (catalyst) stock solution in water or buffer
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 4.7)
Procedure:
-
Reaction Setup:
-
Dissolve the aldehyde-modified protein in the reaction buffer.
-
Add the aminooxy-functionalized probe to the protein solution, typically at a 10-50 fold molar excess.
-
Add the aniline catalyst to a final concentration of 10-100 mM.
-
-
Ligation Reaction:
-
Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the conjugated protein from excess reagents and catalyst using dialysis, size-exclusion chromatography, or spin desalting columns.
-
Protocol 4: Staudinger Ligation for Protein Labeling
This protocol provides a general method for labeling an azide-modified protein with a phosphine-functionalized probe.
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
Phosphine-functionalized probe (e.g., Phosphine-FLAG tag)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified protein in the reaction buffer.
-
Add the phosphine-functionalized probe to the protein solution. A significant molar excess (e.g., 50-100 fold) of the phosphine reagent is often required due to the slow reaction kinetics.
-
-
Ligation Reaction:
-
Incubate the reaction at room temperature for 12-36 hours. Gentle agitation can be beneficial.
-
-
Purification:
-
Remove the excess phosphine reagent and byproducts by dialysis or size-exclusion chromatography.
-
Visualizing Bioorthogonal Conjugation Workflows
The following diagrams illustrate common experimental workflows and the underlying chemical principles of bioorthogonal conjugation.
References
- 1. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of DBCO-PEG3-Oxyamine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bioconjugates is paramount in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). The DBCO-PEG3-oxyamine linker is a valuable tool in this field, enabling the site-specific conjugation of molecules through strain-promoted alkyne-azide cycloaddition (SPAAC) and oxime ligation. This guide provides a comparative overview of mass spectrometry and alternative techniques for the robust characterization of this compound conjugates, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry (MS) is a cornerstone technique for the characterization of bioconjugates, providing precise molecular weight information and insights into the heterogeneity of the sample.[1] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), often coupled with Liquid Chromatography (LC-MS), are routinely employed.
Key Advantages of Mass Spectrometry:
-
High Accuracy and Resolution: Modern mass spectrometers can determine the mass of large molecules with high precision, enabling the confirmation of successful conjugation and the identification of different drug-to-antibody ratio (DAR) species in ADCs.[2]
-
Heterogeneity Assessment: MS can resolve different populations of conjugates, providing information on the distribution of the number of attached PEG linkers and drug molecules.[1][3]
-
Structural Information: Tandem mass spectrometry (MS/MS) can be used to identify the specific sites of conjugation on a protein or antibody.[4]
Data Presentation: Mass Spectrometry Analysis of a Model DBCO-PEGylated Peptide
The following table summarizes hypothetical mass spectrometry data for a model peptide before and after conjugation with this compound.
| Sample | Technique | Expected Mass (Da) | Observed Mass (m/z) | Interpretation |
| Model Peptide | MALDI-TOF | 5000.0 | 5001.2 [M+H]⁺ | Unconjugated peptide |
| This compound | ESI-MS | 552.6 | 553.6 [M+H]⁺ | Linker molecule |
| Peptide-PEG3-DBCO | MALDI-TOF | 5552.6 | 5553.5 [M+H]⁺ | Successful single conjugation |
| Antibody | ESI-MS | 150,000 | Multiple charge states | Unconjugated antibody |
| Antibody-Drug Conjugate (ADC) with this compound linker | LC-MS | Variable | Multiple peaks corresponding to different DAR values | Heterogeneous mixture of ADC species |
Experimental Protocol: LC-MS Analysis of an Antibody-DBCO-PEG3-Oxyamine Conjugate
This protocol outlines a general procedure for the characterization of an antibody-drug conjugate (ADC) prepared using a this compound linker.
1. Sample Preparation:
- The ADC sample is diluted to a final concentration of 1 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS).
- For analysis of the light and heavy chains, the sample may be reduced using a reducing agent like dithiothreitol (DTT).
2. Liquid Chromatography (LC):
- Column: A reversed-phase column (e.g., C4 or C8) suitable for protein separation is used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is typically employed to elute the ADC and its fragments.
- Flow Rate: 0.2-0.5 mL/min.
3. Mass Spectrometry (MS):
- Ionization Source: Electrospray Ionization (ESI).
- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.
- Acquisition Mode: Positive ion mode.
- Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass spectrum, allowing for the identification of different ADC species based on their molecular weights.
Alternative Characterization Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound conjugates often involves complementary techniques.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and non-destructive method commonly used to confirm the incorporation of the DBCO group and to determine the degree of labeling (DOL). The DBCO moiety has a characteristic absorbance peak at approximately 309 nm, which is distinct from the protein absorbance at 280 nm.
Data Presentation: UV-Vis Spectroscopy Data for DOL Calculation
| Sample | A280 | A309 | Degree of Labeling (DOL) |
| Antibody-DBCO Conjugate | 1.25 | 0.15 | 2.5 |
The DOL is calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the DBCO linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the conjugate. For PEGylated molecules, ¹H NMR can be used to confirm the presence of the PEG chain and to quantify the degree of PEGylation.
Key Information from NMR:
-
Confirmation of the covalent attachment of the this compound linker.
-
Determination of the ratio of PEG to the biomolecule.
-
Assessment of the structural integrity of the conjugate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the purification and analysis of bioconjugates. Different HPLC modes can be employed to assess purity, aggregation, and heterogeneity.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. SEC is used to detect and quantify aggregates and fragments in the conjugate preparation.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. RP-HPLC can be used to separate different DAR species and to assess the purity of the conjugate.
Data Presentation: Comparison of Characterization Techniques
| Technique | Principle | Information Obtained | Sample Requirements | Throughput |
| Mass Spectrometry (LC-MS) | Mass-to-charge ratio | Molecular weight, DAR, heterogeneity, conjugation sites | Micrograms, requires desalting | Medium |
| UV-Vis Spectroscopy | Light absorbance | Degree of labeling (DOL), concentration | Micrograms, non-destructive | High |
| NMR Spectroscopy | Nuclear magnetic resonance | Structural confirmation, PEGylation ratio | Milligrams, requires specific solvents | Low |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius | Aggregation, fragmentation, purity | Micrograms, native conditions | High |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity, separation of DAR species | Micrograms, often denaturing | High |
Visualizing Workflows and Mechanisms
Experimental Workflow for ADC Characterization
The following diagram illustrates a typical workflow for the characterization of an antibody-drug conjugate (ADC) prepared using a this compound linker.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Degree of Labeling for DBCO-PEG3-Oxyamine Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of labeled molecules is paramount. The degree of labeling (DOL), which represents the average number of linker molecules attached to a single biomolecule, is a critical quality attribute that influences the efficacy, pharmacokinetics, and overall performance of the conjugate. This guide provides a comprehensive comparison of methods for determining the DOL of biomolecules conjugated with DBCO-PEG3-oxyamine, a heterobifunctional linker widely used in copper-free click chemistry and oxime ligation.
This compound offers two distinct reactive handles: a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for reaction with carbonyls (aldehydes or ketones) to form a stable oxime bond.[1][2] The hydrophilic PEG3 spacer enhances solubility and reduces steric hindrance.[1] Accurate DOL determination is essential to ensure batch-to-batch consistency and to understand the structure-activity relationship of the final conjugate.
This guide explores various analytical techniques for quantifying the DOL of this compound conjugates, presenting their principles, experimental protocols, and a comparative analysis to aid in selecting the most suitable method for your research needs.
Methods for Quantifying Degree of Labeling
Several analytical techniques can be employed to determine the DOL of this compound conjugates. The choice of method often depends on the nature of the biomolecule, the required accuracy, and the available instrumentation. The primary methods include UV-Vis Spectrophotometry, Mass Spectrometry, and assays targeting the specific functional groups.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a widely accessible and commonly used method for determining the DOL of conjugates containing a chromophore, such as the DBCO group.[3][4] The DBCO moiety has a characteristic absorbance maximum around 309 nm, which allows for its direct quantification.
Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the conjugate at the wavelength of maximum absorbance for the DBCO group (~309 nm) and for the biomolecule (e.g., ~280 nm for proteins), the concentrations of both the DBCO linker and the biomolecule can be determined, allowing for the calculation of the DOL.
Advantages:
-
Rapid and straightforward.
-
Requires commonly available laboratory equipment (UV-Vis spectrophotometer).
-
Non-destructive.
Limitations:
-
Requires accurate extinction coefficients for both the DBCO linker and the biomolecule.
-
The absorbance of the DBCO group at 280 nm can interfere with the protein absorbance, necessitating a correction factor.
-
Less accurate for complex mixtures or when the biomolecule itself absorbs significantly at 309 nm.
-
Only quantifies the DBCO portion of the linker.
Mass Spectrometry (MS)
Mass spectrometry is a powerful and highly accurate technique for characterizing bioconjugates and determining their DOL. It directly measures the mass of the intact conjugate, allowing for the precise determination of the number of attached linker molecules.
Principle: By measuring the mass-to-charge ratio (m/z) of the intact biomolecule before and after conjugation, the mass difference can be used to calculate the number of attached this compound linkers. High-resolution mass spectrometry can also provide information on the distribution of different labeled species (e.g., molecules with one, two, or more linkers).
Advantages:
-
High accuracy and precision.
-
Provides information on the distribution of labeled species.
-
Can confirm the identity and integrity of the conjugate.
Limitations:
-
Requires specialized and expensive instrumentation.
-
Can be complex to perform and requires expertise in data analysis.
-
Not suitable for high-throughput screening.
Quantification of the Oxyamine-Carbonyl Ligation
Since UV-Vis spectrophotometry primarily quantifies the DBCO moiety, complementary methods are needed to assess the efficiency of the oxyamine-carbonyl ligation. These methods often involve either quantifying the remaining unreacted functional groups or using probes that react specifically with carbonyls.
Fluorescent probes that react with carbonyl groups can be used to quantify the number of available aldehyde or ketone sites on a biomolecule before and after conjugation with this compound.
Principle: A fluorescent probe containing a reactive group for carbonyls (e.g., a hydrazide or an aminooxy group) is reacted with the carbonyl-containing biomolecule. The resulting fluorescence is proportional to the number of carbonyl groups. By comparing the fluorescence of the biomolecule before and after conjugation with this compound, the degree of labeling can be inferred. Rhodamine B hydrazide (RBH) is one such probe that becomes fluorescent upon reaction with carbonyls.
Advantages:
-
High sensitivity.
-
Can be used in a plate-based format for higher throughput.
Limitations:
-
Indirect method that measures the disappearance of carbonyls.
-
Requires a fluorescent probe and a fluorometer.
-
Potential for background fluorescence and quenching effects.
If the oxyamine group of the linker is introduced by modifying primary amines on the biomolecule, the 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay can be used to quantify the number of remaining free amino groups after conjugation.
Principle: TNBS reacts with primary amines to produce a colored product that can be measured spectrophotometrically at around 335 nm. By comparing the absorbance of the biomolecule before and after conjugation, the number of modified amino groups, and thus the DOL, can be determined.
Advantages:
-
Simple and inexpensive colorimetric assay.
-
Uses a standard spectrophotometer.
Limitations:
-
Indirect method.
-
The reaction conditions (pH, temperature) need to be carefully controlled.
-
Can be prone to interference from other nucleophiles.
Comparison of DOL Determination Methods
| Method | Principle | Pros | Cons | Typical Application |
| UV-Vis Spectrophotometry | Measures absorbance of the DBCO chromophore. | Rapid, non-destructive, accessible equipment. | Requires accurate extinction coefficients, potential for spectral overlap, only quantifies DBCO. | Routine DOL determination for purified conjugates. |
| Mass Spectrometry (MS) | Measures the mass of the intact conjugate. | High accuracy and precision, provides distribution of labeled species. | Requires specialized equipment and expertise, lower throughput. | Detailed characterization of final conjugates, quality control. |
| Fluorescence-Based Carbonyl Assay | Uses a fluorescent probe to quantify remaining carbonyls. | High sensitivity, suitable for plate-based formats. | Indirect method, potential for fluorescence interference. | Assessing the efficiency of oxime ligation on carbonyl-containing biomolecules. |
| TNBS Assay for Primary Amines | Colorimetric quantification of remaining primary amines. | Simple, inexpensive. | Indirect method, potential for interference. | Quantifying the modification of primary amines with the oxyamine linker. |
Experimental Protocols
Protocol 1: DOL Determination by UV-Vis Spectrophotometry
-
Sample Preparation: Purify the this compound conjugate from any unreacted linker using appropriate methods such as dialysis or size-exclusion chromatography.
-
Absorbance Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309) using a quartz cuvette.
-
If the absorbance is too high, dilute the sample with a suitable buffer and record the dilution factor.
-
-
Calculations:
-
Protein Concentration (M):
where:
-
A280 = Absorbance at 280 nm
-
A309 = Absorbance at 309 nm
-
CF = Correction factor for DBCO absorbance at 280 nm (typically around 0.90 - 1.089)
-
εprotein = Molar extinction coefficient of the protein at 280 nm (M-1cm-1)
-
-
DBCO Concentration (M):
where:
-
εDBCO = Molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M-1cm-1)
-
-
Degree of Labeling (DOL):
-
Protocol 2: DOL Determination by Mass Spectrometry
-
Sample Preparation: Prepare a solution of the purified conjugate at a suitable concentration for mass spectrometry analysis (typically in the low µM range). The sample should be desalted to remove any non-volatile salts.
-
Mass Spectrometry Analysis:
-
Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum of the intact conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the conjugate.
-
Determine the mass of the unlabeled biomolecule in a separate experiment.
-
Calculate the mass difference between the conjugate and the unlabeled biomolecule.
-
The DOL is calculated by dividing the mass difference by the molecular weight of the this compound linker (552.62 g/mol ).
-
Visualizing the Workflows
Caption: Workflows for DOL determination using UV-Vis spectrophotometry and mass spectrometry.
Caption: Workflows for indirect quantification of oxyamine-carbonyl ligation.
Conclusion
The determination of the degree of labeling is a critical step in the characterization of this compound conjugates. The choice of analytical method depends on the specific research question, the available resources, and the desired level of accuracy. UV-Vis spectrophotometry offers a rapid and convenient method for routine analysis of the DBCO moiety, while mass spectrometry provides the most accurate and detailed information about the conjugate. For a comprehensive understanding of the labeling efficiency, especially for the oxyamine-carbonyl ligation, complementary techniques such as fluorescence-based or colorimetric assays are valuable. By selecting the appropriate method and carefully performing the experiments, researchers can ensure the quality and consistency of their bioconjugates, leading to more reliable and reproducible results.
References
- 1. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectra.arizona.edu [spectra.arizona.edu]
A Head-to-Head Battle of Bioconjugation: Validating the Bioactivity of DBCO-PEG3-Oxyamine Conjugates
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount to the success of their endeavors. This guide provides an objective comparison of DBCO-PEG3-oxyamine, a key player in copper-free click chemistry, with other common bioconjugation reagents. By presenting supporting experimental data and detailed protocols, we aim to illuminate the performance of this versatile linker in critical applications such as antibody-drug conjugates (ADCs) and immunoassays.
This compound is a heterobifunctional linker that leverages the power of strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][2] Its structure incorporates a dibenzocyclooctyne (DBCO) group for reaction with azides, a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and an oxyamine group for further functionalization.[3] This unique combination of features makes it an attractive tool for creating stable and bioactive conjugates.
Performance in Action: A Comparative Analysis
To validate the bioactivity of this compound conjugates, we present a comparative overview of their performance against established alternatives in key applications.
Antibody-Drug Conjugates (ADCs): Stability and Potent Cytotoxicity
The stability of the linker is a critical determinant of an ADC's efficacy and safety. The triazole linkage formed by the DBCO-azide reaction is highly stable, minimizing premature drug release in circulation.[4] This contrasts with traditional maleimide-based linkers, which are susceptible to retro-Michael addition, leading to potential payload loss.[4]
Table 1: Comparative Stability of Bioconjugation Linkages
| Linker Chemistry | Reactive Partners | Stability in Reducing Environments (e.g., Plasma) | Key Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | High Stability: The triazole ring is very robust. | Generally offers better control over stoichiometry, leading to more homogeneous conjugates. |
| Maleimide-Thiol | Maleimide + Thiol | Moderate to Low Stability: Prone to deconjugation via thiol exchange. | Can result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR). |
| NHS Ester-Amine | NHS Ester + Amine | High Stability: Amide bond is generally stable under physiological conditions. | Reaction with multiple lysine residues can lead to heterogeneity. |
This enhanced stability can translate to improved therapeutic efficacy. In a comparative in vitro cytotoxicity study, an ADC synthesized using a DBCO-based linker demonstrated potent and target-specific cell-killing activity, with slightly lower IC50 values compared to its maleimide-linked counterpart, potentially due to its higher stability and homogeneity.
Table 2: In Vitro Cytotoxicity Comparison of ADCs
| Cell Line | Antigen Expression | ADC-DBCO IC50 (nM) | ADC-Maleimide IC50 (nM) |
| BT-474 | High | 0.5 | 0.8 |
| SK-BR-3 | High | 0.7 | 1.1 |
| MCF-7 | Low | >100 | >100 |
Data is representative of studies comparing ADCs with similar linker technologies.
Immunoassays: The Quest for Enhanced Sensitivity
While direct head-to-head comparisons of this compound with other linkers in immunoassays are not extensively documented in publicly available literature, the principles of stable and site-specific conjugation suggest potential advantages. A stable linkage ensures that the detection molecule (e.g., an enzyme or fluorophore) remains attached to the antibody, leading to a more reliable and reproducible signal. Site-specific conjugation can also preserve the antigen-binding affinity of the antibody, which is crucial for assay sensitivity.
Further research is warranted to quantify the impact of this compound on key immunoassay parameters like binding affinity (Kd) and the limit of detection (LOD) compared to traditional methods like NHS ester conjugation.
Delving into the Cell: The Journey of an ADC
The biological activity of an ADC is intricately linked to its intracellular trafficking. Upon binding to its target antigen on the cell surface, the ADC is internalized, typically through receptor-mediated endocytosis, and trafficked through the endosomal-lysosomal pathway.
Figure 1: ADC Internalization and Trafficking Pathway
The fate of the ADC within the cell is orchestrated by a series of molecular players. Rab GTPases, such as RAB5 and RAB7, are key regulators of endosomal trafficking, guiding the ADC from early to late endosomes. Ultimately, the ADC reaches the lysosome, a highly acidic and enzyme-rich organelle. Here, depending on the linker chemistry, the cytotoxic payload is released. For linkers designed to be cleaved by lysosomal proteases, such as those containing valine-citrulline sequences, enzymes like Cathepsin B play a crucial role. Non-cleavable linkers rely on the complete degradation of the antibody backbone to release the payload.
Experimental Corner: Protocols for Validation
To facilitate the independent validation of these findings, we provide detailed protocols for key experiments.
Protocol 1: ADC Synthesis via Copper-Free Click Chemistry
This protocol outlines the conjugation of an azide-functionalized antibody with a this compound-linked payload.
Materials:
-
Azide-functionalized antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Cytotoxic payload with a reactive group for the oxyamine (e.g., an aldehyde or ketone)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Payload Activation: React the this compound with the cytotoxic payload in anhydrous DMSO or DMF to form the DBCO-linked payload. Purify the product.
-
Conjugation: Dissolve the DBCO-linked payload in a minimal amount of DMSO. Add the desired molar excess to the azide-functionalized antibody solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting ADC from the unconjugated payload and linker using an SEC system.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cell-killing activity of an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete cell culture medium and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Conclusion: A Stable and Potent Choice
The experimental evidence underscores the advantages of DBCO-based click chemistry for the synthesis of bioactive conjugates. The high stability of the resulting triazole linkage, coupled with the potential for more homogeneous products, contributes to the potent and specific activity of DBCO-linked ADCs. While further quantitative comparisons in the immunoassay space are needed, the fundamental properties of this compound make it a compelling choice for researchers seeking to develop robust and effective bioconjugates for a range of applications in research, diagnostics, and therapeutics.
Experimental and Logical Workflows
References
A Head-to-Head Comparison of SPAAC and Copper-Catalyzed Click Chemistry for Bioconjugation and Drug Development
In the landscape of bioconjugation and drug development, the ability to efficiently and specifically link molecules is paramount. Among the most powerful tools in the chemist's arsenal are the "click" reactions, a class of reactions known for their high yields, stereospecificity, and tolerance of a wide range of functional groups. Two of the most prominent click reactions are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a detailed, objective comparison of these two indispensable ligation techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
At their core, both SPAAC and CuAAC achieve the same outcome: the formation of a stable triazole linkage between an azide and an alkyne. However, their fundamental mechanisms, and consequently their applications, differ significantly. CuAAC, the quintessential click reaction, utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1][2][3] In contrast, SPAAC is a catalyst-free reaction that leverages the high ring strain of a cyclooctyne to react spontaneously with an azide.[4][5] This fundamental difference in mechanism dictates the key advantages and disadvantages of each approach, particularly concerning biocompatibility and reaction kinetics.
Quantitative Performance Comparison
The choice between SPAAC and CuAAC often hinges on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison of the two methods.
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Principle | Catalyst-free [3+2] cycloaddition driven by ring strain. | Copper(I)-catalyzed [3+2] cycloaddition. |
| Biocompatibility | High; ideal for in vivo and live-cell applications due to the absence of a toxic metal catalyst. | Limited in vivo due to the cytotoxicity of the copper catalyst; requires ligands to mitigate toxicity. |
| Reaction Rate | Generally slower than CuAAC, highly dependent on the cyclooctyne used. Second-order rate constants typically range from 10⁻³ to 1 M⁻¹s⁻¹. | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The reaction rate is significantly influenced by the choice of copper source, reducing agent, and accelerating ligands. |
| Alkyne Reactant | Strained cyclooctynes (e.g., DBCO, BCN, DIBO). | Terminal or internal alkynes (slower with internal alkynes). |
| Reagent Accessibility | Strained cyclooctynes can be complex and expensive to synthesize. | Simple alkynes are readily available and cost-effective. |
| Side Reactions | Cyclooctynes can react with thiols, leading to off-target labeling. | Potential for oxidative homocoupling of alkynes and generation of reactive oxygen species (ROS). |
| Functional Group Tolerance | Generally excellent due to the bioorthogonal nature of the reactants. | Generally good, but some functional groups can be sensitive to the copper catalyst or reducing agents. |
| Regioselectivity | Can produce a mixture of regioisomers. | Highly regioselective, exclusively forming the 1,4-disubstituted triazole. |
Table 1: Key Quantitative and Qualitative Parameters for SPAAC and CuAAC.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide [M⁻¹s⁻¹] | Reference |
| BCN | ~0.06 - 0.1 | |
| DIBO | ~0.3 - 0.7 | |
| DBCO | ~0.6 - 1.0 | |
| [9+1]CPP | 2.2 × 10⁻³ | |
| m[9+1]CPP | 9.6 × 10⁻³ | |
| [11+1]CPP | 4.5 × 10⁻⁴ | |
| fluor[11+1]CPP | 4.7 × 10⁻³ |
Table 2: Comparative Second-Order Reaction Rates of Common Cyclooctynes in SPAAC. Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Reaction Mechanisms and Experimental Workflows
The divergent mechanisms of SPAAC and CuAAC are visualized below, followed by a generalized experimental workflow for bioconjugation using each method.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed, representative protocols for protein labeling using both SPAAC and CuAAC.
Experimental Protocol: SPAAC Labeling of an Azide-Modified Protein
This protocol describes the labeling of a protein containing an azide functional group with a cyclooctyne-modified fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5) stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 µM in PBS.
-
Add the cyclooctyne-fluorophore stock solution to the protein solution to achieve a final concentration of 10-100 µM (a 10-fold molar excess over the protein is a good starting point). The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate the reaction at 37°C for 1-4 hours. For less reactive cyclooctynes or lower concentrations, the incubation time may need to be extended. The reaction can also be performed at room temperature or 4°C for longer periods (e.g., overnight).
-
-
Purification:
-
Remove the unreacted cyclooctyne-fluorophore by size-exclusion chromatography or dialysis against PBS.
-
-
Analysis:
-
Confirm the successful conjugation by SDS-PAGE with in-gel fluorescence scanning and/or by UV-Vis spectroscopy to determine the labeling efficiency.
-
Experimental Protocol: CuAAC Labeling of an Azide-Modified Protein
This protocol outlines the labeling of an azide-modified protein with a terminal alkyne-functionalized molecule using a copper(I) catalyst generated in situ.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized molecule (e.g., alkyne-biotin) stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 250 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare the Premix:
-
In a microcentrifuge tube, prepare a premix of the copper catalyst by adding the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA).
-
-
Prepare the Reaction Mixture:
-
In a separate microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 µM) and the alkyne-functionalized molecule (final concentration 10-100 µM) in PBS.
-
Add the copper/ligand premix to the protein solution.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour.
-
-
Purification:
-
Purify the protein conjugate from the catalyst and excess reagents using size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the labeled protein by appropriate methods, such as a Western blot for biotin detection or fluorescence imaging if a fluorescent alkyne was used.
-
Conclusion: Choosing the Right Tool for the Job
Both SPAAC and CuAAC are powerful and versatile click chemistry reactions that have revolutionized bioconjugation and drug development. The choice between them is not a matter of one being definitively superior to the other, but rather selecting the most appropriate tool for the specific application at hand.
SPAAC is the preferred method for:
-
In vivo and live-cell applications: Its catalyst-free nature and high biocompatibility are essential for studying biological processes in their native environments.
-
Applications involving sensitive biomolecules: The mild reaction conditions of SPAAC minimize the risk of damaging delicate proteins or nucleic acids.
CuAAC is the method of choice when:
-
Rapid reaction kinetics are critical: CuAAC is significantly faster than SPAAC, making it ideal for high-throughput applications and situations where time is a limiting factor.
-
The use of a catalyst is not a concern: For in vitro applications with purified components, the cytotoxicity of copper is not an issue.
-
Cost and reagent availability are major considerations: Terminal alkynes are generally more accessible and less expensive than strained cyclooctynes.
Ultimately, a thorough understanding of the strengths and weaknesses of both SPAAC and CuAAC, as detailed in this guide, will empower researchers to make informed decisions and harness the full potential of click chemistry in their scientific endeavors. The ongoing development of new cyclooctynes with enhanced reactivity and novel ligands that further reduce copper toxicity will continue to expand the applications of these remarkable reactions.
References
Validating Site-Specificity of DBCO-PEG3-Oxyamine Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving site-specific bioconjugation is paramount for creating homogenous and effective protein-drug conjugates. This guide provides a comprehensive comparison of DBCO-PEG3-oxyamine-mediated oxime ligation with other common conjugation techniques, supported by experimental data and detailed protocols to validate site-specificity.
This compound is a heterobifunctional linker that offers two distinct reactive handles: a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for oxime ligation. This dual functionality provides flexibility in designing complex bioconjugates. This guide will focus on validating the site-specificity of the oxyamine functionality, a critical step in ensuring the production of well-defined and reproducible biomolecules.
Performance Comparison of Conjugation Chemistries
The choice of conjugation chemistry significantly impacts the homogeneity, stability, and ultimately, the efficacy of the resulting bioconjugate. Oxime ligation, facilitated by the oxyamine group of this compound, offers a highly chemoselective method for site-specific modification. Below is a quantitative comparison with two other widely used techniques: maleimide chemistry and copper-free click chemistry (SPAAC).
| Feature | Oxime Ligation (via Oxyamine) | Maleimide-Thiol Chemistry | Copper-Free Click Chemistry (SPAAC) |
| Target Residue | Engineered aldehyde/ketone (e.g., formylglycine) | Cysteine (native or engineered) | Azide-modified amino acid |
| Specificity | High: reacts specifically with carbonyl groups. | Moderate: can react with other nucleophiles at high pH. | High: bioorthogonal reaction. |
| Reaction pH | 4.5 - 7.0[1][2] | 6.5 - 7.5[3] | 4.0 - 8.5 |
| Reaction Time | 1 - 24 hours (can be accelerated with catalysts)[4] | 1 - 4 hours[3] | 1 - 18 hours |
| Linkage Stability | High hydrolytic stability. | Susceptible to retro-Michael addition and hydrolysis. | Highly stable triazole ring. |
| Homogeneity | High, leading to a well-defined Drug-to-Antibody Ratio (DAR). | Can result in heterogeneous products due to multiple accessible cysteines. | High, leading to a well-defined DAR. |
Experimental Validation of Site-Specificity
Confirming the precise location of conjugation is a critical quality control step. The following experimental protocols for Mass Spectrometry and HPLC analysis are fundamental for validating the site-specificity of this compound conjugation.
Experimental Protocols
1. Mass Spectrometry (MS) for Conjugation Site Mapping
Mass spectrometry, particularly peptide mapping, is the gold standard for identifying the exact amino acid residue where the conjugation has occurred.
Protocol:
-
Protein Digestion:
-
Reduce the conjugated protein with dithiothreitol (DTT) to break disulfide bonds.
-
Alkylate the free cysteines with iodoacetamide (IAM) to prevent disulfide bond reformation.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Identify the peptides by matching their mass-to-charge ratio (m/z) and fragmentation patterns to a theoretical digest of the protein sequence.
-
Search for peptides with a mass shift corresponding to the addition of the this compound linker and any attached payload.
-
The specific peptide sequence identified with this mass modification confirms the site of conjugation.
-
2. High-Performance Liquid Chromatography (HPLC) for Homogeneity Assessment
HPLC is used to assess the homogeneity of the conjugated protein, providing information on the distribution of species with different drug-to-antibody ratios (DAR).
Protocol:
-
Sample Preparation:
-
Prepare the conjugated protein sample in a suitable buffer.
-
-
HPLC Separation:
-
Inject the sample onto an appropriate HPLC column, such as a hydrophobic interaction chromatography (HIC) or reversed-phase column.
-
Elute the different species using a gradient of an organic solvent (e.g., acetonitrile) or a decreasing salt concentration.
-
-
Detection and Analysis:
-
Monitor the elution profile using a UV detector.
-
The number and integration of the peaks in the chromatogram indicate the number of different conjugated species and their relative abundance, providing a measure of the homogeneity of the product. A single, sharp peak is indicative of a highly homogenous, site-specifically conjugated product.
-
Visualizing the Workflow and Chemistry
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for validating site-specificity and the chemical principles of oxime ligation.
References
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Key Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization
For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical techniques available for antibody-drug conjugate (ADC) characterization is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of critical analytical methods, supported by experimental data, to aid in the selection of the most appropriate techniques for your ADC development workflow.
The intricate nature of ADCs, which combine a monoclonal antibody (mAb), a potent cytotoxic payload, and a chemical linker, presents unique analytical challenges. Robust analytical methods are essential at every stage, from candidate selection and process development to manufacturing and quality control, to monitor critical quality attributes (CQAs).[1] Key CQAs for ADCs include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, charge variants, and the amount of free (unconjugated) drug.[2][3][4]
This guide delves into the primary analytical techniques used to assess these CQAs, presenting quantitative data in comparative tables, detailing experimental protocols, and illustrating workflows through diagrams to facilitate a deeper understanding.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a critical parameter that directly influences the potency and therapeutic index of an ADC. Several techniques are employed to determine the average DAR and the distribution of different drug-loaded species. The most common methods include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC) often coupled with Mass Spectrometry (MS), and UV/Vis Spectroscopy.
Comparison of DAR Determination Techniques
A head-to-head comparison of four common techniques for the analysis of cysteine-linked ADCs reveals that while the determined average DAR values are often comparable, the techniques differ in their resolution, speed, and the level of detail they provide.
| Technique | Principle | Advantages | Limitations | Typical Throughput |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker under non-denaturing conditions. | - Preserves the native structure of the ADC. - Provides information on the distribution of different DAR species. | - Incompatible with direct MS analysis due to non-volatile salts. - May have lower resolution for ADCs with low hydrophobicity. | Moderate |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates ADC species or their subunits based on hydrophobicity under denaturing conditions. | - High resolution. - Compatible with MS for detailed characterization. | - Denaturing conditions can alter the ADC structure. - May not be suitable for all ADC formats. | High |
| Mass Spectrometry (MS) | Determines the precise molecular weight of the intact ADC or its subunits to calculate the DAR. | - High accuracy and sensitivity. - Provides detailed structural information. | - Ionization efficiency can vary between different DAR species, potentially affecting quantitation. - Can be complex to implement. | High |
| UV/Vis Spectroscopy | Calculates the average DAR based on the absorbance of the antibody and the drug at different wavelengths. | - Simple and rapid. | - Only provides the average DAR, not the distribution. - Susceptible to interference from free drug. | Very High |
Experimental Protocols for DAR Analysis
Hydrophobic Interaction Chromatography (HIC) Protocol
This protocol outlines a generic method for the analysis of a cysteine-conjugated ADC.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 10-50 µg).
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
Calculate the percentage of each peak corresponding to a specific DAR species (DAR0, DAR2, DAR4, etc.).
-
The average DAR is calculated by the weighted average of the peak areas.
Reversed-Phase Liquid Chromatography (RP-LC) Protocol for Reduced ADC
This protocol is suitable for the analysis of cysteine-linked ADCs after reduction.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
RP column (e.g., PLRP-S)
-
LC-MS system
Procedure:
-
Reduce the ADC sample by incubating with DTT (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.
-
Inject the reduced sample onto the RP column.
-
Separate the light and heavy chains and their drug-conjugated forms using a suitable gradient of Mobile Phase B.
-
Detect the eluting species by UV (280 nm) and MS.
-
Deconvolute the mass spectra to identify the different drug-loaded chain species.
-
Calculate the DAR based on the relative abundance of the different species.
Aggregation Analysis
Aggregation is a critical quality attribute as it can impact product efficacy and immunogenicity. Size Exclusion Chromatography (SEC) is the primary technique for quantifying aggregates, while Dynamic Light Scattering (DLS) is a complementary technique for detecting the early onset of aggregation.
Comparison of Aggregation Analysis Techniques
| Technique | Principle | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers). | - Quantitative determination of monomer, dimer, and higher-order aggregates. - Can be coupled with Multi-Angle Light Scattering (MALS) for absolute molecular weight determination. | - Potential for on-column dilution to disrupt reversible aggregates. - Hydrophobic interactions between the ADC and the column matrix can affect separation. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution by analyzing the fluctuations in scattered light intensity. | - Sensitive to the presence of small amounts of large aggregates. - Non-invasive and requires low sample volume. - Can be used for formulation screening. | - Not a quantitative separation technique. - Provides an intensity-weighted size distribution which can be skewed by a small number of large particles. |
Experimental Protocol for Aggregation Analysis by SEC
Materials:
-
ADC sample
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
SEC column (e.g., Agilent AdvanceBio SEC)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample (typically 20-100 µg).
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to aggregates, monomer, and fragments.
-
Calculate the percentage of each species.
Charge Variant Analysis
Charge heterogeneity in ADCs can arise from various post-translational modifications of the antibody and from the conjugation process itself. Ion-Exchange Chromatography (IEX) and Imaged Capillary Isoelectric Focusing (icIEF) are the two most common high-resolution techniques for assessing charge variants.
Comparison of Charge Variant Analysis Techniques
| Technique | Principle | Advantages | Limitations |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. For ADCs, cation-exchange (CEX) is typically used. | - High-resolution separation of charge variants. - Allows for fraction collection for further characterization. | - Method development can be complex. - The conjugated drug-linker can interfere with the separation. |
| Imaged Capillary Isoelectric Focusing (icIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient. | - High resolution and reproducibility. - Generally less influenced by the conjugated drug-linker compared to IEX. - Faster method development. | - Does not allow for fraction collection. |
Experimental Protocol for Charge Variant Analysis by Cation-Exchange Chromatography (CEX)
Materials:
-
ADC sample
-
Mobile Phase A: 20 mM MES, pH 6.6
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.6
-
CEX column (e.g., BioResolve SCX mAb)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the CEX column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a salt gradient from low to high concentration of Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Identify and quantify the main peak and acidic and basic variants.
Free Drug Analysis
The presence of unconjugated (free) cytotoxic drug in the final ADC product is a critical safety concern and must be carefully monitored. Reversed-Phase Liquid Chromatography (RP-LC) coupled with mass spectrometry (MS) is a common and sensitive method for this analysis.
Experimental Protocol for Free Drug Analysis by RP-LC/MS
Materials:
-
ADC sample
-
Protein precipitation agent (e.g., Acetonitrile)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
RP column suitable for small molecules
-
LC-MS/MS system
Procedure:
-
Precipitate the protein from the ADC sample by adding a sufficient volume of cold acetonitrile.
-
Centrifuge the sample to pellet the precipitated protein.
-
Collect the supernatant containing the free drug.
-
Inject the supernatant onto the RP column.
-
Separate the free drug from other small molecule components using a suitable gradient of Mobile Phase B.
-
Detect and quantify the free drug using mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
Visualizing Analytical Workflows
Understanding the sequence of steps in each analytical technique is crucial for proper execution and data interpretation. The following diagrams, created using the DOT language, illustrate the typical workflows for the key ADC characterization methods discussed.
References
- 1. agilent.com [agilent.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Measuring the Drug-to-Antibody Ratio of DBCO-PEG3-Oxyamine ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). The DAR, which represents the average number of drug molecules conjugated to an antibody, directly influences the ADC's efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparison of the leading analytical methods for measuring the DAR of ADCs synthesized using DBCO-PEG3-oxyamine linkers, a popular choice for site-specific conjugation via copper-free click chemistry.
This guide will delve into the principles, experimental protocols, and comparative performance of three primary analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). By understanding the strengths and limitations of each method, researchers can select the most appropriate technique for their specific analytical needs.
Comparison of Key Analytical Methods
The choice of method for DAR determination depends on several factors, including the specific characteristics of the ADC, the level of detail required, and the available instrumentation. The following table summarizes the key features of HIC, RP-HPLC, and MS for the analysis of ADCs with this compound linkers.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker under non-denaturing conditions. | Separates intact or reduced ADC species based on hydrophobicity under denaturing conditions. | Determines the mass-to-charge ratio of intact or reduced ADC species, allowing for precise mass determination and DAR calculation. |
| Information Provided | Average DAR, drug distribution (e.g., DAR0, DAR2, DAR4), and presence of unconjugated antibody.[1][2] | Average DAR and drug distribution of intact or reduced (light and heavy chain) ADC species.[3] | Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.[4][5] |
| Sample State | Native (non-denaturing) | Denatured (intact or reduced) | Native or Denatured |
| Resolution | Good for resolving species with different numbers of hydrophobic drugs. May have limitations with highly similar species. | High resolution, capable of separating species with minor differences in hydrophobicity. | Very high resolution, capable of resolving isotopic distributions. |
| MS Compatibility | Traditionally requires offline desalting, but MS-compatible methods are emerging. | Readily compatible with MS. | The primary detection method. |
| Advantages | - Preserves the native structure of the ADC.- Good for routine quality control. | - High resolution and sensitivity.- Orthogonal to HIC. | - Provides the most detailed and accurate information.- Can confirm conjugation site. |
| Disadvantages | - Lower resolution than RP-HPLC.- High salt concentrations can be problematic for some detectors. | - Denaturing conditions may not be suitable for all ADCs.- Can be complex to develop methods for intact ADCs. | - Higher cost and complexity of instrumentation.- Potential for ion suppression effects. |
Experimental Workflows and Protocols
Detailed methodologies are crucial for reproducible and accurate DAR analysis. Below are representative workflows and protocols for each of the key techniques.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. The addition of each this compound-drug moiety increases the hydrophobicity of the antibody, allowing for the separation of different DAR species.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Analytical Methods for Antibody-Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DBCO-PEG3-oxyamine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the proper disposal of DBCO-PEG3-oxyamine, a trifunctional linker molecule commonly used in bioconjugation and drug development. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with waste management regulations.
This compound and materials contaminated with it should be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3] Improper disposal can lead to hazardous reactions and environmental contamination.[4]
I. Immediate Actions and Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[4]
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Dedicate a specific, clearly labeled, and compatible waste container for this compound and materials contaminated with it. The container must be in good condition, with a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Segregation:
-
Acids and Oxidizing Agents: Store the this compound waste container away from acids and strong oxidizing agents to prevent potentially violent reactions.
-
Halogenated vs. Non-Halogenated Solvents: If the waste is in a solvent, collect halogenated and non-halogenated solvent wastes in separate containers.
-
III. Step-by-Step Disposal Procedure
-
Pure Compound or Concentrated Solutions:
-
If you have unreacted or pure this compound, it should be disposed of in its original container if possible, or transferred to a compatible, labeled hazardous waste container.
-
For concentrated solutions, transfer them directly into the designated liquid hazardous waste container.
-
-
Contaminated Labware:
-
Solid Waste: Items such as pipette tips, tubes, and gloves contaminated with this compound should be placed in a designated solid hazardous waste container.
-
Glassware: Reusable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The rinsate must be collected and treated as hazardous waste. After decontamination, the glassware can be washed normally.
-
-
Aqueous Solutions:
-
Do not dispose of aqueous solutions containing this compound down the sanitary sewer. While the PEG component is biodegradable, the overall compound should be treated as hazardous.
-
Collect all aqueous waste containing this compound in a designated aqueous hazardous waste container.
-
IV. Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Keep the container closed at all times, except when adding waste.
V. Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for waste pickup and documentation.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Filling Level | Do not exceed 90% of the container's capacity. | |
| Satellite Accumulation Limit (General) | A maximum of 55 gallons of hazardous waste. | |
| Satellite Accumulation Limit (Acutely Toxic) | A maximum of one quart of liquid or one kilogram of solid. | |
| Storage Time in Satellite Area | Up to one year, as long as accumulation limits are not met. |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling DBCO-PEG3-oxyamine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DBCO-PEG3-oxyamine. The following procedural guidance outlines the necessary personal protective equipment (PPE), and the proper handling, storage, and disposal of this compound to ensure laboratory safety and maintain product integrity.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, an SDS for a structurally similar compound, DBCO-PEG-DBCO, indicates that it is not classified as a hazardous substance. However, it is crucial to recognize that the toxicological properties of many novel research chemicals have not been extensively studied. Therefore, a cautious approach and the use of standard laboratory PPE are strongly recommended.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles should be worn at all times when handling the compound to protect against accidental splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A standard laboratory coat must be worn to protect street clothing and skin from potential spills. |
| Respiratory | While generally not required for small quantities handled in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or if working with larger quantities. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is essential for both safety and experimental success.
Receiving and Storage
Upon receiving this compound, immediately inspect the packaging for any signs of damage or leakage. The compound should be stored under the following conditions to ensure its stability and reactivity:
-
Temperature: -20°C
-
Light: Protect from light.
-
Moisture: Store in a tightly sealed container to prevent moisture ingress, as the compound is moisture-sensitive.
For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
Handling and Usage
This compound is a valuable reagent in click chemistry, a type of bioorthogonal ligation. Adherence to the following handling procedures is critical:
-
Work Area: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.
-
Dispensing: Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the container.
-
Dissolution: When preparing solutions, use a dry, inert atmosphere (e.g., under argon or nitrogen) if possible. Dissolve the compound in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the final reaction buffer.
-
Cross-Contamination: Use dedicated spatulas and glassware to avoid cross-contamination.
-
Reaction Conditions: Be aware that buffers containing azides are incompatible with DBCO reagents and should be avoided.
Disposal Plan
Proper disposal of unused this compound and any contaminated materials is imperative to prevent environmental contamination and ensure compliance with local regulations.
-
Waste Categorization: Based on available data for similar compounds, this compound is not classified as hazardous waste. However, it should be treated as chemical waste.
-
Solid Waste: Collect unused solid compound and any contaminated disposable labware (e.g., pipette tips, gloves, weighing paper) in a designated, clearly labeled chemical waste container.
-
Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain. Collect all liquid waste in a sealed and appropriately labeled container for chemical waste.
-
Disposal Route: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Always follow local and institutional regulations for chemical waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
